molecular formula C45H68N6O9 B1670875 Dolastatin 15 CAS No. 123884-00-4

Dolastatin 15

Cat. No.: B1670875
CAS No.: 123884-00-4
M. Wt: 837.1 g/mol
InChI Key: LQKSHSFQQRCAFW-CCVNJFHASA-N
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Description

Dolastatin 15 has been reported in Dolabella auricularia with data available.
This compound is a depsipeptide originally isolated from the marine mollusk Dolabella auricularia with potential antineoplastic activity. Less potent than the structurally-related compound dolastatin 10, this compound binds weakly to tubulin and blocks microtubule assembly, thereby inhibiting mitosis. this compound also induces tumor cell apoptosis through a mechanism involving bcl-2, an oncoprotein that is overexpressed in some cancers. (NCI04)
from Dolabella auricularia;  seven subunit depsipeptide

Properties

IUPAC Name

[(2S)-1-[(2S)-2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl]-3-methyl-1-oxobutan-2-yl] (2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H68N6O9/c1-26(2)36(46-40(53)37(27(3)4)47(9)10)42(55)48(11)38(28(5)6)43(56)49-22-16-20-31(49)41(54)50-23-17-21-32(50)45(58)60-39(29(7)8)44(57)51-33(34(59-12)25-35(51)52)24-30-18-14-13-15-19-30/h13-15,18-19,25-29,31-33,36-39H,16-17,20-24H2,1-12H3,(H,46,53)/t31-,32-,33-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKSHSFQQRCAFW-CCVNJFHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)OC(C(C)C)C(=O)N3C(C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)C(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C(C)C)C(=O)N3[C@H](C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H68N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924629
Record name Dolastatin 15
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

837.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123884-00-4
Record name Dolastatin 15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123884004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dolastatin 15
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOLASTATIN 15
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9ZKS885H5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of Dolastatin 15: A Potent Antimitotic Agent from the Sea Hare Dolabella auricularia

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dolastatin 15, a structurally unique depsipeptide, has garnered significant attention in the field of oncology due to its potent antimitotic and cytotoxic activities. Initially discovered and isolated from the Indian Ocean sea hare, Dolabella auricularia, by G. R. Pettit and colleagues, this marine natural product has become a valuable lead compound in the development of novel anticancer therapeutics. Subsequent research has revealed that the true producer of this compound is likely a marine cyanobacterium, on which the sea hare feeds. This guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on the technical details relevant to researchers and drug development professionals.

Discovery and Initial Isolation

The journey to the discovery of this compound was a result of a large-scale, systematic investigation of marine organisms for potential antineoplastic agents. The research group of G. R. Pettit undertook the monumental task of collecting and screening various marine invertebrates. The sea hare Dolabella auricularia, a mollusk found in the Indian Ocean, was identified as a promising source of potent cell growth inhibitory substances.[1]

The isolation of this compound from D. auricularia proved to be a formidable challenge due to its exceedingly low abundance. The process required the collection of approximately 1,600 kg of the sea hare to yield minute quantities of the pure compound, with reported yields in the range of 10⁻⁶ to 10⁻⁷ percent.[1] This scarcity underscored the need for highly efficient and sensitive isolation techniques and, later, for synthetic and biosynthetic approaches to obtain sufficient quantities for further development.

While the original source was identified as the sea hare, subsequent investigations led to the isolation of this compound from a benthic marine cyanobacterium.[2] This finding suggests that the cyanobacterium is the actual producer of the compound, which is then accumulated in the sea hare through its diet.

Physicochemical Properties and Structure

This compound is a linear depsipeptide, a class of compounds characterized by the presence of both peptide and ester bonds in their structure. Its systematic name is (2S)-1-[(2S)-2-Benzyl-3-methoxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-3-methyl-1-oxo-2-butanyl N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-prolinamide. The molecular formula of this compound is C₄₅H₆₈N₆O₉, with a molecular weight of 837.06 g/mol . The complex structure of this compound, which includes several unusual amino acid residues, contributes to its potent biological activity.

Experimental Protocols: Isolation from Dolabella auricularia

The original isolation of this compound from Dolabella auricularia by Pettit's group was a multi-step, bioassay-guided fractionation process. While the full, detailed experimental protocol from the primary literature is not available in the publicly accessible search results, the general strategy involved the following key stages:

  • Extraction: Large quantities of the collected sea hare were subjected to solvent extraction to obtain a crude extract containing a complex mixture of natural products.

  • Bioassay-Guided Fractionation: The crude extract was then systematically fractionated using various chromatographic techniques. The murine P388 lymphocytic leukemia cell line was utilized as a bioassay to guide the purification process, with fractions exhibiting the highest cytotoxicity being selected for further separation.

  • Chromatography: A series of chromatographic steps were employed to progressively enrich and purify the active components. This likely included techniques such as solvent-solvent partitioning, column chromatography on silica gel, and other advanced chromatographic methods to separate the structurally similar dolastatins.

  • Final Purification: The final purification of this compound was achieved through high-performance liquid chromatography (HPLC), yielding a pure, amorphous powder.

The extreme difficulty and low yield of this process highlight the importance of later developments in the total synthesis of this compound and its analogs, which have been crucial for advancing its preclinical and clinical evaluation.

Biological Activity and Mechanism of Action

This compound is a potent antimitotic agent that exerts its cytotoxic effects by disrupting microtubule dynamics.[3][4] This mechanism is central to its anticancer properties.

Inhibition of Tubulin Polymerization

The primary molecular target of this compound is tubulin, the protein subunit that polymerizes to form microtubules. Microtubules are essential components of the cytoskeleton and play a critical role in various cellular processes, most notably in the formation of the mitotic spindle during cell division. This compound inhibits the polymerization of tubulin, leading to the disruption of the microtubule network.[3][4] This interference with microtubule dynamics arrests the cell cycle in the G2/M phase, preventing cell division and ultimately inducing apoptosis (programmed cell death).[3]

Signaling Pathways

Recent studies have elucidated some of the key signaling pathways that are modulated by this compound, contributing to its anticancer effects.

  • HIF-1α Dependent Cytotoxicity: The cytotoxic activity of this compound has been shown to be partially dependent on the Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2] HIF-1α is a transcription factor that plays a crucial role in the adaptation of cancer cells to hypoxic (low oxygen) environments, promoting angiogenesis and cell survival. This compound has been observed to suppress HIF-1α mediated cancer cell viability.[2]

  • Induction of Apoptosis: this compound induces apoptosis through multiple pathways. It has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[3] Specifically, it can induce apoptosis via the Fas (CD95)/Fas-L (CD95-L)-mediated pathway.[3] Furthermore, in small cell lung cancer cells, this compound has been shown to induce apoptosis in association with the phosphorylation of Bcl-2, an anti-apoptotic protein.

Quantitative Data: Cytotoxicity of this compound

The potent cytotoxic activity of this compound has been demonstrated against a wide range of cancer cell lines. The following table summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) values.

Cell LineCancer TypeIC₅₀ (nM)Reference
NCI-H69Small Cell Lung Cancer0.039 - 28.8[3]
NCI-H82Small Cell Lung Cancer0.039 - 28.8[3]
NCI-H345Small Cell Lung Cancer0.039 - 28.8[3]
NCI-H446Small Cell Lung Cancer0.039 - 28.8[3]
L1210Murine Leukemia3[4]
Human Burkitt LymphomaLymphoma3[4]
CHOChinese Hamster Ovary5[4]

Visualizations: Signaling Pathways and Experimental Workflow

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

Dolastatin15_Isolation_Workflow cluster_collection Step 1: Collection & Extraction cluster_fractionation Step 2: Bioassay-Guided Fractionation cluster_purification Step 3: Purification A 1600 kg of Dolabella auricularia (Sea Hare) B Solvent Extraction A->B C Crude Extract B->C D Chromatographic Separation C->D E P388 Leukemia Cell Bioassay D->E Test Fractions F Active Fractions E->F Identify Cytotoxicity F->D Further Separation G Enriched Active Fractions H High-Performance Liquid Chromatography (HPLC) G->H I Pure this compound (10⁻⁶ - 10⁻⁷% Yield) H->I

Caption: General workflow for the isolation of this compound from Dolabella auricularia.

Dolastatin15_Signaling_Pathway cluster_tubulin Microtubule Disruption cluster_hif HIF-1α Pathway cluster_apoptosis Apoptosis Induction D15 This compound Tubulin Tubulin Polymerization D15->Tubulin Inhibits HIF HIF-1α Stabilization D15->HIF Suppresses FasL Fas/Fas-L Pathway D15->FasL Mito Mitochondrial Pathway D15->Mito Bcl2 Bcl-2 Phosphorylation D15->Bcl2 Microtubule Microtubule Instability Tubulin->Microtubule Leads to G2M G2/M Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Viability Cancer Cell Viability HIF->Viability Reduces Viability->Apoptosis Contributes to FasL->Apoptosis Mito->Apoptosis Bcl2->Apoptosis

Caption: Mechanism of action of this compound, including its effects on microtubules and signaling pathways.

Conclusion and Future Directions

This compound, originally isolated from the sea hare Dolabella auricularia, stands as a testament to the potential of marine natural products in drug discovery. Its potent antimitotic activity, mediated through the inhibition of tubulin polymerization and modulation of key cancer-related signaling pathways, has established it as a significant lead compound. The challenges associated with its isolation from natural sources have been largely overcome by advances in synthetic chemistry, enabling the production of this compound and a plethora of its analogs for further investigation.

Current and future research will likely focus on several key areas:

  • Development of Analogs: The synthesis and evaluation of new this compound analogs with improved efficacy, reduced toxicity, and better pharmacokinetic profiles.

  • Antibody-Drug Conjugates (ADCs): The use of this compound and its derivatives as payloads for ADCs, a targeted cancer therapy approach that delivers the cytotoxic agent directly to tumor cells.

  • Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents to enhance therapeutic outcomes and overcome drug resistance.

  • Elucidation of Resistance Mechanisms: Understanding the mechanisms by which cancer cells may develop resistance to this compound to devise strategies to circumvent this issue.

References

The Enigmatic Architecture of Dolastatin 15 Biosynthesis in Cyanobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolastatin 15, a potent antineoplastic agent, belongs to a class of complex natural products synthesized by marine cyanobacteria. Originally isolated from the sea hare Dolabella auricularia, its true producers are now recognized as cyanobacteria, primarily from the genera Symploca and Moorea. Despite its significant therapeutic potential, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide provides an in-depth exploration of the putative biosynthetic machinery responsible for this compound assembly. Drawing parallels from the well-characterized biosynthesis of the related compound dolastatin 10, this document outlines the likely enzymatic players, precursor molecules, and the modular logic of its synthesis. Furthermore, it details robust experimental protocols for the identification, characterization, and heterologous expression of the this compound biosynthetic gene cluster, offering a roadmap for future research and bioengineering efforts.

Introduction

The dolastatins are a family of cytotoxic peptides and depsipeptides that have garnered significant interest in the field of oncology for their potent tubulin-inhibiting properties. This compound, a linear peptide, has demonstrated remarkable anticancer activity. The sustainable supply of this compound and the generation of novel, more effective analogs are contingent on a thorough understanding of its biosynthesis. This guide aims to consolidate the current understanding and provide a predictive framework for the biosynthetic pathway of this compound, leveraging the knowledge of similar non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) systems in cyanobacteria.

The Putative Biosynthetic Pathway of this compound

Based on the structure of this compound and the known biosynthetic logic of the closely related dolastatin 10, a putative biosynthetic pathway involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line is proposed. The biosynthesis is predicted to be orchestrated by a dedicated gene cluster encoding a series of modular enzymes.

Precursor Molecules

The assembly of this compound requires the following precursor molecules:

  • Proteinogenic amino acids: L-Valine, L-Proline

  • Non-proteinogenic amino acids: Dolavaline (Dov), N-methyl-L-valine (MeVal)

  • A polyketide-derived unit: A modified proline derivative at the C-terminus.

Proposed Enzymatic Machinery

The this compound biosynthetic gene cluster is hypothesized to encode a multi-enzyme complex with the following key components:

  • Non-Ribosomal Peptide Synthetases (NRPS): A series of modular enzymes responsible for the activation and sequential condensation of the amino acid precursors. Each module is typically composed of:

    • Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.

    • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

    • Condensation (C) domain: Catalyzes peptide bond formation between the upstream peptidyl-T domain and the downstream aminoacyl-T domain.

  • Polyketide Synthase (PKS): At least one PKS module is predicted to be involved in the synthesis of the C-terminal moiety. A typical PKS module consists of:

    • Ketosynthase (KS) domain: Catalyzes the decarboxylative condensation of an extender unit (e.g., malonyl-CoA) with the growing polyketide chain.

    • Acyltransferase (AT) domain: Selects and loads an extender unit onto the Acyl Carrier Protein.

    • Acyl Carrier Protein (ACP) domain: Tethers the growing polyketide chain.

  • Tailoring Enzymes: A suite of enzymes that modify the peptide backbone, including:

    • Methyltransferases (MT): Responsible for the N-methylation of valine to form N-methyl-valine.

    • Oxidoreductases/Reductases: Involved in the modifications of the proline residue and the PKS-derived unit.

    • Thioesterase (TE): Catalyzes the release of the final product from the enzyme complex.

Visualizing the Putative Biosynthetic Pathway

The following diagram illustrates the proposed modular assembly of this compound.

Dolastatin_15_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Modules cluster_PKS Polyketide Synthase (PKS) Module cluster_release Release cluster_precursors Precursors cluster_product Final Product Module1 Module 1 (Dov) A T C Module2 Module 2 (Val) A T C Module1->Module2 Module3 Module 3 (MeVal) A MT T C Module2->Module3 Module4 Module 4 (Pro) A T C Module3->Module4 Module5 Module 5 (Pro) A T C Module4->Module5 PKS_Module PKS Module KS AT KR ACP Module5->PKS_Module TE Thioesterase (TE) PKS_Module->TE Dolastatin15 This compound TE->Dolastatin15 Dov Dolavaline Dov->Module1:head Val Valine Val->Module2:head MeVal N-Me-Valine MeVal->Module3:head Pro1 Proline Pro1->Module4:head Pro2 Proline Pro2->Module5:head Extender Malonyl-CoA Extender->PKS_Module:head

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

The following sections outline detailed methodologies for the identification and characterization of the this compound biosynthetic gene cluster.

Identification of the this compound Biosynthetic Gene Cluster

This workflow describes the steps to identify the putative this compound biosynthetic gene cluster from a producing cyanobacterium.

BGC_Identification_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Culture 1. Culturing of Symploca sp. or Moorea producens gDNA_Extraction 2. Genomic DNA Extraction Culture->gDNA_Extraction PCR_Screening 3. PCR Screening for NRPS (A domain) & PKS (KS domain) Genes gDNA_Extraction->PCR_Screening Sequencing 4. Whole Genome Sequencing gDNA_Extraction->Sequencing Assembly 5. Genome Assembly Sequencing->Assembly Annotation 6. Gene Prediction & Annotation Assembly->Annotation BGC_Mining 7. BGC Mining using antiSMASH/PRISM Annotation->BGC_Mining Comparative_Genomics 8. Comparative Genomics with Dolastatin 10 BGC BGC_Mining->Comparative_Genomics Pathway_Prediction 9. Putative Pathway Prediction Comparative_Genomics->Pathway_Prediction

Dolastatin 15: A Technical Guide to its Mechanism of Action on Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolastatin 15, a natural depsipeptide originally isolated from the sea hare Dolabella auricularia, is a potent antimitotic agent that has garnered significant interest in oncology research.[1][2] Structurally related to the well-studied Dolastatin 10, it exerts its powerful cytotoxic effects primarily by disrupting microtubule dynamics, a critical process for cell division.[3][4] This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its interaction with tubulin. It consolidates quantitative data, details key experimental methodologies, and visualizes the molecular pathways and experimental workflows to offer a comprehensive resource for the scientific community. Despite its high potency in cellular assays, this compound exhibits a paradoxically weak interaction with purified tubulin in vitro, suggesting complex cellular mechanisms may contribute to its overall activity.[1][5]

Interaction with Tubulin and Binding Characteristics

This compound is classified as a microtubule-destabilizing agent that functions by inhibiting tubulin polymerization.[3][6] Its primary molecular target is the tubulin heterodimer, the fundamental building block of microtubules.

Binding Site on Tubulin

Biochemical evidence strongly suggests that this compound binds to the Vinca domain on β-tubulin.[1][5][7] This classification is based on competition studies and its structural similarity to Dolastatin 10, a known Vinca domain ligand.[1][8] However, its interaction within this domain is distinct. This compound does not inhibit the binding of Vinca alkaloids like vincristine noncompetitively, as Dolastatin 10 does; instead, it only inhibits tubulin-dependent GTP hydrolysis.[1]

Binding Affinity and Polymerization Inhibition

A notable characteristic of this compound is its relatively weak interaction with purified tubulin in biochemical assays, which contrasts with its potent low-nanomolar cytotoxicity.[1][5] This suggests that its full mechanism of action within a cellular context may involve factors beyond simple tubulin binding.

  • Inhibition of Tubulin Polymerization: The half-maximal inhibitory concentration (IC50) for this compound in glutamate-induced tubulin polymerization assays is 23 µM .[1] This is significantly weaker than that of Dolastatin 10 (1.2 µM) and vinblastine (1.5 µM).[1]

  • Binding Affinity (Kd): The apparent dissociation constant (Kd) for the this compound-tubulin interaction was determined to be approximately 30 µM using Hummel-Dreyer equilibrium chromatography.[5] This high Kd value confirms a weak binding affinity in vitro.[5][9]

Mechanism of Action: From Microtubule Disruption to Mitotic Arrest

This compound's primary mechanism is the disruption of microtubule dynamics, which are essential for the formation and function of the mitotic spindle during cell division.

Inhibition of Microtubule Assembly

By binding to tubulin, this compound inhibits its polymerization into microtubules.[3][4] In cellular environments, this leads to a significant loss of microtubules. Studies in Chinese hamster ovary (CHO) cells showed a moderate loss of microtubules at IC50 concentrations and a complete disappearance at concentrations 10-fold higher.[1] This depolymerizing effect prevents the formation of a functional mitotic spindle.

Mitotic Arrest and Cellular Consequences

The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[3][10] This prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to programmed cell death.[3][10]

A key study revealed that this compound-induced mitotic arrest involves a loss of tension across kinetochore pairs. This lack of tension leads to the accumulation of the checkpoint protein BubR1 at the kinetochores, signaling a halt to the cell cycle.[11]

Beyond Tubulin: The Role of HIF-1α

Recent research has uncovered an additional layer to this compound's mechanism. It has been shown to suppress the viability of cancer cells and vascularization through a Hypoxia-Inducible Factor 1-alpha (HIF-1α) dependent mechanism.[3][6] The disruption of the microtubule cytoskeleton has been linked to the downstream inhibition of HIF-1α and its target, VEGF, which is crucial for angiogenesis.[3] This suggests that the anti-angiogenic effects of this compound may contribute significantly to its overall anticancer activity, positioning it as a potential vascular disrupting agent.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: IC50 Values for Cell Growth Inhibition

Cell Line Cell Type This compound IC50 (nM) Reference
L1210 Murine Leukemia 3 [1]
Human Burkitt Lymphoma Human Lymphoma 3 [1]
CHO Chinese Hamster Ovary 5 [1]
HeLa Human Cervical Cancer 2.8 [11]
HCT116 (parental) Human Colorectal Carcinoma 2.2 [3]

| HCT116 (VEGF −/−) | Human Colorectal Carcinoma | 5.4 |[3] |

Table 2: Comparative Inhibition of Tubulin Polymerization and Binding Affinity

Compound IC50 (Tubulin Polymerization, µM) Apparent Kd (µM) Reference
This compound 23 ~30 [1][5]
Dolastatin 10 1.2 N/A [1]

| Vinblastine | 1.5 | N/A |[1] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the rate and extent of microtubule formation by monitoring changes in light scattering.

  • Principle: Microtubule polymerization causes an increase in turbidity, which can be measured as an increase in absorbance at 340-350 nm.[12][13]

  • Materials:

    • Purified tubulin (>99%), lyophilized or frozen.

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • GTP solution (100 mM).

    • Glycerol.

    • This compound and control compounds (e.g., paclitaxel, nocodazole).

    • Temperature-controlled spectrophotometer with a 96-well plate reader.

  • Protocol:

    • Reconstitute tubulin on ice to a final concentration of 2-4 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 5-10% glycerol.[12][13] Keep the solution strictly on ice.

    • Add 10 µL of 10x concentrated this compound (or other test compounds) diluted in General Tubulin Buffer to designated wells of a pre-warmed 96-well plate.

    • Initiate the polymerization reaction by adding 90-100 µL of the cold tubulin solution to each well.[12]

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Monitor the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[12]

    • The IC50 value is determined as the concentration of this compound that reduces the maximum rate of polymerization by 50% compared to the vehicle control.[13]

Hummel-Dreyer Equilibrium Gel Filtration Chromatography

This method is used to measure the binding of a small molecule (ligand) to a protein.

  • Principle: A gel filtration column is pre-equilibrated with a buffer containing a known concentration of the radiolabeled ligand ([³H]this compound). When the protein (tubulin) is passed through the column, it binds the ligand, creating a protein-ligand complex peak followed by a trough in the elution profile. The amount of bound ligand is quantified by the area of the trough.

  • Materials:

    • [³H]this compound.

    • Purified tubulin.

    • Sephadex G-50 superfine resin.[5]

    • Chromatography column.

    • Equilibration buffer.

    • Scintillation counter.

  • Protocol:

    • Pack a column with Sephadex G-50 superfine resin.

    • Equilibrate the column extensively with buffer containing a known concentration of [³H]this compound until the radioactivity of the eluate is constant.

    • Apply a sample of tubulin (at a concentration significantly higher than the expected Kd) dissolved in the equilibration buffer to the column.

    • Elute the column with the same equilibration buffer, collecting fractions.

    • Measure the radioactivity of each fraction using a scintillation counter.

    • A peak of radioactivity corresponding to the tubulin-[³H]this compound complex will elute first, followed by a trough representing the amount of ligand bound to the protein.

    • Calculate the concentration of bound and free ligand to determine the dissociation constant (Kd). For competition assays, a non-radiolabeled competitor drug is included in the equilibration buffer.[5]

Immunofluorescence Microscopy of Cellular Microtubules

This technique visualizes the microtubule network within cells to assess the effects of drug treatment.

  • Principle: Cells are treated with the compound, then fixed and permeabilized. A primary antibody specific to α-tubulin is used to label the microtubules, followed by a fluorescently-labeled secondary antibody for visualization.

  • Materials:

    • Adherent cells (e.g., HeLa, CHO) grown on coverslips.

    • This compound.

    • Fixative (e.g., 4% formaldehyde or ice-cold methanol).

    • Permeabilization buffer (e.g., PBS with 0.5% Triton X-100).[13]

    • Blocking buffer (e.g., PBS with 2% BSA).

    • Primary antibody: mouse anti-α-tubulin.

    • Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488).

    • Nuclear stain (e.g., DAPI).

    • Fluorescence microscope.

  • Protocol:

    • Seed cells on glass coverslips and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 4-24 hours).

    • Wash the cells with PBS and fix them with 4% formaldehyde for 20-30 minutes at room temperature.[13][14]

    • Wash again and permeabilize the cell membranes with Triton X-100 buffer for 10-20 minutes.[13][14]

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (e.g., 1:5000 dilution) for 1 hour.[13]

    • Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour.

    • Wash, mount the coverslips onto slides, and visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Visualizations: Pathways and Workflows

G This compound Mechanism of Action on Tubulin D15 This compound Vinca Vinca Domain (on β-Tubulin) D15->Vinca Binds to Polymerization Tubulin Polymerization Inhibited D15->Polymerization Tubulin α/β-Tubulin Heterodimer Vinca->Tubulin MT_Loss Microtubule Depolymerization Polymerization->MT_Loss Spindle Mitotic Spindle Disruption MT_Loss->Spindle HIF HIF-1α Inhibition MT_Loss->HIF Leads to Tension Loss of Kinetochore Tension Spindle->Tension Arrest G2/M Mitotic Arrest Tension->Arrest Activates Spindle Assembly Checkpoint Apoptosis Apoptosis Arrest->Apoptosis Angio Anti-Angiogenesis HIF->Angio

Caption: Molecular mechanism of this compound leading to mitotic arrest and apoptosis.

G Experimental Workflow: In Vitro Tubulin Polymerization Assay cluster_prep Preparation (on ice) cluster_assay Assay Execution cluster_analysis Data Analysis Tubulin 1. Reconstitute Purified Tubulin in ice-cold buffer + GTP AddTubulin 5. Add cold tubulin solution to initiate polymerization Tubulin->AddTubulin Compound 2. Prepare serial dilutions of this compound Plate 3. Add compound dilutions to 96-well plate Compound->Plate Incubate 4. Pre-warm plate to 37°C Plate->Incubate Incubate->AddTubulin Read 6. Read Absorbance (340nm) at 37°C over time AddTubulin->Read Plot 7. Plot Absorbance vs. Time Read->Plot Calc 8. Calculate Vmax for each concentration Plot->Calc IC50 9. Determine IC50 value Calc->IC50

Caption: Workflow for assessing this compound's effect on tubulin polymerization.

G Logical Flow: From Microtubule Disruption to Cellular Outcomes cluster_pathway Cellular Process D15 This compound Tubulin Free Tubulin Dimers D15->Tubulin Binds MT_Dynamics Normal Microtubule Dynamics (Polymerization / Depolymerization) D15->MT_Dynamics Inhibits Tubulin->MT_Dynamics Polymerizes into Inhibition Inhibition of Polymerization Spindle Functional Mitotic Spindle MT_Dynamics->Spindle Forms Disruption Microtubule Network Disruption MT_Dynamics->Disruption Results in Progression Normal Cell Cycle Progression Spindle->Progression Enables Apoptosis Apoptosis Arrest Mitotic Arrest Disruption->Arrest Triggers Arrest->Apoptosis Leads to

Caption: Logical relationship of this compound's action on cellular processes.

References

Dolastatin 15: A Technical Guide to its Role in G2/M Cell Cycle Arrest and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolastatin 15, a natural depsipeptide originally isolated from the marine mollusk Dolabella auricularia, is a potent antimitotic agent that has demonstrated significant cytotoxic activity against a range of cancer cell lines[1][2][3][4]. As a member of the dolastatin family, it primarily functions by interfering with microtubule dynamics, a critical process for cell division. This disruption triggers a cascade of cellular events, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis[2][3][4][5]. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways.

Mechanism of Action: Interference with Microtubule Dynamics

This compound exerts its potent anticancer effects by targeting tubulin, the fundamental protein subunit of microtubules[1]. Unlike some other microtubule-targeting agents, this compound's interaction with tubulin is complex. While it is a potent inhibitor of cell growth, its direct inhibition of tubulin polymerization in vitro is relatively weak compared to agents like dolastatin 10 or vinblastine[1].

Despite this, at nanomolar concentrations within cells, this compound effectively disrupts microtubule integrity. This leads to a moderate loss of microtubules at its IC50 concentrations and complete disappearance at higher concentrations[1]. The disruption of normal microtubule assembly and disassembly dynamics prevents the formation of a functional mitotic spindle, a crucial apparatus for chromosome segregation during mitosis[2][3]. This interference triggers a mitotic checkpoint, causing cells to arrest in the G2/M phase of the cell cycle[2][3][4][5]. Studies have shown that this arrest is associated with a loss of tension across kinetochore pairs, leading to the accumulation of the tension-sensing checkpoint protein BuBR1 at the kinetochores, which sustains the mitotic arrest[6].

Quantitative Data: Growth Inhibitory Activity

This compound has shown potent growth inhibitory activity across various cancer cell lines, with IC50 values typically in the low nanomolar range.

Cell LineCancer TypeIC50 (nM)Reference
L1210Murine Leukemia3[1]
Human Burkitt LymphomaLymphoma3[1]
Chinese Hamster Ovary (CHO)Ovarian Cancer5[1]
NCI-H69Small Cell Lung Cancer0.039 - 28.8 (range)[4][5]
NCI-H82Small Cell Lung Cancer0.039 - 28.8 (range)[4][5]
NCI-H345Small Cell Lung Cancer0.039 - 28.8 (range)[4][5]
NCI-H446Small Cell Lung Cancer0.039 - 28.8 (range)[4][5]
RPMI8226Multiple MyelomaNot specified[2][3][4]
U266Multiple MyelomaNot specified[2][3][4]
IM9Multiple MyelomaNot specified[2][3][4]
HeLaCervical Cancer2.8 ± 0.3[6]
Human Ovarian & Colon Carcinoma PanelsOvarian & Colon CancerMean IC50: 2.1[7]
Assay TypeTargetIC50 (µM)Reference
Glutamate-induced tubulin polymerizationTubulin23[1]

Induction of Apoptosis: A Dual-Pathway Approach

Prolonged G2/M arrest induced by this compound ultimately leads to programmed cell death, or apoptosis. Evidence suggests that this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[2][3][4].

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis. Key events in this pathway include:

  • Bcl-2 Family Modulation: this compound treatment is associated with the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2[5]. It also increases the expression of the pro-apoptotic protein Bax[2]. This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization.

  • Mitochondrial Depolarization: The change in Bcl-2 family protein activity leads to a loss of the mitochondrial membrane potential (ΔΨm)[2].

  • Caspase Activation: The permeabilized mitochondrial membrane releases cytochrome c into the cytoplasm. Cytochrome c, along with Apaf-1, activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3[2].

Extrinsic (Death Receptor) Pathway

This compound also engages the extrinsic pathway, which is initiated by cell surface death receptors:

  • p53 Activation: The compound induces the phosphorylation of the tumor suppressor protein p53 at Serine 15 and Serine 20[2]. Activated p53 is a known transcriptional activator of death receptors like Fas (CD95)[2].

  • Caspase-8 Activation: Engagement of the Fas receptor leads to the activation of the initiator caspase-8[2].

  • Crosstalk with Intrinsic Pathway: Activated caspase-8 can cleave the protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to further promote the intrinsic pathway, creating a positive feedback loop that amplifies the apoptotic signal[2].

Signaling Pathway and Workflow Visualizations

This compound-Induced G2/M Arrest Pathway

G2M_Arrest D15 This compound Tubulin Tubulin D15->Tubulin Binds Microtubules Microtubule Dynamics Tubulin->Microtubules Disrupts Spindle Mitotic Spindle Formation Microtubules->Spindle Prevents Kinetochore Loss of Tension across Kinetochores Spindle->Kinetochore BuBR1 BuBR1 Accumulation at Kinetochores Kinetochore->BuBR1 Leads to Arrest G2/M Phase Arrest BuBR1->Arrest Promotes

Caption: this compound disrupts tubulin, leading to mitotic arrest.

This compound-Induced Apoptosis Signaling Pathways

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway p53 p53 Phosphorylation (Ser15, Ser20) Fas Fas (CD95) Expression p53->Fas Upregulates Casp8 Caspase-8 Activation Fas->Casp8 Bid Bid Cleavage (tBid) Casp8->Bid Cleaves Casp3 Caspase-3 Activation Casp8->Casp3 Bcl2 Bcl-2 Phosphorylation (Inactivation) Mito Loss of Mitochondrial Membrane Potential Bcl2->Mito Bax Bax Expression Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 D15 This compound D15->p53 D15->Bcl2 D15->Bax Bid->Bax Amplifies Apoptosis Apoptosis Casp3->Apoptosis

Caption: Dual apoptotic pathways activated by this compound.

Experimental Workflow: Cell Cycle Analysis via Flow Cytometry

Cell_Cycle_Workflow start Start | Cancer Cell Culture step1 Treatment Expose cells to This compound (various conc.) and control vehicle. start->step1 step2 Harvesting Collect both adherent and floating cells. Wash with PBS. step1->step2 step3 Fixation Fix cells in cold 70% ethanol to permeabilize membrane and preserve DNA. step2->step3 step4 Staining Treat with RNase A to remove dsRNA. Stain DNA with Propidium Iodide (PI). step3->step4 step5 Analysis Acquire data on a flow cytometer (488nm laser). Analyze DNA content histograms. step4->step5 end End | Quantify G1, S, and G2/M populations. step5->end

Caption: Workflow for analyzing cell cycle distribution.

Experimental Workflow: Western Blotting for Apoptotic Proteins

Western_Blot_Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer (to PVDF/Nitrocellulose Membrane) C->D E 5. Blocking (Prevent non-specific binding) D->E F 6. Primary Antibody Incubation (e.g., anti-Bcl-2, anti-Caspase-3) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Analysis H->I

Caption: Standard procedure for Western blot analysis.

Experimental Protocols

Cell Viability / Growth Inhibition (MTT Assay)

This protocol is adapted from methodologies used to determine the IC50 values of this compound[5].

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 100 nM) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is based on standard methods for assessing cell cycle distribution by flow cytometry[5][8][9][10].

  • Cell Culture and Treatment: Plate approximately 1x10^6 cells and treat with this compound at the desired concentration (e.g., 1x and 10x IC50) for 24 hours.

  • Harvesting: Harvest both adherent and floating cells. Wash the combined cell population with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. PI fluorescence is proportional to the DNA content. Use appropriate software to gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Bcl-2 Family and Caspase Proteins

This protocol outlines the general steps for detecting protein expression and phosphorylation changes, as described in studies on this compound[5][11][12].

  • Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-phospho-Bcl-2, anti-Bax, anti-cleaved-Caspase-3, anti-p53) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Caspase-3 Activity Assay (Colorimetric)

This protocol is based on commercially available kits that measure the activity of executioner caspases[13][14][15].

  • Cell Treatment: Induce apoptosis in cells by treating with this compound for a specified time. Include an untreated negative control.

  • Lysis: Lyse 1-5 x 10^6 cells in a chilled cell lysis buffer provided with the kit. Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute at 4°C. Collect the supernatant.

  • Assay Reaction: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours. Activated caspase-3 in the lysate will cleave the substrate, releasing the chromophore p-nitroanilide (pNA).

  • Measurement: Read the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Conclusion

This compound is a powerful antimitotic agent that effectively induces cell cycle arrest and apoptosis in a variety of cancer models. Its primary mechanism involves the disruption of microtubule dynamics, which triggers a G2/M phase checkpoint. The sustained arrest activates a dual apoptotic program involving both the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and caspase-9 activation, and the extrinsic death receptor pathway, involving p53 and caspase-8. The comprehensive data and methodologies presented in this guide offer a foundational resource for researchers investigating this compound and similar microtubule-targeting agents in the context of cancer therapy and drug development.

References

Physicochemical Properties of Dolastatin 15 and its Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of the potent antimitotic agent Dolastatin 15 and its structurally related analogues. The document is intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry.

Introduction

This compound is a naturally occurring depsipeptide originally isolated from the sea hare Dolabella auricularia. It belongs to a class of powerful antimitotic agents that have garnered significant interest in the development of novel anticancer therapeutics.[1][2] this compound exerts its biological effects primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3] Recent studies have also elucidated its role in the suppression of the HIF-1α signaling pathway, suggesting a multi-faceted mechanism of action.[3] This guide will delve into the key physicochemical characteristics of this compound and its analogues, provide detailed experimental protocols for their synthesis and biological evaluation, and visualize the associated signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its notable analogues, Cemadotin and Tasidotin, are summarized in the table below. These properties are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Structure
This compound C45H68N6O9837.06[Image of this compound structure]
Cemadotin C46H69N7O8852.1[Image of Cemadotin structure]
Tasidotin C48H75N7O8882.16[Image of Tasidotin structure]

Biological Activity and Structure-Activity Relationship (SAR)

The cytotoxic and antiproliferative activities of this compound and its analogues have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key measure of their potency. The following tables summarize the in vitro activity of this compound and a selection of its synthetic analogues.

Table 3.1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)Reference
NCI-H69Small Cell Lung Cancer0.039[1]
NCI-H82Small Cell Lung Cancer28.8[1]
NCI-H345Small Cell Lung Cancer1.5[1]
NCI-H446Small Cell Lung Cancer0.8[1]
RPMI8226Multiple Myeloma-[1]
U266Multiple Myeloma-[1]
IM9Multiple Myeloma-[1]

Table 3.2: Structure-Activity Relationship of this compound Analogues

AnalogueModificationCell LineIC50 (µM)Reference
5a N-substituted cemadotin-like backbonePC-3>10[4]
5a N-substituted cemadotin-like backboneHCT-116>10[4]
5a N-substituted cemadotin-like backboneMDA-MB-4684.8[4]
5h Thiazole moiety instead of phenylPC-30.03[4]
5h Thiazole moiety instead of phenylHCT-1160.05[4]
5h Thiazole moiety instead of phenylMDA-MB-4680.024[4]
Cemadotin ReferencePC-30.0013[4]
Cemadotin ReferenceHCT-1160.001[4]
Cemadotin ReferenceMDA-MB-4680.0025[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound and its analogues, based on established literature.

Synthesis of this compound Analogues

A representative protocol for the synthesis of this compound analogues can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase coupling reactions.

Workflow for the Synthesis of this compound Analogues

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Coupling Resin Resin Support A1 Fmoc-Amino Acid-Resin Resin->A1 Loading A2 H-Amino Acid-Resin A1->A2 Deprotection A3 Fmoc-Dipeptide-Resin A2->A3 Coupling A4 H-Dipeptide-Resin A3->A4 Deprotection A5 Protected Peptide-Resin A4->A5 Coupling Cleavage Cleavage from Resin A5->Cleavage Final Deprotection PeptideFragment Protected Peptide Fragment Cleavage->PeptideFragment Coupling Coupling Reaction PeptideFragment->Coupling Peptide Fragment from SPPS Purification HPLC Purification Coupling->Purification Precursor C-terminal Precursor Precursor->Coupling Characterization NMR, MS Analysis Purification->Characterization

A representative workflow for the synthesis of this compound analogues.

Protocol:

  • Solid-Phase Peptide Synthesis (SPPS):

    • The protected peptide fragment is assembled on a solid support resin (e.g., 2-chlorotrityl chloride resin).

    • Fmoc-protected amino acids are sequentially coupled using a standard Fmoc-SPPS strategy.

    • Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide) are used for peptide bond formation.

    • The Fmoc protecting group is removed at each step using a solution of piperidine in DMF.

    • After the desired peptide sequence is assembled, the peptide is cleaved from the resin.

  • Solution-Phase Coupling:

    • The cleaved and protected peptide fragment is then coupled with the C-terminal precursor molecule in solution.

    • Coupling is typically performed using a suitable coupling agent.

  • Purification and Characterization:

    • The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Cytotoxicity Assay (Resazurin Assay)

This protocol is adapted from studies evaluating the cytotoxicity of this compound analogues.[4]

Workflow for Resazurin Cytotoxicity Assay

G cluster_workflow Resazurin Assay Workflow Start Start Seeding Seed cells in 96-well plates Start->Seeding 1. Cell Seeding Treatment Add serial dilutions of compounds Seeding->Treatment 2. Compound Treatment Incubation Incubate for 48 hours Treatment->Incubation 3. Incubation Reagent Add Resazurin solution Incubation->Reagent 4. Add Resazurin Measurement Measure fluorescence (Ex/Em: 560/590 nm) Reagent->Measurement 5. Measure Fluorescence Analysis Calculate IC50 values Measurement->Analysis 6. Data Analysis

A generalized workflow for the resazurin-based cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., PC-3, HCT-116, MDA-MB-468) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of this compound or its analogues. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Resazurin Addition: After the incubation period, a resazurin-based solution is added to each well.

  • Fluorescence Measurement: The plates are incubated for a further period to allow for the conversion of resazurin to the fluorescent resorufin by viable cells. The fluorescence is then measured using a plate reader at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay is crucial for confirming the mechanism of action of this compound and its analogues as microtubule-destabilizing agents.

Protocol:

  • Reaction Setup: A reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing PIPES, MgCl2, EGTA, and glycerol), GTP, and the test compound (this compound or analogue) or a vehicle control is prepared in a 96-well plate.

  • Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: The extent of tubulin polymerization is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a temperature-controlled microplate reader.

  • Data Analysis: The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the test compound to the vehicle control. The IC50 value for tubulin polymerization inhibition can be calculated from a dose-response curve.

Signaling Pathways

This compound's anticancer activity is primarily attributed to its interaction with the microtubule network. However, downstream effects on signaling pathways, such as the HIF-1α pathway, are also significant.

This compound-Mediated Microtubule Disruption and HIF-1α Inhibition

This compound binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule cytoskeleton leads to mitotic arrest and apoptosis. Furthermore, an intact microtubule network is required for the proper function and stabilization of the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in tumor progression and angiogenesis. By disrupting microtubules, this compound indirectly leads to the destabilization and degradation of HIF-1α, thereby inhibiting its downstream pro-survival and pro-angiogenic signaling.[3]

G cluster_cell Cancer Cell Dolastatin15 This compound Tubulin Tubulin Dimers Dolastatin15->Tubulin Binds to Microtubules Microtubules Dolastatin15->Microtubules Inhibits Polymerization HIF1a HIF-1α Dolastatin15->HIF1a Leads to Degradation Tubulin->Microtubules Polymerization Microtubules->HIF1a Stabilizes CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest HIF1 HIF-1 Complex HIF1a->HIF1 Dimerizes with HIF1b HIF-1β (ARNT) HIF1b->HIF1 HRE Hypoxia Response Element (HRE) in DNA HIF1->HRE Binds to TargetGenes Target Gene Transcription (e.g., VEGF) HRE->TargetGenes Activates Angiogenesis Angiogenesis TargetGenes->Angiogenesis Apoptosis Apoptosis CellCycleArrest->Apoptosis

Signaling pathway of this compound leading to microtubule disruption and HIF-1α inhibition.

Conclusion

This compound and its analogues represent a promising class of antineoplastic agents with a potent and multifaceted mechanism of action. Their ability to disrupt microtubule dynamics and inhibit the HIF-1α signaling pathway makes them attractive candidates for further preclinical and clinical development. The data and protocols presented in this technical guide provide a valuable resource for researchers dedicated to advancing the field of cancer therapeutics. Further exploration of the structure-activity relationships and the development of novel analogues with improved pharmacological profiles are warranted.

References

Unraveling the Cytotoxic Potential of Dolastatin 15: An In-depth Preclinical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies on the cytotoxicity of Dolastatin 15, a potent antimitotic agent originally isolated from the sea hare Dolabella auricularia. This document delves into the core mechanisms of its cytotoxic action, presents quantitative data from various cancer cell line studies, and outlines detailed experimental protocols for key assays. Visualizations of the implicated signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its preclinical profile.

Core Mechanism of Action: Tubulin Destabilization and Apoptotic Induction

This compound exerts its potent cytotoxic effects primarily by interfering with tubulin dynamics.[1][2][3] Similar to its analogue Dolastatin 10, it inhibits tubulin polymerization, leading to a disruption of the microtubule network.[1][4] This disruption is a critical event that triggers a cascade of cellular responses, culminating in cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[1][5][6][7][8]

While the interaction with tubulin is a central tenet of its mechanism, some studies suggest that its effects may not be exclusively confined to microtubule disruption, indicating the possibility of other contributing mechanisms to its overall potent cytotoxicity.[1] One such identified mechanism involves the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, where this compound has been shown to exhibit HIF-1α-dependent cytotoxicity.[1]

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's effectiveness in inhibiting biological or biochemical functions, are consistently in the low nanomolar range, highlighting its significant anticancer potential.[1][4][5]

Cell LineCancer TypeIC50 (nM)Reference
HCT116 (parental)Colorectal Carcinoma2.2[1]
HCT116HIF-1α-/-Colorectal Carcinoma~5.5[1]
HCT116HIF-1α-/-HIF-2α-/-Colorectal Carcinoma~9.2[1]
HCT116VEGF-/-Colorectal Carcinoma5.4[1]
L1210Murine Leukemia3[4]
Burkitt LymphomaHuman Burkitt Lymphoma3[4]
CHOChinese Hamster Ovary5[4]
NCI-H69Small Cell Lung Cancer0.039 - 28.8[5][6]
NCI-H82Small Cell Lung Cancer0.039 - 28.8[5][6]
NCI-H345Small Cell Lung Cancer0.039 - 28.8[5][6]
NCI-H446Small Cell Lung Cancer0.039 - 28.8[5][6]
RPMI8226Multiple Myeloma0.5 - 1[7]
U266Multiple Myeloma0.5 - 1[7]
IM9Multiple Myeloma0.5 - 1[7]
A549Lung Carcinoma0.74[9]
Human LymphomaLymphoma0.0013 - 10[9]
Colon CancerColon Cancer0.0013 - 10[9]
Ovarian TumorOvarian Cancer0.0013 - 10[9]

Signaling Pathways and Experimental Workflows

To elucidate the molecular mechanisms underlying this compound's cytotoxicity, various signaling pathways and experimental workflows are commonly investigated.

Dolastatin15_Mechanism cluster_input cluster_cellular_effects Cellular Effects cluster_signaling_pathways Signaling Pathways cluster_downstream Downstream Consequences This compound This compound Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition This compound->Tubulin Polymerization Inhibition HIF-1α Pathway Inhibition HIF-1α Pathway Inhibition This compound->HIF-1α Pathway Inhibition Microtubule Destabilization Microtubule Destabilization Tubulin Polymerization Inhibition->Microtubule Destabilization G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Microtubule Destabilization->G2/M Cell Cycle Arrest Apoptosis Induction Apoptosis Induction G2/M Cell Cycle Arrest->Apoptosis Induction Decreased Angiogenesis Decreased Angiogenesis HIF-1α Pathway Inhibition->Decreased Angiogenesis Cell Death Cell Death Apoptosis Induction->Cell Death Decreased Angiogenesis->Cell Death

Core mechanism of this compound cytotoxicity.

The induction of apoptosis by this compound is a multifaceted process involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] In multiple myeloma cells, this compound has been shown to activate caspase-9 (a key initiator of the mitochondrial pathway) and caspase-8 (a key initiator of the Fas/Fas-L pathway).[7] Furthermore, in small cell lung cancer cells, its apoptotic activity is associated with the phosphorylation of Bcl-2.[6]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Fas/Fas-L Interaction Fas/Fas-L Interaction This compound->Fas/Fas-L Interaction Mitochondrial Disruption Mitochondrial Disruption This compound->Mitochondrial Disruption Bcl-2 Phosphorylation Bcl-2 Phosphorylation This compound->Bcl-2 Phosphorylation Caspase-8 Activation Caspase-8 Activation Fas/Fas-L Interaction->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Cytochrome c Release Cytochrome c Release Mitochondrial Disruption->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Experimental_Workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, XTT) Treatment->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression/Phosphorylation Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cytotoxicity_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

References

Methodological & Application

Application Notes and Protocols: Dolastatin 15 In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 15 is a potent antimitotic agent originally isolated from the marine sea hare Dolabella auricularia. It is a synthetic depsipeptide that has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][3] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][3][4][5] Recent studies have also implicated its role in suppressing HIF-1α mediated cancer cell viability and vascularization.[4][6] These properties make this compound a compound of interest in oncology research and drug development, including its use as a payload in antibody-drug conjugates (ADCs).[3]

This document provides detailed protocols for assessing the in vitro cell viability of cancer cells treated with this compound, utilizing two common colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay. It also includes a summary of reported IC50 values and a diagram of the key signaling pathways affected by this compound.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the 50% inhibitory concentration (IC50) of this compound in various human cancer cell lines, as reported in the literature. These values highlight the potent cytotoxic activity of this compound across different cancer types.

Cell LineCancer TypeIC50 (nM)Assay TypeReference
HCT116 (parental)Colorectal Carcinoma2.2MTT[4]
HCT116 (HIF-1α/HIF-2α double knockout)Colorectal Carcinoma11.2MTT[4]
HCT116 (VEGF knockout)Colorectal Carcinoma5.4MTT[4]
NCI-H69Small Cell Lung Cancer0.039 - 28.8MTT[3][7]
NCI-H82Small Cell Lung Cancer0.039 - 28.8MTT[3][7]
NCI-H345Small Cell Lung Cancer0.039 - 28.8MTT[3][7]
NCI-H446Small Cell Lung Cancer0.039 - 28.8MTT[3][7]
L1210Murine Leukemia3Not Specified[2]
Human Burkitt lymphomaLymphoma3Not Specified[2]
CHOChinese Hamster Ovary5Not Specified[2]
RPMI8226Multiple MyelomaNot SpecifiedNot Specified[3][5]
U266Multiple MyelomaNot SpecifiedNot Specified[3][5]
IM9Multiple MyelomaNot SpecifiedNot Specified[3][5]
PC-3Prostate AdenocarcinomaNot SpecifiedResazurin[8]
MDA-MB-468Triple-Negative Breast CancerNot SpecifiedResazurin[8]
MDA-MB-435Melanoma4Not Specified[9]
HS 578-TBreast Carcinoma200Not Specified[9]

Experimental Protocols

Two robust and widely used methods for determining in vitro cell viability upon treatment with this compound are the MTT and SRB assays. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein.[10][11][12]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from standard MTT assay procedures and specifics from studies involving this compound.[4][11][12][13][14]

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[14]

    • Include wells with medium only as a blank control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common solvent for initial stock is DMSO.[4] Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).[4]

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the treatment wells).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[11][14]

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.[11][14] During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11][14]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[12]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12][13]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

This protocol is based on standard SRB assay methodologies.[10][15][16]

Materials:

  • This compound

  • Selected adherent cancer cell line(s)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% v/v acetic acid)

  • Solubilization solution (10 mM Tris base, pH 10.5)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the 48-72 hour drug incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[15]

    • Incubate the plate at 4°C for at least 1 hour.[15]

  • Washing and Staining:

    • Remove the TCA solution and wash the plates 3-5 times with 1% acetic acid to remove excess TCA.[15]

    • Allow the plates to air-dry completely.

    • Add 50-100 µL of 0.4% SRB solution to each well.[15]

    • Incubate at room temperature for 30 minutes.[15]

  • Removal of Unbound Dye:

    • After staining, quickly wash the plates at least three times with 1% acetic acid to remove any unbound SRB dye.[15]

    • Allow the plates to air-dry completely.

  • Dye Solubilization:

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]

    • Place the plate on a shaker for 10 minutes to ensure the dye is fully dissolved.

  • Data Acquisition:

    • Measure the absorbance of each well at approximately 540 nm or 565 nm using a microplate reader.[15][16]

  • Data Analysis:

    • Follow step 6 from the MTT assay data analysis section.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Harvest and Count Cells B Seed Cells in 96-well Plate (5,000-10,000 cells/well) A->B C Incubate for 24h (Cell Attachment) B->C E Treat Cells with this compound C->E D Prepare this compound Serial Dilutions D->E F Incubate for 48-72h E->F G Add Assay Reagent (MTT or SRB Fixation) F->G H Incubate and Solubilize G->H I Read Absorbance (Microplate Reader) H->I J Calculate % Viability I->J K Determine IC50 J->K

Caption: Workflow for this compound in vitro cell viability assay.

This compound Signaling Pathway

G cluster_microtubule Microtubule Dynamics cluster_cellcycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction cluster_hif HIF-1α Pathway Dolastatin15 This compound Tubulin Tubulin Polymerization Dolastatin15->Tubulin Inhibits HIF HIF-1α Suppression Dolastatin15->HIF Suppresses Microtubule Microtubule Destabilization G2M G2/M Phase Arrest Microtubule->G2M Mitochondrial Mitochondrial Pathway G2M->Mitochondrial Fas Fas/Fas-L Pathway G2M->Fas Apoptosis Apoptosis Mitochondrial->Apoptosis Fas->Apoptosis Angiogenesis Reduced Angiogenesis HIF->Angiogenesis Angiogenesis->Apoptosis Contributes to

Caption: Key signaling pathways affected by this compound.

References

Application of Dolastatin 15 in Multiple Myeloma Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 15, a synthetic analogue of a natural peptide isolated from the sea hare Dolabella auricularia, has emerged as a potent antineoplastic agent with significant activity against multiple myeloma (MM). As a powerful inhibitor of microtubule assembly, this compound disrupts cell division, leading to cell cycle arrest and apoptosis in malignant plasma cells. These application notes provide a comprehensive overview of the use of this compound in multiple myeloma cell culture, including its mechanism of action, effects on cellular signaling pathways, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its cytotoxic effects primarily by interfering with tubulin polymerization. This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis. In multiple myeloma cells, this compound has been shown to induce apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on various multiple myeloma cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

Cell LineIC50 (nM)Treatment Duration (hours)Assay
RPMI 82260.5 - 1.048MTS
U2660.5 - 1.048MTS
IM-90.5 - 1.048MTS

Data compiled from a study by Sato et al. (2007).

Signaling Pathways Affected by this compound

This compound triggers a cascade of signaling events in multiple myeloma cells, culminating in apoptosis. The primary pathways involved are the mitochondrial-mediated (intrinsic) and the Fas/FasL-mediated (extrinsic) pathways.

Dolastatin15_Signaling Dolastatin15 This compound Microtubules Microtubule Disruption Dolastatin15->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Bax Bax ↑ G2M_Arrest->Bax Bcl2 Bcl-2 ↓ G2M_Arrest->Bcl2 FasL FasL ↑ G2M_Arrest->FasL Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Fas Fas Receptor FasL->Fas binds DISC DISC Formation Fas->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis signaling pathways in multiple myeloma cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on multiple myeloma cell cultures.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound on multiple myeloma cells.

MTS_Workflow start Start seed_cells Seed multiple myeloma cells in 96-well plate start->seed_cells add_dolastatin Add varying concentrations of this compound seed_cells->add_dolastatin incubate Incubate for 24-48 hours add_dolastatin->incubate add_mts Add MTS reagent to each well incubate->add_mts incubate_mts Incubate for 2-4 hours at 37°C add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing cell viability using the MTS assay.

Materials:

  • Multiple myeloma cell lines (e.g., RPMI 8226, U266, IM-9)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • 96-well clear-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader

Procedure:

  • Seed multiple myeloma cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations typically ranging from 0.01 nM to 100 nM. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Multiple myeloma cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and treat with this compound (e.g., at its IC50 concentration) for 24 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Multiple myeloma cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is used to detect changes in the expression of key proteins involved in the cell cycle and apoptosis signaling pathways.

WesternBlot_Workflow start Start cell_treatment Treat MM cells with This compound start->cell_treatment cell_lysis Lyse cells and quantify protein cell_treatment->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect protein bands using chemiluminescence secondary_ab->detection end End detection->end

Caption: General workflow for Western Blot analysis.

Materials:

  • Treated multiple myeloma cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, cleaved Caspase-3, Fas, FasL, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with this compound, lyse the cells and determine the protein concentration.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to the loading control to determine changes in protein expression.

Conclusion

This compound demonstrates potent anti-myeloma activity by inducing G2/M cell cycle arrest and apoptosis. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in multiple myeloma cell culture models. These studies are crucial for the continued development of novel therapeutic strategies for this challenging malignancy.

Application Notes and Protocols for the Preparation of Dolastatin 15-Based ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Targeted Cancer Therapy

Introduction

Dolastatin 15, a potent depsipeptide originally isolated from the sea hare Dolabella auricularia, is a powerful antimitotic agent that functions by inhibiting tubulin polymerization.[1][2][3] This activity disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2][4] Its high cytotoxicity, with IC50 values in the low nanomolar range for various cancer cell lines, makes it an excellent candidate for use as a payload in Antibody-Drug Conjugates (ADCs).[2][3]

ADCs represent a strategic approach to cancer therapy, designed to deliver highly potent cytotoxic agents like this compound directly to tumor cells. This is achieved by linking the drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This targeted delivery mechanism aims to maximize efficacy at the tumor site while minimizing systemic toxicity associated with traditional chemotherapy.

These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and characterization of this compound-based ADCs for researchers, scientists, and drug development professionals.

Mechanism of Action and ADC Design Considerations

The therapeutic efficacy of a this compound-based ADC relies on a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the complex is trafficked to lysosomes, where the linker connecting the antibody and this compound is cleaved (in the case of a cleavable linker), releasing the active payload. The free this compound then binds to tubulin, disrupting microtubule formation, which induces mitotic arrest and triggers apoptosis.[1][2] Recent studies also suggest that this compound's activity may be partially dependent on the HIF-1α pathway and that it can suppress angiogenesis, adding to its anti-tumor effects.[5][6]

Key considerations in the design of a this compound ADC include:

  • Antibody Selection: The mAb must be highly specific for a tumor-associated antigen that is abundantly expressed on the cancer cell surface. Trastuzumab, which targets HER2, is a common example used in research.[2][7]

  • Linker Technology: The choice of linker is critical for ADC stability and efficacy.

    • Cleavable Linkers: These are designed to be stable in circulation but are cleaved by specific conditions within the tumor cell, such as lysosomal proteases (e.g., valine-citrulline linkers).[5][8]

    • Non-Cleavable Linkers: These linkers remain intact, and the drug is released after the complete degradation of the antibody in the lysosome. A maleimidocaproyl (MC) linker is an example of a stable, non-cleavable linker.[7][8]

  • Conjugation Site: Studies have shown that the site of linker attachment on the this compound molecule is crucial. Conjugation at the C-terminus of this compound results in effective ADCs, whereas N-terminus conjugation leads to a loss of activity.[7][9] The drug-linker can be attached to the antibody through surface lysine residues or, more commonly, through cysteine residues from reduced interchain disulfide bonds.[7][10]

Dolastatin_15_ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm ADC This compound-ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Internalization Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Tubulin Tubulin Dimers Payload_Release->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for a this compound-based ADC.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and representative ADCs from published literature.

Table 1: In Vitro Cytotoxicity of Unconjugated this compound

Cell Line Cancer Type IC50 (nM) Reference
NCI-H69, H82, H345, H446 Small Cell Lung Cancer (SCLC) 0.039 - 28.8 [2][4]
L1210 Murine Leukemia 3 [3]
Human Burkitt Lymphoma Lymphoma 3 [3]
Chinese Hamster Ovary (CHO) Ovary 5 [3]
HCT116 Colorectal Cancer 2.2 [5][11]

| A549 | Lung Cancer | 0.74 |[11] |

Table 2: Characteristics and Performance of a Trastuzumab-Dolastatin 15 ADC

Parameter Description Reference
Antibody Trastuzumab [2][7]
Target Antigen HER2 [7]
Payload This compound Derivative [7]
Linker Non-cleavable (amide) [7]
Drug Conjugation Site C-terminus [7]
Antibody Conjugation Site Lysine Residues [7]
Target Cell Lines SK-BR-3, SK-OV-3 (High HER2) [7]

| In Vivo Efficacy | Effective at 10 and 20 mg/kg in SK-OV-3 xenograft model |[7] |

Experimental Protocols

The following protocols provide a generalized methodology for the preparation and characterization of a this compound-based ADC using cysteine-maleimide conjugation chemistry.

ADC_Preparation_Workflow cluster_synthesis Payload-Linker Synthesis cluster_conjugation ADC Conjugation & Purification cluster_characterization Characterization D15 This compound PL_Synth Chemical Synthesis D15->PL_Synth Linker Maleimide Linker (e.g., MC-VC-PABC) Linker->PL_Synth PL_Conj This compound-Linker (Maleimide Activated) PL_Synth->PL_Conj Conjugation Conjugation Reaction PL_Conj->Conjugation mAb Monoclonal Antibody (e.g., Trastuzumab) Reduction Partial Reduction (with TCEP) mAb->Reduction Reduction->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Final_ADC Purified ADC Purification->Final_ADC DAR DAR Determination (UV-Vis, MS) Final_ADC->DAR Cytotox In Vitro Cytotoxicity (MTT Assay) Final_ADC->Cytotox

Caption: Experimental workflow for this compound-ADC preparation.
Protocol 1: Preparation of a Maleimide-Functionalized this compound-Linker

This protocol describes the synthesis of a this compound derivative functionalized with a protease-cleavable valine-citrulline (VC) linker and a maleimide group for antibody conjugation.

Materials:

  • This compound

  • Fmoc-Val-Cit-PABC-PNP

  • Maleimidocaproic acid (MC)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or similar coupling agents

  • Piperidine in DMF (20%)

  • Anhydrous solvents (DMF, DCM)

  • Reaction vials, magnetic stirrer, purification system (e.g., HPLC)

Methodology:

  • Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PABC-PNP in 20% piperidine in DMF. Stir at room temperature for 30 minutes to remove the Fmoc protecting group. Evaporate the solvent under vacuum.

  • Coupling to this compound: Dissolve the deprotected linker and this compound (ensuring the C-terminal carboxyl group is available for coupling) in anhydrous DMF. Add coupling agents (e.g., HATU, HOBt, DIPEA) and stir the reaction at room temperature overnight.

  • Purification: Purify the resulting this compound-VC-PABC conjugate using reverse-phase HPLC.

  • Maleimide Addition: Activate maleimidocaproic acid (MC) with DCC/NHS in DCM. Add this activated ester to the purified this compound-VC-PABC conjugate.

  • Final Purification: Purify the final product, MC-VC-PABC-Dolastatin 15, using reverse-phase HPLC and confirm its identity and purity via mass spectrometry and NMR.

Protocol 2: Conjugation of this compound-Linker to a Monoclonal Antibody

This protocol details the conjugation to antibody cysteine residues generated by the partial reduction of interchain disulfide bonds.[10][][13]

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM)

  • MC-VC-PABC-Dolastatin 15 (from Protocol 1) dissolved in DMSO

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Quenching agent (e.g., N-acetylcysteine)

Methodology:

  • Antibody Preparation: If necessary, perform a buffer exchange for the antibody into a conjugation-compatible buffer (e.g., PBS with 1 mM EDTA, pH 7.4) using a desalting column.

  • Partial Reduction: Add a 2-3 molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. The exact TCEP concentration and incubation time should be optimized to achieve the desired number of free thiols.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the this compound-linker dissolved in DMSO to the reduced antibody solution. The final DMSO concentration should not exceed 10% (v/v) to avoid antibody denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide compound) to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification: Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column with PBS. Collect the protein-containing fractions.

Protocol 3: Characterization of the this compound ADC

A. Determination of Drug-to-Antibody Ratio (DAR)

The DAR, or the average number of drug molecules conjugated to each antibody, is a critical quality attribute.

Methodology (UV-Vis Spectroscopy):

  • Measure the absorbance of the purified ADC solution at 280 nm (for protein) and at a wavelength corresponding to the maximum absorbance of this compound or the linker (if it has a unique chromophore).

  • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.

  • The DAR is the molar ratio of the drug to the antibody. Note: Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) can provide more detailed information on the distribution of different drug-loaded species.

B. In Vitro Cytotoxicity Assay

This assay determines the potency (IC50) of the newly synthesized ADC.

Methodology (MTT Assay):

  • Cell Seeding: Seed a 96-well plate with the target cancer cell line (e.g., HER2-positive SK-BR-3 cells) at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated this compound, and a non-targeting control ADC in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and determine the IC50 value using a non-linear regression curve fit.

References

Application Notes and Protocols: Dolastatin 15 In Vivo Efficacy in Human Ovarian Carcinoma Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 15, a synthetic analogue of a natural peptide isolated from the sea hare Dolabella auricularia, is a potent antimitotic agent that has been investigated for its anticancer properties. It functions primarily as a tubulin polymerization inhibitor, leading to G2/M cell cycle arrest and subsequent apoptosis.[1][2] Additionally, recent studies have elucidated a secondary mechanism of action involving the suppression of Hypoxia-Inducible Factor-1α (HIF-1α), suggesting a role in inhibiting angiogenesis.[1] This dual mechanism makes this compound a compound of interest for solid tumors, including ovarian carcinoma.

These application notes provide a summary of the available in vivo data for this compound in human ovarian carcinoma xenograft models and present detailed, representative protocols for conducting such studies.

Quantitative Data Summary

In vivo studies directly comparing the efficacy of this compound and its more potent counterpart, Dolastatin 10, in a human ovarian carcinoma xenograft model have been limited. The following table summarizes the key findings from a comparative study.

CompoundDoseAdministration RouteHuman Ovarian Carcinoma Xenograft ModelEfficacy EndpointResultCitation
This compound EquitoxicIntravenousSubcutaneous, advanced-stageTumor Growth Delay0.4 days[2]
Dolastatin 10 EquitoxicIntravenousSubcutaneous, advanced-stageTumor Growth Delay6.1 days[2]

Signaling Pathways

This compound Mechanism of Action

This compound exerts its cytotoxic effects through two primary signaling pathways:

  • Inhibition of Tubulin Polymerization: this compound interacts with tubulin, disrupting microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1][2]

  • Suppression of HIF-1α Pathway: this compound has been shown to suppress the HIF-1α pathway, which is crucial for tumor adaptation to hypoxic conditions, angiogenesis, and vascularization.[1] By inhibiting HIF-1α, this compound can potentially reduce blood supply to the tumor.

Dolastatin_15_Tubulin_Inhibition Dolastatin15 This compound Tubulin Tubulin Dolastatin15->Tubulin Inhibits Polymerization Microtubule Microtubule Instability Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

This compound disrupts microtubule dynamics, leading to apoptosis.

Dolastatin_15_HIF1a_Suppression Dolastatin15 This compound HIF1a HIF-1α Dolastatin15->HIF1a Suppresses VEGF VEGF & Other Angiogenic Factors HIF1a->VEGF Promotes Transcription Angiogenesis Angiogenesis & Vascularization VEGF->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Xenograft_Establishment_Workflow cluster_cell_prep Cell Preparation cluster_animal_procedure Animal Procedure Culture Culture Ovarian Cancer Cells Harvest Harvest & Wash Cells Culture->Harvest Count Count & Resuspend Cells Harvest->Count Inject Subcutaneous Injection (Nude Mice) Count->Inject Monitor Monitor Tumor Growth Inject->Monitor Measure Measure Tumor Volume Monitor->Measure Efficacy_Study_Workflow Start Tumor-Bearing Mice (100-150 mm³) Randomize Randomize into Groups (Control & Treatment) Start->Randomize Administer Administer this compound / Vehicle (e.g., IV, daily x 5) Randomize->Administer Monitor Monitor Body Weight & Tumor Volume Administer->Monitor Endpoint Study Endpoint Reached Monitor->Endpoint Analysis Data Analysis (Tumor Growth Delay) Endpoint->Analysis

References

Application Notes and Protocols: Angiogenesis Inhibition Studies with Dolastatin 15 in Zebrafish Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 15, a cytotoxic pseudopeptide originally isolated from the sea hare Dolabella auricularia, has demonstrated potent antineoplastic properties.[1] As a microtubule-destabilizing agent, its mechanism of action extends to the inhibition of angiogenesis, a critical process in tumor growth and metastasis.[2][3][4] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying angiogenesis due to its genetic tractability, optical clarity during embryonic development, and the high conservation of angiogenic pathways with humans.[5][6][7] These application notes provide detailed protocols for assessing the anti-angiogenic effects of this compound in zebrafish embryos, summarize key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The anti-vascularization effect of this compound has been quantified in various models. The following tables summarize key findings from studies in human endothelial cells and provide a framework for expected outcomes in zebrafish models.

Table 1: In Vitro Anti-Vascularization Effects of this compound on HUVECs

TreatmentConcentrationMean Branch PointsMean Number of Junctions
Control (DMSO)-100%100%
This compound10 nMSignificantly ReducedSignificantly Reduced
This compound20 nMSignificantly ReducedSignificantly Reduced
Cabozantinib (Control)1 µMSignificantly ReducedSignificantly Reduced

Note: This data is derived from in vitro matrigel assays with Human Umbilical Vein Endothelial Cells (HUVECs) and is indicative of the anti-angiogenic potential that can be further investigated in vivo using zebrafish models.[3][8] Quantification was performed using ImageJ with the Angiogenesis Analyzer plugin.[3]

Experimental Protocols

Zebrafish Maintenance and Embryo Collection
  • Housing: Maintain adult zebrafish in a recirculating aquarium system at 28.5°C with a 14-hour light/10-hour dark cycle.[9]

  • Breeding: Set up breeding pairs in tanks with a divider the evening before embryo collection. Remove the divider in the morning to allow for spawning.

  • Embryo Collection: Collect fertilized eggs within 30 minutes of spawning and rinse with embryo medium (E3 medium).

  • Incubation: Incubate embryos at 28.5°C in E3 medium.

Zebrafish Angiogenesis Assay with this compound

This protocol is adapted from general zebrafish angiogenesis assays and specific studies on this compound.[2][9]

  • Embryo Selection: At 4 hours post-fertilization (hpf), select healthy, developing embryos.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in E3 medium to achieve the desired final concentrations (e.g., 6 µM, as used in some studies).[2] Include a DMSO-only control group.

  • Treatment:

    • Place 12 embryos per well in a 24-well plate.

    • Remove the initial E3 medium and add the this compound solutions or DMSO control.

    • Incubate the embryos at 28.5°C.

    • Replace the treatment solution every 24 hours.

  • Observation Period: Treat embryos from 36 hpf to 108 hpf for observation of effects on established vasculature.[2]

  • Anesthesia and Mounting: At the desired endpoint (e.g., 72 or 96 hpf), anesthetize the embryos in tricaine solution. Mount the embryos in a solution of 3% methylcellulose on a glass slide for imaging.

Visualization and Quantification of Angiogenesis
  • Alkaline Phosphatase Staining for Sub-intestinal Vessels (SIVs):

    • Fix embryos in 4% paraformaldehyde (PFA).[9]

    • Dehydrate in methanol and store at -20°C overnight.[9]

    • Permeabilize in ice-cold acetone.[9]

    • Wash with PBS containing Tween 20 (PBST).[9]

    • Incubate in staining buffer (100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 100 mM NaCl, 0.1% Tween-20).[9]

    • Develop the color reaction by adding NBT/BCIP solution.[9]

  • Fluorescent Microscopy with Transgenic Lines:

    • Utilize transgenic zebrafish lines that express fluorescent proteins in their vasculature, such as Tg(fli1:EGFP) or Tg(kdrl:EGFP), for live imaging.[5][6]

  • Imaging:

    • Capture images of the developing vasculature, particularly the intersegmental vessels (ISVs) and sub-intestinal vessels (SIVs), using a stereomicroscope or a fluorescence microscope.[9]

  • Quantification:

    • Manually count the number of complete ISVs or SIVs.

    • Use software like ImageJ to quantify vessel length, area, and branching points.[3][9]

Visualizations

Signaling Pathway of this compound in Angiogenesis Inhibition

Dolastatin15_Signaling Dolastatin15 This compound Microtubules Microtubule Dynamics Dolastatin15->Microtubules destabilizes HIF1a_Stabilization HIF-1α Stabilization (under hypoxia) Microtubules->HIF1a_Stabilization disrupts trafficking, leading to inhibition HIF1a_Nucleus HIF-1α Translocation to Nucleus HIF1a_Stabilization->HIF1a_Nucleus HIF1a_Degradation HIF-1α Degradation (normoxia) pVHL pVHL HIF1a_Degradation->pVHL recognized by Proteasome Proteasome pVHL->Proteasome targets for Proteasome->HIF1a_Degradation degrades VEGF_Transcription VEGF Gene Transcription HIF1a_Nucleus->VEGF_Transcription VEGF VEGF Secretion VEGF_Transcription->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Zebrafish_Workflow start Start embryo_collection Collect Fertilized Zebrafish Embryos start->embryo_collection treatment_setup Prepare this compound and Control Solutions embryo_collection->treatment_setup embryo_treatment Treat Embryos (e.g., 4 hpf onwards) treatment_setup->embryo_treatment incubation Incubate at 28.5°C with Daily Solution Change embryo_treatment->incubation observation Observe and Image Vasculature (e.g., 72-96 hpf) incubation->observation quantification Quantify Angiogenesis (Vessel Count, Length, etc.) observation->quantification end End quantification->end

References

Application Notes and Protocols: Total Synthesis Strategies for Dolastatin 15 and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis strategies for Dolastatin 15, a potent antimitotic depsipeptide, and its structurally related derivatives. It includes summaries of key quantitative data, detailed experimental protocols for pivotal reactions, and visualizations of synthetic workflows and mechanisms of action.

Introduction to this compound

This compound is a natural product first isolated from the Indian Ocean sea hare Dolabella auricularia.[1][2] It is a lipophilic pentapeptide esterified by an N-acylpyrrolidone and contains seven chiral centers, all with (S)-stereochemistry.[3] Like the related and more widely known Dolastatin 10, this compound exhibits powerful cytotoxic and antineoplastic properties by acting as a potent antimitotic agent.[2][4] It inhibits the growth of various cancer cell lines, such as the P388 lymphocytic leukemia cell line with an ED50 value of 2.4 ng/mL, by disrupting microtubule assembly, which leads to G2/M cell cycle arrest and apoptosis.[3][5] The limited natural supply has necessitated the development of efficient total synthesis strategies to enable further biological evaluation and the creation of novel derivatives for therapeutic applications, including as payloads for antibody-drug conjugates (ADCs).[5][6]

Total Synthesis Strategies

The complex structure of this compound, which includes sterically hindered N-methylamino acids, has prompted the development of several synthetic approaches. Convergent synthesis has emerged as a particularly effective strategy.

A convergent approach involves the independent synthesis of major fragments of the target molecule, which are then coupled in the final stages. This strategy is often more efficient for complex molecules than a linear synthesis. For this compound, a common disconnection point is between the proline and N-methylvaline residues.

Two main strategies have been published for the synthesis of this compound. Pettit's group employed a [1+1] solution-phase strategy, first synthesizing the fragments Dov-Val-MeVal-Pro and Pro-Hiva-Py, and then coupling them.[6] Akaji's group utilized a similar convergent strategy but incorporated solid-phase peptide synthesis (SPPS) for one of the fragments.[6] This approach involves condensing a peptide fragment with a pyrrolidone fragment in a single step.[7][8]

G cluster_0 Fragment A Synthesis (Solid-Phase) cluster_1 Fragment B Synthesis (Solution-Phase) cluster_2 Final Coupling & Deprotection resin 2-ClTrt Resin f1 Fmoc-Pro-OH resin->f1 Load f2 Fmoc-(Me)Val-OH f1->f2 Couple (CIP) f3 Fmoc-Val-OH f2->f3 Couple f4 Boc-Dov-OH f3->f4 Couple fragA Peptide Fragment (Dov-Val-(Me)Val-Pro) f4->fragA Cleave final_couple Fragment Condensation (CIP, HOAt) fragA->final_couple hiv (S)-Hiva hiv_phe Hiva-Phe hiv->hiv_phe phe (S)-Phe phe->hiv_phe cyclize Cyclization & Methylation hiv_phe->cyclize fragB Pyrrolidone Fragment ((S)-Dolapyrrolidinone) cyclize->fragB fragB->final_couple dolastatin15 This compound final_couple->dolastatin15

Caption: Convergent synthesis workflow for this compound.

A key innovation in these syntheses was the use of 2-chloro-1,3-dimethyl-2-imidazolinium hexafluorophosphate (CIP) as a highly efficient coupling reagent.[7][9] CIP, particularly in the presence of 1-hydroxy-7-azabenzotriazole (HOAt), effectively facilitates the coupling of sterically hindered amino acids, including N-methylated residues, with minimal racemization.[3][7]

Synthesis of this compound Derivatives

Structure-activity relationship (SAR) studies have driven the synthesis of numerous this compound derivatives to improve its pharmacological profile.[1] A significant finding was that the C-terminal (S)-dolapyrrolidinone (Dpy) unit could be replaced by various amides without a major loss of cytotoxic activity.[1][10] This led to the development of clinically evaluated analogs such as Cemadotin and Tasidotin.

More recent strategies have employed multicomponent reactions (MCRs), such as the Ugi-MCR, to rapidly generate libraries of this compound analogs.[11][12] This approach allows for the combinatorial derivatization of the core pentapeptide scaffold, enabling the exploration of previously unassessed chemical space, particularly around the tertiary amide bonds.[11][13]

G cluster_0 C-Terminal Modification dol15 This compound (-Dpy) cemadotin Cemadotin (Benzylamide) dol15->cemadotin Replace Dpy with tasidotin Tasidotin (tert-Butylamide) dol15->tasidotin Replace Dpy with ugi Ugi-MCR Products (N-Substituted Amides) dol15->ugi Derivatize with

Caption: Structural modification strategies for this compound derivatives.

Quantitative Synthesis Data

The efficiency of various synthetic routes can be compared through their overall yields and the yields of key steps.

ProductSynthetic StrategyKey Fragments / Starting MaterialsOverall YieldReference(s)
This compound Convergent, Segment CouplingTripeptide & Dpy segment11%[14]
Cbz-(S)-Dolaphenine Biomimetic, Oxidative DecarbonylationPhenylalanine52% (5 steps)[15]
This compound Analogs Solid-Phase, Ugi-MCRIsocyano-resin, Peptide 11-13%[12]

Key Experimental Protocols

The following protocols are generalized representations of key reactions described in the literature. Researchers should consult the primary references for specific reagent quantities and reaction conditions.

This protocol describes the crucial coupling of an N-methylated amino acid during the solid-phase synthesis of a this compound fragment.[3][7]

  • Resin Preparation : Swell the 2-chlorotrityl chloride (ClTrt) resin loaded with the N-terminal protected peptide in dichloromethane (DCM).

  • Deprotection : Remove the Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF). Wash the resin thoroughly with DMF and DCM.

  • Activation : In a separate vessel, dissolve the incoming Fmoc-N-methylamino acid (3 eq.) and HOAt (3 eq.) in DMF. Add CIP (3 eq.) to the solution and allow it to activate for 10 minutes.

  • Coupling : Add the activated amino acid solution to the resin. Allow the reaction to proceed for 12-24 hours at room temperature.

  • Washing : Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Confirmation : Confirm the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

This protocol outlines the synthesis of the key C-terminal Dpy unit.[14]

  • Coupling : Condense protected (S)-Hiva-(S)-Phe.

  • Acylation : React the resulting dipeptide with isopropenyl chloroformate followed by Meldrum's ester.

  • Cyclization : Induce cyclization of the product by heating in toluene.

  • Methylation : Perform methylation to yield the final (S)-dolapyrrolidine (Dpy) derivative.

Mechanism of Action

This compound exerts its cytotoxic effects by interfering with microtubule dynamics. This mechanism is central to its function as an antimitotic agent.[2][6]

  • Tubulin Binding : this compound is believed to target the vinca domain on β-tubulin.[6]

  • Inhibition of Polymerization : This binding event disrupts the assembly of α- and β-tubulin subunits into microtubules.[1][2]

  • Mitotic Arrest : The lack of functional microtubules prevents the formation of a proper mitotic spindle, arresting the cell cycle in the G2/M phase.[5]

  • Apoptosis : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]

G dol15 This compound tubulin Tubulin Subunits (α/β) dol15->tubulin Binds to inhibit Inhibition of Polymerization tubulin->inhibit microtubules Microtubule Assembly inhibit->microtubules Prevents spindle Mitotic Spindle Formation microtubules->spindle arrest G2/M Phase Arrest spindle->arrest Disruption leads to apoptosis Apoptosis arrest->apoptosis Triggers

Caption: Proposed mechanism of action for this compound.

References

Application Notes & Protocols: Solid-Phase Peptide Synthesis of Dolastatin 15 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 15 is a potent antineoplastic agent originally isolated from the marine sea hare Dolabella auricularia.[1] It is a linear depsipeptide that exhibits significant cytotoxic activity against a range of cancer cell lines by inhibiting tubulin polymerization, which leads to G2/M cell cycle arrest and apoptosis.[2] The unique structure of this compound, which includes N-methylated amino acids, has made it a compelling target for synthetic chemists.

The synthesis of this compound analogues is a key strategy in medicinal chemistry to develop novel anticancer agents with improved pharmacological properties, such as enhanced stability, greater potency, and reduced toxicity.[3][4] Solid-Phase Peptide Synthesis (SPPS) offers an efficient and automatable method for the systematic preparation of these analogues, facilitating structure-activity relationship (SAR) studies.[5][6]

This document provides detailed protocols for the SPPS of this compound analogues, methods for their purification and characterization, and protocols for evaluating their biological activity.

Overview of Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis.[6] The general process involves the covalent attachment of the C-terminal amino acid to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner by repeating a cycle of Nα-Fmoc deprotection and amino acid coupling until the desired sequence is complete. The use of excess reagents drives reactions to completion, and purification is simplified by washing the resin-bound peptide after each step.[6] Finally, the completed peptide is cleaved from the resin and deprotected.

spss_overview cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Insoluble Resin (e.g., 2-Chlorotrityl) Deprotection 1. Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Load First AA Wash1 Wash (DMF) Deprotection->Wash1 Repeat 'n' times Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Repeat 'n' times Wash2 Wash (DMF) Coupling->Wash2 Repeat 'n' times Wash2->Deprotection Repeat 'n' times Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Peptide Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride (ClTrt) resin is recommended as it allows for cleavage under mild acidic conditions, preserving acid-sensitive groups.[5]

  • Amino Acids: Fmoc-protected amino acids, including standard and N-methylated residues (e.g., Fmoc-L-Pro-OH, Fmoc-L-Val-OH, Fmoc-N-Me-L-Val-OH).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Diethyl ether (cold), Acetonitrile (ACN, HPLC grade), Methanol (MeOH).

  • Coupling/Activation Reagents: 2-chloro-1,3-dimethyl-2-imidazolinium hexafluorophosphate (CIP) with 1-hydroxy-7-azabenzotriazole (HOAt) is effective for coupling N-methylamino acids.[5] Alternatively, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt can be used.[7]

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

  • Bases: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[7]

  • Equipment: Peptide synthesis vessel, shaker, rotary evaporator, reversed-phase high-performance liquid chromatography (RP-HPLC) system, mass spectrometer (MS), NMR spectrometer.

Protocol 1: Solid-Phase Synthesis of a this compound Analogue Backbone

This protocol outlines the manual synthesis of a representative pentapeptide backbone found in analogues like Cemadotin and Tasidotin: (Me)₂Val-Val-MeVal-Pro-Pro.

Step 1: Resin Loading (First Amino Acid Attachment)

  • Swell 2-chlorotrityl chloride resin (e.g., 0.1 mmol scale) in DCM in a synthesis vessel for 1 hour.[7]

  • Drain the DCM.

  • Dissolve Fmoc-L-Pro-OH (0.2 mmol, 2 equiv.) and DIPEA (0.4 mmol, 4 equiv.) in minimal DCM.

  • Add the amino acid solution to the resin and shake at room temperature for 2-4 hours.

  • To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and shake for 45-60 minutes.[7]

  • Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Step 2: Peptide Chain Elongation (Iterative Cycle) This cycle is repeated for each subsequent amino acid (Pro, MeVal, Val).

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain. Repeat with a second 15-minute incubation.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Coupling (for Pro and Val):

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 equiv.) with HATU (2.9 equiv.) and DIPEA (6 equiv.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

  • Amino Acid Coupling (for N-Methyl-Valine):

    • Coupling N-methylated amino acids can be sluggish. Use of CIP (5 equiv.) and HOAt (5 equiv.) is recommended for efficient coupling.[5]

    • Dissolve Fmoc-N-Me-L-Val-OH (5 equiv.) and HOAt (5 equiv.) in DMF. Add CIP (5 equiv.) and allow to pre-activate for 10 minutes.

    • Add the solution to the resin and allow the reaction to proceed for 12 hours to ensure high coupling efficiency.[5]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Confirmation: Perform a Kaiser ninhydrin test to confirm the completion of the coupling reaction (will be negative for a complete reaction).

Step 3: N,N-Dimethylation of the N-terminal Valine

  • After coupling the final Fmoc-L-Val-OH and performing the final Fmoc deprotection (Step 2.1), wash the resin-bound peptide.

  • Perform reductive amination using formaldehyde and sodium cyanoborohydride to dimethylate the N-terminal amine.

Step 4: Cleavage and Global Deprotection

  • Wash the final peptide-resin with DCM (5x) and dry under vacuum.

  • Add the cold cleavage cocktail (TFA/TIS/H₂O) to the resin and shake gently for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water with 0.1% TFA).

    • Purify the peptide using preparative RP-HPLC with a C18 column.

    • Use a linear gradient of Solvent A (Water + 0.1% TFA) and Solvent B (ACN + 0.1% TFA).

    • Collect fractions corresponding to the major peak and combine them.

    • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

  • Characterization:

    • Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF MS.

    • NMR Spectroscopy: For full structural elucidation, acquire 1D (¹H) and 2D (COSY, HSQC) NMR spectra in a suitable deuterated solvent.

Protocol 3: In Vitro Cytotoxicity Assay (Resazurin Assay)

This assay measures cell viability to determine the IC₅₀ (half-maximal inhibitory concentration) of the synthesized analogues.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in cell culture medium. Add the compounds to the wells in triplicate and include vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]

  • Resazurin Addition: Add resazurin solution to each well and incubate for another 2-4 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Measurement: Measure the fluorescence intensity using a plate reader (Excitation ~560 nm, Emission ~590 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Biological Activity of this compound and Analogues

The cytotoxic activity of this compound and its synthetic analogues varies depending on structural modifications and the cancer cell line tested.

CompoundStructure / Key ModificationCancer Cell LineIC₅₀Reference
This compound Natural ProductHCT-116 (Colon)2.2 nM[8]
A549 (Lung)0.74 nM[8]
MCF-7 (Breast)0.19 nM[9]
CA46 (Lymphoma)3 nM[9]
Cemadotin Synthetic AnalogueCA46 (Lymphoma)0.44 nM[9]
Tasidotin Synthetic AnalogueMCF-7 (Breast)150 nM[9]
CA46 (Lymphoma)100 nM[9]
Analogue 5h Thiazole moiety instead of phenylPC-3 (Prostate)130 nM[3]
HCT-116 (Colon)210 nM[3]
MDA-MB-468 (Breast)120 nM[3]
P5 Pentapeptide fragment of TasidotinMCF-7 (Breast)960 nM[9]

Mechanism of Action Visualization

This compound and its analogues exert their potent cytotoxic effects primarily by disrupting microtubule dynamics. This interference with the cell's cytoskeleton leads to mitotic arrest and ultimately triggers apoptosis.

moa_pathway

Caption: Mechanism of action for this compound analogues.

References

Application Notes and Protocols for the Detection of Dolastatin 15 in Plasma via Radioimmunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the quantitative determination of dolastatin 15 in plasma samples using a competitive radioimmunoassay (RIA). This document is intended for researchers, scientists, and professionals involved in preclinical and clinical drug development who require a sensitive and specific method for pharmacokinetic and pharmacodynamic studies of this compound.

Introduction

This compound is a potent antimitotic peptide originally isolated from the marine sea hare Dolabella auricularia. Like other members of the dolastatin family, it exhibits significant cytotoxic activity against a range of cancer cell lines.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[3][4] Furthermore, studies have suggested that this compound's cytotoxic effects may be mediated in part through a Hypoxia-Inducible Factor-1α (HIF-1α) dependent pathway.[5] Given its therapeutic potential, a sensitive and reliable method for quantifying this compound in biological matrices such as plasma is crucial for pharmacokinetic analysis and dose-response modeling in preclinical and clinical studies.

A radioimmunoassay (RIA) offers a highly sensitive and specific method for the detection of this compound. An RIA has been successfully developed for the closely related compound, dolastatin 10, utilizing a rabbit antiserum that also exhibits significant cross-reactivity with this compound.[1][6] This cross-reactivity allows for the adaptation of the assay for the specific measurement of this compound.

Principle of the Assay

The radioimmunoassay for this compound is a competitive binding assay. In this assay, a known quantity of radiolabeled this compound (the "tracer") competes with unlabeled this compound (either from a standard or an unknown sample) for a limited number of binding sites on a specific anti-dolastatin 15 antibody. As the concentration of unlabeled this compound in the sample increases, the amount of radiolabeled this compound that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured. By constructing a standard curve using known concentrations of unlabeled this compound, the concentration of the drug in unknown plasma samples can be determined.

Data Presentation

In Vitro Cytotoxicity of Dolastatins
Cell LineDolastatin 10 IC₅₀ (M)This compound IC₅₀ (M)Reference
Human Ovarian Carcinoma (mean)2.3 x 10⁻¹⁰2.1 x 10⁻⁹[1][6]
Human Colon Carcinoma (mean)2.3 x 10⁻¹⁰2.1 x 10⁻⁹[1][6]
L1210 Murine Leukemia0.4 x 10⁻⁹3 x 10⁻⁹[2]
Human Burkitt Lymphoma-3 x 10⁻⁹[2]
Chinese Hamster Ovary (CHO)0.5 x 10⁻⁹5 x 10⁻⁹[2]
Comparative Pharmacokinetics of Dolastatin 10 and 15 in Mice
ParameterDolastatin 10This compoundReference
Dose1 mg/kg i.v.1 mg/kg i.v.[1][6]
Second-phase half-life (t½β)3 times longer than this compoundDetectable up to 4h post-administration[1][6]
Area Under the Curve (AUC)333 ng·h/mL208 ng·h/mL[1][6]
Plasma Protein Binding> 90%Not reported[1][6]
Radioimmunoassay Performance Characteristics
ParameterValueReference
AnalyteDolastatin 10 (with cross-reactivity to this compound)[1][6]
Antiserum SourceRabbit[1][6]
Cross-reactivity with this compound65%[1][6]
Limit of Detection in Mouse Plasma5 ng/mL[1][6]

Experimental Protocols

Production of Anti-Dolastatin 15 Antiserum

Note: The following is a generalized protocol for polyclonal antibody production. A rabbit antiserum with 65% cross-reactivity to this compound has been previously generated for a dolastatin 10 RIA.[1][6]

  • Conjugation of this compound to a Carrier Protein:

    • This compound, being a small molecule, must be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to elicit a robust immune response.

    • Utilize a suitable cross-linker (e.g., glutaraldehyde or a carbodiimide) to covalently link a functional group on this compound to the carrier protein. The exact chemistry will depend on the available reactive groups on this compound.

    • Purify the conjugate by dialysis or size-exclusion chromatography to remove unreacted this compound and cross-linker.

    • Characterize the conjugate to determine the molar ratio of this compound to the carrier protein.

  • Immunization of Rabbits:

    • Emulsify the this compound-carrier protein conjugate with an equal volume of Freund's complete adjuvant for the primary immunization.

    • Inject the emulsion subcutaneously at multiple sites on the back of New Zealand white rabbits.

    • Subsequent booster immunizations should be performed with the conjugate emulsified in Freund's incomplete adjuvant at 3-4 week intervals.

    • Collect blood samples from the ear vein 7-10 days after each booster to titer the antibody response using an ELISA or a preliminary RIA.

    • Once a high antibody titer is achieved, perform a final bleed via cardiac puncture and separate the serum.

  • Purification and Characterization of the Antiserum:

    • The crude antiserum can be used directly, or the IgG fraction can be purified using protein A or protein G affinity chromatography.

    • Characterize the antiserum for its titer, affinity, and specificity for this compound. Assess cross-reactivity with related compounds and potential metabolites.

Radiolabeling of this compound

Note: The following is a generalized protocol for radiolabeling a peptide. The choice of radioisotope and labeling method will depend on available facilities and expertise.

  • Choice of Radioisotope:

    • Iodine-125 (¹²⁵I) is a commonly used radioisotope for RIA due to its suitable half-life and gamma emission.

  • Iodination Method (e.g., Chloramine-T method):

    • This method is suitable if this compound contains a tyrosine or histidine residue. If not, a derivative with such a residue may need to be synthesized.

    • In a reaction vial, combine this compound, Na¹²⁵I, and a mild oxidizing agent like Chloramine-T in a phosphate buffer (pH 7.4).

    • Allow the reaction to proceed for a short period (e.g., 60 seconds) at room temperature.

    • Quench the reaction by adding a reducing agent such as sodium metabisulfite.

    • Add a carrier solution (e.g., potassium iodide) to saturate any remaining free iodine.

  • Purification of Radiolabeled this compound:

    • Separate the ¹²⁵I-dolastatin 15 from unreacted ¹²⁵I and unlabeled this compound using a separation technique such as size-exclusion chromatography (e.g., Sephadex G-25 column) or reverse-phase HPLC.

    • Collect fractions and measure the radioactivity to identify the peak corresponding to the radiolabeled peptide.

  • Assessment of Radiolabeled this compound:

    • Determine the specific activity of the ¹²⁵I-dolastatin 15 (cpm/mol).

    • Assess the immunoreactivity of the tracer by measuring its ability to bind to the anti-dolastatin 15 antibody.

Radioimmunoassay Procedure
  • Preparation of Reagents:

    • RIA Buffer: Phosphate buffered saline (PBS) containing a protein carrier (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 0.01% sodium azide).

    • This compound Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute in RIA buffer to create a standard curve (e.g., ranging from 1 to 1000 ng/mL).

    • Anti-Dolastatin 15 Antiserum: Dilute the antiserum in RIA buffer to a concentration that will bind approximately 30-50% of the radiolabeled this compound in the absence of unlabeled this compound (B₀).

    • Radiolabeled this compound (Tracer): Dilute the ¹²⁵I-dolastatin 15 in RIA buffer to a concentration that yields a desired number of counts per minute (cpm) per tube (e.g., 10,000 cpm).

    • Separating Agent (e.g., Second Antibody): A goat anti-rabbit IgG antibody is used to precipitate the primary antibody-antigen complex. A carrier, such as normal rabbit serum, is also added.

  • Assay Protocol:

    • Set up assay tubes in duplicate for total counts (TC), non-specific binding (NSB), zero standard (B₀), standards, and unknown plasma samples.

    • To the appropriate tubes, add 100 µL of RIA buffer (for B₀), 100 µL of each standard, or 100 µL of the plasma sample.

    • Add 100 µL of the diluted anti-dolastatin 15 antiserum to all tubes except the TC and NSB tubes.

    • Add 100 µL of RIA buffer to the NSB tubes.

    • Vortex all tubes and incubate for 24 hours at 4°C.

    • Add 100 µL of the ¹²⁵I-dolastatin 15 tracer to all tubes.

    • Vortex all tubes and incubate for another 24 hours at 4°C.

    • Add 100 µL of the second antibody (and carrier serum) to all tubes except the TC tubes.

    • Vortex and incubate for 2-4 hours at 4°C or as optimized to allow for precipitation.

    • Add 1 mL of cold RIA buffer to all tubes except the TC tubes and centrifuge at 2000 x g for 30 minutes at 4°C.

    • Carefully decant the supernatant from all tubes except the TC tubes.

    • Measure the radioactivity in the pellets of all tubes (and the total counts in the TC tubes) using a gamma counter.

Data Analysis
  • Calculate the average cpm for each set of duplicates.

  • Calculate the percentage of tracer bound (%B/B₀) for each standard and sample using the following formula: %B/B₀ = [(cpm_sample - cpm_NSB) / (cpm_B₀ - cpm_NSB)] x 100

  • Construct a standard curve by plotting the %B/B₀ for each standard against its corresponding concentration on a semi-logarithmic scale.

  • Determine the concentration of this compound in the unknown plasma samples by interpolating their %B/B₀ values from the standard curve.

  • Multiply the interpolated concentration by the appropriate dilution factor if the plasma samples were diluted prior to the assay.

Visualizations

Experimental Workflow

RIA_Workflow start Start: Plasma Sample Collection sample_prep Sample Preparation (e.g., Extraction, Dilution) start->sample_prep assay_setup Assay Setup (Standards, Samples, Antibody) sample_prep->assay_setup reagent_prep Reagent Preparation (Standards, Antibody, Tracer) reagent_prep->assay_setup incubation1 First Incubation (24h, 4°C) (Competitive Binding) assay_setup->incubation1 add_tracer Add Radiolabeled This compound incubation1->add_tracer incubation2 Second Incubation (24h, 4°C) (Tracer Binding) add_tracer->incubation2 separation Separation of Bound/Free Fractions (Second Antibody Precipitation) incubation2->separation measurement Radioactivity Measurement (Gamma Counting) separation->measurement data_analysis Data Analysis (Standard Curve, Concentration Calculation) measurement->data_analysis end End: Report this compound Concentration data_analysis->end

Caption: Workflow for the radioimmunoassay of this compound in plasma.

Signaling Pathway of this compound

Dolastatin15_Pathway dolastatin This compound tubulin Tubulin Dimers dolastatin->tubulin Inhibits microtubules Microtubule Polymerization dolastatin->microtubules Inhibits hif1a HIF-1α dolastatin->hif1a Modulates tubulin->microtubules mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis hif1a_activity HIF-1α Dependent Cytotoxicity hif1a->hif1a_activity hif1a_activity->apoptosis

Caption: Proposed mechanism of action for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Dolastatin 15

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of Dolastatin 15. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The large-scale synthesis of this compound, a potent antimitotic depsipeptide, presents several key challenges. These primarily revolve around the molecule's complex structure, which includes seven chiral centers, two N-methylated amino acids, one N,N-dimethylated amino acid, and the unique (S)-dolapyrrolidinone (Dpy) moiety.

The main hurdles include:

  • Sterically Hindered Couplings: The presence of N-methylated and particularly the N,N-dimethylated valine residues makes peptide bond formation difficult, often resulting in low yields.

  • Side Reactions: The proline residue in the peptide backbone increases the susceptibility to diketopiperazine (DKP) formation, a common side reaction in solid-phase peptide synthesis (SPPS).

  • Epimerization: Maintaining stereochemical integrity at all seven chiral centers throughout a multi-step synthesis is critical and challenging, especially during fragment condensation steps.

  • Purification: The lipophilic nature of this compound and its intermediates can complicate purification, especially at a larger scale where chromatographic resolution may decrease.

  • Fragment Synthesis: The synthesis of the complex (S)-dolapyrrolidinone (Dpy) fragment can be lengthy and require careful control of stereochemistry.

Q2: Which synthetic strategy is most suitable for the large-scale production of this compound?

A2: A convergent synthetic strategy is generally preferred for the large-scale synthesis of complex peptides like this compound. This approach involves the separate synthesis of key fragments, which are then coupled together in the final stages. This strategy offers several advantages over a linear synthesis:

  • Higher Overall Yield: Shorter individual fragment syntheses typically lead to a better cumulative yield.

  • Easier Purification: Intermediates are smaller and often easier to purify than the full-length peptide at each step.

  • Parallel Synthesis: Fragments can be synthesized concurrently, potentially reducing the overall production time.

A common convergent strategy for this compound involves the synthesis of a peptide fragment and the (S)-dolapyrrolidinone (Dpy) fragment, followed by a solution-phase condensation to yield the final product.

Troubleshooting Guides

Issue 1: Low Yield During Coupling of N-Methylated and N,N-Dimethylated Amino Acids

Symptoms:

  • Incomplete reaction as monitored by HPLC or LC-MS.

  • Presence of unreacted starting material.

  • Low isolated yield of the desired peptide fragment.

Possible Causes:

  • Steric Hindrance: The bulky nature of N-alkylated amino acids, especially N,N-dimethylvaline, significantly slows down the coupling reaction.

  • Inefficient Coupling Reagent: Standard peptide coupling reagents may not be sufficiently reactive to overcome the steric hindrance.

Solutions:

  • Select a High-Potency Coupling Reagent: Uronium/aminium or phosphonium-based coupling reagents are generally more effective for hindered couplings.

  • Optimize Reaction Conditions: Increasing the reaction time and/or temperature can help drive the reaction to completion. However, this must be balanced against the risk of epimerization.

  • Use of Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) can enhance the reactivity of the coupling reagent.

Data Presentation

Table 1: Comparison of Coupling Reagents for a Key Fragment Condensation in this compound Synthesis

Coupling Reagent/MethodAdditiveSolventReaction Time (h)Yield (%)Reference
CIPHOAtCH2Cl2/DMF289[1]
DEPC---Not specified[1]
Mixed Anhydride---Not specified[1]
BEP---Not specified[2]

Note: The table highlights the high yield achieved with the CIP/HOAt system for the final fragment condensation. While other reagents have been used in various syntheses of this compound, direct comparative yield data for this specific step is limited in the literature.

Issue 2: Formation of Diketopiperazine (DKP) Impurity

Symptoms:

  • Appearance of a new, lower molecular weight peak in the HPLC or LC-MS chromatogram corresponding to the DKP byproduct.

  • Reduced yield of the desired full-length peptide.

Possible Causes:

  • Presence of Proline: The proline residue in the peptide sequence makes the peptide backbone particularly susceptible to intramolecular cyclization to form a DKP.

  • Resin Choice: The type of resin used in SPPS can influence the rate of DKP formation.

Solutions:

  • Utilize 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the trityl linker on this resin helps to suppress DKP formation.[1]

  • Minimize Time Between Deprotection and Coupling: The free N-terminal amine is reactive towards DKP formation. Proceeding immediately to the next coupling step after Fmoc deprotection can minimize this side reaction.

  • In Situ Neutralization: Using an in situ neutralization protocol during coupling can reduce the time the free amine is exposed.

Issue 3: Epimerization and Loss of Stereochemical Purity

Symptoms:

  • Appearance of diastereomeric impurities in the HPLC or chiral HPLC analysis.

  • Broadened peaks in the NMR spectrum.

Possible Causes:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times, especially with strong bases, can lead to epimerization of chiral centers.

  • Activation of the C-terminal Carboxylic Acid: The activation of the carboxylic acid of a peptide fragment for coupling is a common step where epimerization can occur.

Solutions:

  • Use of Racemization-Suppressing Additives: Additives such as HOBt and HOAt are known to minimize epimerization during coupling reactions.

  • Careful Selection of Coupling Reagent: Some coupling reagents have a lower propensity for causing racemization than others.

  • Optimize Reaction Conditions: Use the mildest possible conditions (lower temperature, shorter reaction time) that still afford a reasonable reaction rate. Activation at a proline residue is generally resistant to isomerization.[1]

Experimental Protocols

Protocol: Final Fragment Condensation via CIP/HOAt Coupling

This protocol is adapted from the convergent synthesis of this compound.[1]

Materials:

  • Peptide fragment (e.g., Boc-Dov-Val-MeVal-Pro-OH)

  • (S)-dolapyrrolidinone fragment with a free amine

  • 2-chloro-1,3-dimethyl-2-imidazolinium hexafluorophosphate (CIP)

  • 1-hydroxy-7-azabenzotriazole (HOAt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvents

Procedure:

  • Deprotection of the Dpy Fragment: The Boc-protected (S)-dolapyrrolidinone fragment is dissolved in DCM. An equal volume of TFA is added, and the reaction is stirred at room temperature for 30 minutes. The solvent is then removed under reduced pressure.

  • Coupling Reaction: The deprotected Dpy fragment and the peptide fragment are dissolved in anhydrous DCM. The solution is cooled to 0 °C.

  • Addition of Reagents: DIPEA (to neutralize the TFA salt), HOAt, and CIP are added sequentially to the reaction mixture.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for approximately 2 hours. The progress of the reaction is monitored by HPLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an appropriate organic solvent and washed with a mild aqueous acid, followed by a mild aqueous base, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield this compound.

Mandatory Visualization

experimental_workflow cluster_peptide Peptide Fragment Synthesis (SPPS) cluster_dpy Dpy Fragment Synthesis cluster_final Final Assembly and Purification p1 Resin Loading p2 Iterative Deprotection & Coupling p1->p2 p3 Cleavage from Resin p2->p3 c1 Fragment Condensation p3->c1 Peptide Fragment d1 Chiral Precursor d2 Multi-step Synthesis d1->d2 d3 Final Dpy Fragment d2->d3 d3->c1 Dpy Fragment c2 Crude this compound c1->c2 c3 HPLC Purification c2->c3 c4 Pure this compound c3->c4

Caption: Convergent synthetic workflow for this compound.

troubleshooting_low_yield start Low Coupling Yield (N-methylated AA) q1 Is the coupling reagent potent enough? start->q1 s1 Use high-potency reagent (e.g., HATU, PyAOP, CIP) q1->s1 No q2 Are reaction conditions optimized? q1->q2 Yes s1->q2 s2 Increase reaction time/temp (monitor for epimerization) q2->s2 No s3 Additives like HOAt can enhance reactivity q2->s3 Consider end Improved Yield s2->end s3->end signaling_pathway_placeholder cluster_dkp DKP Formation Pathway cluster_prevention Prevention Strategies dp1 Peptide on Resin (with Proline) dp2 N-terminal Deprotection dp1->dp2 dp3 Free N-terminal Amine dp2->dp3 dp4 Intramolecular Cyclization dp3->dp4 ps1 Use 2-CTC Resin dp3->ps1 Inhibits ps2 Immediate Coupling dp3->ps2 Minimizes ps3 In Situ Neutralization dp3->ps3 Reduces exposure dp5 DKP Formation dp4->dp5

References

Technical Support Center: Overcoming Poor Water Solubility of Dolastatin 15 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor water solubility of Dolastatin 15 and its analogues.

Frequently Asked Questions (FAQs)

Q1: Why is the water solubility of this compound and its analogues a significant issue in research and development?

A1: Poor water solubility is a major obstacle in the clinical development of potent anticancer agents like this compound. It can lead to challenges in formulation for intravenous administration, variable drug exposure in preclinical models, and potentially reduced therapeutic efficacy. In fact, the progression of this compound itself into clinical trials was hindered by its low water solubility, which spurred the development of more soluble synthetic analogues.[1]

Q2: What are the primary strategies to improve the water solubility of this compound analogues?

A2: The main approaches to enhance the aqueous solubility of these hydrophobic peptides include:

  • Prodrug Formulation: Modifying the peptide with a hydrophilic promoiety that is cleaved in vivo to release the active drug.

  • Chemical Modification: Introducing polar functional groups to the peptide structure. An example is the development of the water-soluble analogue LU103793 (cemadotin).

  • Formulation with Solubilizing Agents: Utilizing techniques such as solid dispersions with hydrophilic carriers or incorporating co-solvents and surfactants.[2][3]

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide, which can improve solubility and pharmacokinetic properties.[3]

Q3: Are there any commercially available or clinically evaluated water-soluble analogues of this compound?

A3: Yes, synthetic analogues of this compound with improved chemical properties, including enhanced water solubility, have been developed. Notably, cemadotin (LU103793) and tasidotin were created to overcome the solubility issues of the parent compound and have undergone clinical evaluation.[1][4]

Q4: How does improving the water solubility of a this compound analogue affect its biological activity?

A4: The goal of solubility enhancement is to improve drug delivery without compromising the intrinsic anticancer activity. Ideally, a water-soluble prodrug or analogue will release the active pharmacophore at the target site, maintaining its potent cytotoxic effects. The design of such analogues, like cemadotin, aimed to retain the potent antiproliferative and preclinical antitumor activity of the parent compound.

Troubleshooting Guide

This guide addresses common experimental issues encountered when working with this compound analogues.

Problem Possible Cause Suggested Solution
Precipitation of the peptide during stock solution preparation. The peptide has very low aqueous solubility.Dissolve the peptide in a small amount of a polar organic solvent like DMSO, DMF, or acetonitrile first, and then slowly add the aqueous buffer to the desired concentration.[5][6][7]
Inconsistent results in cell-based assays. Poor solubility leading to variable concentrations of the active compound in the assay medium.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all experiments and does not affect cell viability.- Use a formulation approach, such as complexation with cyclodextrins, to improve solubility in the culture medium.- Consider using a pre-formulated water-soluble analogue if available.
Difficulty in achieving the desired concentration for in vivo studies. The required dose exceeds the solubility limit of the peptide in the vehicle.- Explore the use of co-solvents or formulating the compound as a solid dispersion or in a lipid-based delivery system.- Synthesize a more soluble prodrug of the analogue.
Peptide aggregation over time in solution. The peptide is prone to self-association, especially at high concentrations or in certain buffer conditions.- Optimize the pH of the solution; peptides are often least soluble at their isoelectric point.- Store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.- Add stabilizing excipients such as glycerol or non-ionic detergents at low concentrations.[8]
Loss of activity after PEGylation. The PEG chain may be sterically hindering the active site of the peptide.- Experiment with different PEG chain lengths and attachment sites on the peptide to minimize interference with its biological target binding.

Data Presentation

Compound Structure Aqueous Solubility Development Status
This compound Natural depsipeptidePoorPreclinical development hindered by solubility.[1]
Cemadotin (LU103793) Synthetic analogueWater-solubleAdvanced to Phase I and II clinical trials.[1][9]
Tasidotin Synthetic analogueWater-solubleDeveloped as a third-generation, water-soluble analogue.[4]

Experimental Protocols

Protocol 1: General Method for Solubilizing a Hydrophobic this compound Analogue

This protocol provides a general procedure for dissolving a hydrophobic peptide for in vitro experiments.

  • Preparation:

    • Allow the lyophilized peptide to warm to room temperature before opening the vial.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Dissolution:

    • Add a small volume of a sterile organic solvent (e.g., DMSO, DMF) to the vial to create a concentrated stock solution (e.g., 10 mM).

    • Gently vortex or sonicate the vial for a few seconds to aid dissolution. Ensure the solution is clear.

  • Dilution in Aqueous Buffer:

    • Slowly add the desired aqueous buffer (e.g., PBS, cell culture medium) to the concentrated stock solution dropwise while gently vortexing.

    • If any precipitation is observed, stop adding the aqueous buffer. The solution has reached its saturation point.

  • Final Preparation and Storage:

    • Filter the final solution through a 0.22 µm sterile filter.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.

Protocol 2: Preparation of a Solid Dispersion of a this compound Analogue (Solvent Evaporation Method)

This method can be used to formulate a hydrophobic analogue with a hydrophilic carrier to improve its dissolution rate.

  • Materials:

    • This compound analogue

    • Hydrophilic carrier (e.g., PVP, PEG 6000)

    • Organic solvent (e.g., methanol, chloroform)

  • Procedure:

    • Dissolve both the this compound analogue and the hydrophilic carrier in the organic solvent in a specific ratio (e.g., 1:10 drug to carrier).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film under vacuum to remove any residual solvent.

    • Grind the solid dispersion into a fine powder using a mortar and pestle.

    • The resulting powder can be used for dissolution studies or formulated into solid dosage forms.

Visualizations

Signaling Pathway of this compound Analogues

Dolastatin15_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D15 This compound Analogue Tubulin Tubulin Dimers D15->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization HIF1a_protein HIF-1α Protein Microtubules->HIF1a_protein Regulates Trafficking G2M_arrest G2/M Phase Arrest Microtubules->G2M_arrest Disruption leads to HIF1a_nucleus HIF-1α HIF1a_protein->HIF1a_nucleus Nuclear Translocation HIF1_complex HIF-1 Complex HIF1a_nucleus->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Angiogenesis_genes Angiogenesis Genes (e.g., VEGF) HRE->Angiogenesis_genes Activates Transcription Apoptosis Apoptosis G2M_arrest->Apoptosis

Caption: Signaling pathway of this compound analogues.

Experimental Workflow for Improving Solubility

Solubility_Workflow Start Poorly Soluble This compound Analogue Prodrug Prodrug Synthesis Start->Prodrug Formulation Formulation Strategies Start->Formulation PEGylation PEGylation Start->PEGylation Improved_Solubility Improved Aqueous Solubility Prodrug->Improved_Solubility Solid_Dispersion Solid Dispersion Formulation->Solid_Dispersion Co_solvents Co-solvents/Surfactants Formulation->Co_solvents PEGylation->Improved_Solubility Solid_Dispersion->Improved_Solubility Co_solvents->Improved_Solubility

Caption: Workflow for enhancing the solubility of this compound analogues.

References

Technical Support Center: Metabolic Instability and Degradation of Dolastatin 15 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments related to the metabolic instability and in vivo degradation of Dolastatin 15.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound in vivo?

A1: this compound is known to be metabolically unstable in vivo. A common disadvantage of this compound and its synthetic analogs is their low intracellular stability, as they are rapidly degraded in the lysosomes of targeted cells[1]. The primary degradation pathway involves two key steps. Initially, the ester bond in this compound is cleaved by esterases and other proteases[1]. This cleavage results in the formation of a pentapeptide metabolite known as "peptide 1" or tasidotin C-carboxylate (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline, referred to as P5)[1][2]. Subsequently, this active metabolite undergoes further proteolytic cleavage, where the C-terminal proline residue is lost, leading to the formation of a less active tetrapeptide, "metabolite 2" (N,N-dimethylvalyl-valyl-N-methylvalyl-proline, referred to as P4)[1].

Q2: Which enzymes are responsible for the degradation of this compound?

A2: The initial cleavage of the ester bond in this compound is attributed to the action of esterases and proteases[1]. For its synthetic analog, tasidotin, the intracellular enzyme prolyl oligopeptidase is likely responsible for its degradation to the pentapeptide metabolite P5[2]. While not directly confirmed for this compound, it is highly probable that similar enzymes are involved in its metabolism.

Q3: How does the metabolic stability of this compound compare to its analogs like tasidotin and cemadotin?

A3: this compound and its synthetic analogs, cemadotin and tasidotin, all exhibit low intracellular stability[1]. The metabolic inactivation pathway is a key factor limiting the therapeutic potential of this class of compounds[1]. While direct comparative quantitative data on the degradation rates of this compound versus its analogs in the same in vivo system is limited, studies on tasidotin have provided significant insights into the shared metabolic fate of this family of compounds.

Q4: What is the cytotoxic activity of the main metabolites of this compound?

A4: The initial pentapeptide metabolite (P5) demonstrates a significant level of cytotoxic activity, which can be even higher than that of the parent analog, tasidotin[1]. However, the subsequent metabolite (P4), formed by the loss of the C-terminal proline, exhibits reduced effectiveness as an antimitotic agent[1]. This suggests a metabolic deactivation step following the initial activation.

Q5: What are the key pharmacokinetic parameters of this compound?

A5: this compound is rapidly eliminated from the body. In comparative mouse pharmacokinetic studies following intravenous administration, this compound was detectable for only up to 4 hours post-administration and exhibited a shorter second-phase half-life compared to Dolastatin 10[3][4].

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected in vivo efficacy of this compound in our animal model.

  • Possible Cause 1: Rapid metabolic degradation.

    • Troubleshooting Tip: The rapid in vivo clearance of this compound is a known issue[3][4]. Consider more frequent dosing or the use of a controlled-release formulation to maintain therapeutic concentrations. It is also crucial to confirm the biological activity of your this compound stock solution before in vivo administration.

  • Possible Cause 2: Suboptimal route of administration.

    • Troubleshooting Tip: The majority of preclinical and clinical studies with this compound and its analogs utilize intravenous administration. If you are using a different route, consider that bioavailability may be significantly lower. It is recommended to perform a pilot pharmacokinetic study to determine the bioavailability for your chosen route.

  • Possible Cause 3: Issues with the animal model.

    • Troubleshooting Tip: The expression levels of relevant metabolizing enzymes (esterases, proteases) can vary between different animal species and even strains. This could lead to differences in the rate of this compound degradation. If possible, analyze plasma samples from your animal model to quantify the levels of the parent drug and its major metabolites over time.

Problem: Difficulty in detecting and quantifying this compound and its metabolites in plasma samples.

  • Possible Cause 1: Insufficient sensitivity of the analytical method.

    • Troubleshooting Tip: this compound and its metabolites are present at very low concentrations in vivo due to rapid clearance[3][4]. A highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for their detection and quantification. Ensure your method is optimized for the specific analytes and matrix.

  • Possible Cause 2: Inefficient extraction from the plasma matrix.

    • Troubleshooting Tip: Peptides can be challenging to extract efficiently from plasma. Optimize your sample preparation method. This may involve protein precipitation followed by solid-phase extraction (SPE) to enrich the analytes and remove interfering substances.

  • Possible Cause 3: Degradation of analytes during sample collection and processing.

    • Troubleshooting Tip: Ensure that blood samples are collected with appropriate anticoagulants and processed promptly. The addition of protease inhibitors to the collection tubes may be necessary to prevent ex vivo degradation of the peptide analytes. Store plasma samples at -80°C until analysis.

Data Presentation

Table 1: Summary of Key In Vivo Pharmacokinetic Parameters for this compound and Dolastatin 10 in Mice

CompoundDoseSecond-Phase Half-Life (t½β)Detectable Period in PlasmaArea Under the Plasma Concentration-Time Curve (AUC)
This compound 1 mg/kg i.v.Shorter than Dolastatin 10Up to 4 hours208 ng·h/mL
Dolastatin 10 1 mg/kg i.v.3 times longer than this compound> 4 hours333 ng·h/mL

Data extracted from comparative mouse pharmacokinetic studies[3][4].

Experimental Protocols

Protocol 1: General Method for In Vivo Administration and Plasma Collection for Pharmacokinetic Analysis of this compound

  • Animal Model: Select an appropriate animal model (e.g., mice, rats) based on the research question.

  • Drug Formulation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline, 5% dextrose) for intravenous administration. The final concentration should be calculated based on the desired dose and the average weight of the animals.

  • Administration: Administer this compound via intravenous injection (e.g., tail vein in mice).

  • Blood Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes post-injection), collect blood samples (typically 50-100 µL) from a suitable site (e.g., retro-orbital sinus, saphenous vein) into tubes containing an anticoagulant (e.g., K2EDTA) and protease inhibitors.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

Protocol 2: General Method for Extraction and LC-MS/MS Analysis of this compound and its Metabolites from Plasma

  • Sample Thawing: Thaw plasma samples on ice.

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program.

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify this compound and its metabolites (P5 and P4). Specific precursor-to-product ion transitions for each analyte and the internal standard must be determined and optimized.

Visualizations

Metabolic_Degradation_of_Dolastatin_15 D15 This compound P5 Metabolite P5 (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline) [Active] D15->P5 Esterases / Proteases (Ester bond cleavage) P4 Metabolite P4 (N,N-dimethylvalyl-valyl-N-methylvalyl-proline) [Less Active] P5->P4 Proteolytic Cleavage (Loss of C-terminal Proline) Experimental_Workflow cluster_invivo In Vivo Experiment cluster_analysis Sample Analysis Admin IV Administration of this compound Sample Blood Sample Collection Admin->Sample Plasma Plasma Separation Sample->Plasma Extract Extraction from Plasma Plasma->Extract LCMS LC-MS/MS Quantification Extract->LCMS Data Pharmacokinetic Data Analysis LCMS->Data

References

Technical Support Center: Investigating Dolastatin 15 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Dolastatin 15 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the primary suspected mechanisms of resistance?

A1: Acquired resistance to this compound, a potent microtubule-destabilizing agent, can arise through several mechanisms. The most well-documented and suspected mechanisms include:

  • Overexpression of ATP-Binding Cassette (ABC) Transporters: Primarily, the overexpression of P-glycoprotein (P-gp/MDR1/ABCB1) has been shown to confer resistance to dolastatins by actively effluxing the drug from the cancer cell, thereby reducing its intracellular concentration.[1][2] While less directly studied for this compound, other ABC transporters like Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP) are also known to contribute to multidrug resistance and could potentially play a role.[3][4][5]

  • Alterations in the Drug Target (β-Tubulin): Mutations in the genes encoding β-tubulin, the direct target of this compound, can prevent the drug from binding effectively.[6][7] This can lead to the formation of microtubules that are resistant to the destabilizing effects of the drug. Changes in the expression levels of different β-tubulin isotypes may also contribute to resistance.[6][8]

  • Dysregulation of Apoptotic Pathways: this compound induces apoptosis through both intrinsic (mitochondrial) and extrinsic (Fas/Fas-L) pathways. Alterations in these pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2), could potentially increase the threshold for apoptosis induction and contribute to a resistant phenotype.

  • Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway Alterations: The cytotoxic effects of this compound have been shown to be partially dependent on HIF-1α. Consequently, modifications within this signaling pathway could influence cellular sensitivity to the drug.

Q2: How can I experimentally determine if P-glycoprotein (P-gp) is responsible for the observed resistance to this compound in my cell line?

A2: To investigate the involvement of P-gp in this compound resistance, you can perform a series of experiments:

  • Western Blot Analysis: Compare the protein expression levels of P-gp in your resistant cell line versus the parental, sensitive cell line. A significant increase in P-gp expression in the resistant line is a strong indicator.

  • P-gp Inhibition Assay: Treat your resistant cells with this compound in the presence and absence of a known P-gp inhibitor, such as verapamil or cyclosporine A. A restoration of sensitivity to this compound in the presence of the inhibitor strongly suggests P-gp-mediated resistance. Studies on the related compound Dolastatin 10 have shown that verapamil can reverse P-gp-mediated resistance.[9]

  • Drug Efflux Assay: Utilize fluorescent P-gp substrates like Rhodamine 123. P-gp overexpressing cells will show lower intracellular accumulation of the fluorescent substrate. You can assess if this compound competes for efflux and if P-gp inhibitors increase substrate accumulation.

Q3: What is the evidence for β-tubulin mutations as a mechanism of resistance to this compound?

A3: While direct studies identifying specific β-tubulin mutations that confer resistance to this compound are limited, there is substantial evidence from studies with other microtubule-targeting agents. For instance, cell lines resistant to paclitaxel and vinca alkaloids frequently harbor mutations in their β-tubulin genes.[6][7][10] Given that this compound also targets β-tubulin, it is a highly probable mechanism of resistance. To investigate this, you would need to sequence the β-tubulin genes (particularly exon 4, a common site for mutations) in your resistant cell line and compare it to the parental line to identify any mutations.[6][10]

Q4: My this compound-resistant cell line does not overexpress P-gp. What are other potential ABC transporters I should investigate?

A4: If P-gp overexpression is ruled out, consider investigating other members of the ABC transporter family known to be involved in multidrug resistance:

  • Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Overexpression of MRP1 has been shown to confer resistance to a variety of natural product drugs.[3][11]

  • Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another key ABC transporter implicated in resistance to numerous anticancer drugs.[4][12][13]

You can use Western blotting or qPCR to check for the overexpression of these transporters in your resistant cell line.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in my cancer cell line.
Possible Cause Troubleshooting Step
Cell line instability/heterogeneity Ensure you are using a low-passage, authenticated cell line. Consider single-cell cloning to establish a homogenous population.
Variability in experimental conditions Standardize all experimental parameters, including cell seeding density, drug exposure time, and solvent (e.g., DMSO) concentration.
Drug degradation Aliquot this compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles.
Inaccurate cell counting Use a reliable cell counting method (e.g., automated cell counter) and ensure proper mixing before seeding.
Problem 2: Unable to generate a this compound-resistant cell line.
Possible Cause Troubleshooting Step
Drug concentration is too high Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the concentration in a stepwise manner over several months.
Insufficient selection pressure Ensure that the drug is present in the culture medium for a sufficient duration to select for resistant cells. A continuous exposure method is often more effective than pulse treatments for generating resistance to microtubule inhibitors.
Cell line is inherently sensitive Some cell lines may be less prone to developing resistance. Try a different cancer cell line if prolonged selection is unsuccessful.

Quantitative Data Summary

Table 1: Experimentally Observed Resistance to Dolastatins in P-gp Overexpressing Cell Lines

Cell LineResistance MechanismDrugFold ResistanceReversible by Verapamil?
CH1doxR (Human Ovarian Carcinoma)P-glycoprotein overexpressionThis compound12.7Yes
CH1doxR (Human Ovarian Carcinoma)P-glycoprotein overexpressionDolastatin 103.2Yes
PC4 (Murine Leukemia)P-glycoprotein overexpressionDolastatin 10>25Yes
U-937 (Human Leukemia)P-glycoprotein overexpressionDolastatin 10>25Yes
CHO (Chinese Hamster Ovary)Transfected with human mdr1 cDNADolastatin 1010Yes

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol outlines a general method for developing a cancer cell line with acquired resistance to this compound through continuous drug exposure.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for drug dissolution)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the concentration of this compound that inhibits 50% of the growth (IC50) of the parental cell line.

  • Initial Selection: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC10 to IC20).

  • Monitor Cell Growth: Initially, a significant portion of the cells will die. Continue to culture the surviving cells, replacing the medium with fresh, drug-containing medium every 2-3 days.

  • Gradual Dose Escalation: Once the cells resume a stable growth rate, gradually increase the concentration of this compound in the culture medium. This can be done in small increments (e.g., 1.5 to 2-fold) every few passages.

  • Establishment of a Resistant Line: Continue this process of dose escalation over several months. A cell line is generally considered resistant when it can proliferate in a drug concentration that is at least 5-10 times the initial IC50 of the parental line.

  • Characterization and Maintenance: Once a resistant line is established, characterize the level of resistance (fold-resistance = IC50 of resistant line / IC50 of parental line). The resistant cell line should be maintained in a medium containing the selection concentration of this compound to prevent the loss of the resistant phenotype.

Protocol 2: Sequencing of β-Tubulin Genes

This protocol provides a general workflow for identifying mutations in β-tubulin genes from this compound-sensitive and -resistant cell lines.

Materials:

  • Parental and this compound-resistant cancer cell lines

  • Genomic DNA extraction kit

  • PCR primers specific for β-tubulin isotypes (especially class I)

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental and the resistant cell lines using a commercial kit.

  • Primer Design: Design PCR primers to amplify the coding regions of the β-tubulin genes of interest. Exon 4 is a region where mutations are frequently found in drug-resistant cell lines.[6][10]

  • PCR Amplification: Perform PCR to amplify the target regions of the β-tubulin genes from the genomic DNA of both cell lines.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a product of the correct size.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the DNA sequences from the resistant cell line to those from the parental cell line to identify any nucleotide changes. Translate the DNA sequences into amino acid sequences to determine if any mutations result in an amino acid substitution.

Visualizations

cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Intracellular this compound Intracellular this compound This compound->Intracellular this compound Diffusion P-gp P-glycoprotein (Efflux Pump) P-gp->this compound Efflux Intracellular this compound->P-gp Binding Tubulin Tubulin Intracellular this compound->Tubulin Inhibition of Polymerization Microtubule Destabilization Microtubule Destabilization Tubulin->Microtubule Destabilization G2/M Arrest G2/M Arrest Microtubule Destabilization->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: P-glycoprotein-mediated efflux of this compound.

Start with Parental Cell Line Start with Parental Cell Line Determine IC50 of this compound Determine IC50 of this compound Start with Parental Cell Line->Determine IC50 of this compound Culture in low concentration of this compound (e.g., IC10-IC20) Culture in low concentration of this compound (e.g., IC10-IC20) Determine IC50 of this compound->Culture in low concentration of this compound (e.g., IC10-IC20) Monitor for surviving cells and stable growth Monitor for surviving cells and stable growth Culture in low concentration of this compound (e.g., IC10-IC20)->Monitor for surviving cells and stable growth Gradually increase this compound concentration Gradually increase this compound concentration Monitor for surviving cells and stable growth->Gradually increase this compound concentration Growth Resumes Repeat dose escalation Repeat dose escalation Gradually increase this compound concentration->Repeat dose escalation Repeat dose escalation->Gradually increase this compound concentration Growth Resumes Characterize Resistant Cell Line Characterize Resistant Cell Line Repeat dose escalation->Characterize Resistant Cell Line Resistance Achieved Maintain in drug-containing medium Maintain in drug-containing medium Characterize Resistant Cell Line->Maintain in drug-containing medium

Caption: Experimental workflow for generating a resistant cell line.

cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Dolastatin 15_S This compound Binding_S Dolastatin 15_S->Binding_S Tubulin_S Wild-type β-Tubulin Tubulin_S->Binding_S Destabilization_S Microtubule Destabilization Binding_S->Destabilization_S Effective Binding Dolastatin 15_R This compound Binding_R Dolastatin 15_R->Binding_R Tubulin_R Mutated β-Tubulin Tubulin_R->Binding_R Stability_R Microtubule Stability Binding_R->Stability_R Impaired Binding

Caption: β-tubulin mutation impairs this compound binding.

References

Technical Support Center: Reversing P-glycoprotein-Mediated Resistance to Dolastatin 15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the reversal of P-glycoprotein (P-gp) mediated resistance to Dolastatin 15.

Frequently Asked Questions (FAQs)

Q1: Is this compound a substrate for P-glycoprotein (P-gp)?

A1: Yes, studies have shown that this compound is a substrate for P-glycoprotein. Cancer cells that overexpress P-gp can exhibit resistance to this compound by actively effluxing the drug, thereby reducing its intracellular concentration and cytotoxic effects.

Q2: How can P-gp-mediated resistance to this compound be reversed?

A2: P-gp-mediated resistance to this compound can be reversed by co-administering a P-gp inhibitor. These inhibitors can block the function of P-gp, leading to increased intracellular accumulation of this compound and restoration of its cytotoxic activity. First-generation inhibitors like verapamil have been shown to reverse resistance to dolastatins.[1][2]

Q3: What are the common mechanisms of P-gp inhibitors?

A3: P-gp inhibitors, also known as modulators, can work through several mechanisms. First-generation inhibitors are often P-gp substrates themselves and act as competitive inhibitors.[3] Later-generation inhibitors may act non-competitively by binding to allosteric sites on the transporter or by interfering with the ATP hydrolysis that powers the efflux pump.[4]

Q4: What signaling pathways are involved in the regulation of P-gp expression?

A4: The expression of P-gp is regulated by complex signaling networks. Key pathways include the PI3K/Akt/mTOR and NF-κB signaling cascades. Activation of these pathways can lead to the upregulation of P-gp expression, contributing to the development of multidrug resistance.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at reversing P-gp-mediated resistance to this compound.

Problem 1: No significant reversal of this compound resistance is observed with a known P-gp inhibitor.
Possible Cause Troubleshooting Step
Inhibitor Concentration is Suboptimal Perform a dose-response experiment to determine the optimal, non-toxic concentration of the P-gp inhibitor in your specific cell line. The effective concentration can vary between cell types.
Inhibitor is Ineffective or Degraded Verify the activity of your P-gp inhibitor. Use a positive control P-gp substrate (e.g., doxorubicin, rhodamine 123) to confirm that the inhibitor can reverse resistance to a well-characterized substrate. Ensure proper storage and handling of the inhibitor to prevent degradation.
Cell Line Employs Other Resistance Mechanisms The cancer cells may have additional, non-P-gp-mediated resistance mechanisms, such as alterations in drug targets, enhanced DNA repair, or expression of other efflux pumps (e.g., MRP1, BCRP). Evaluate the expression of other ABC transporters in your cell line.
Short Inhibitor Incubation Time The inhibitor may require a longer pre-incubation time to effectively block P-gp. Try pre-incubating the cells with the inhibitor for a period (e.g., 1-4 hours) before adding this compound.
Problem 2: High toxicity observed with the P-gp inhibitor alone.
Possible Cause Troubleshooting Step
Inhibitor Concentration is too High Determine the IC10 or IC20 (the concentration that inhibits cell growth by 10% or 20%) of the inhibitor alone in your cell line through a standard cytotoxicity assay. Use a concentration at or below this level for reversal experiments to minimize confounding cytotoxic effects.
Off-Target Effects of the Inhibitor First-generation inhibitors like verapamil have known off-target effects (e.g., calcium channel blockade).[4] Consider using a more specific, later-generation P-gp inhibitor if off-target effects are a concern.
Cell Line is Particularly Sensitive Some cell lines may be inherently more sensitive to the toxic effects of certain chemicals. Carefully titrate the inhibitor concentration to find a window where P-gp is inhibited without significant cell death.
Problem 3: Inconsistent or highly variable results in cytotoxicity assays.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a uniform cell suspension and accurate pipetting when seeding cells into microplates. Variations in cell number per well can lead to significant variability in assay results.
Edge Effects in Microplates The outer wells of a microplate are more prone to evaporation, which can affect cell growth and drug concentration. To minimize this, avoid using the outermost wells or ensure proper humidification during incubation by filling the outer wells with sterile water or PBS.
Assay Interference The P-gp inhibitor or this compound may interfere with the chemistry of the cytotoxicity assay (e.g., MTT reduction). Run appropriate controls, including media alone, cells with vehicle, and drug/inhibitor in media without cells, to check for any direct interaction with the assay reagents.

Data Presentation

The following table provides a template for summarizing the cytotoxic effects of this compound in the presence and absence of a P-gp inhibitor. Note: Specific experimental data for the reversal of this compound resistance was not available in the searched literature. The values presented are hypothetical and for illustrative purposes only.

Cell LineTreatmentIC50 of this compound (nM)Fold Reversal
P-gp Negative (e.g., Parental Line) This compound alone5N/A
P-gp Overexpressing (e.g., Resistant Line) This compound alone150N/A
P-gp Overexpressing This compound + Verapamil (e.g., 5 µM)1015

Fold Reversal = IC50 (this compound alone in resistant cells) / IC50 (this compound + Inhibitor in resistant cells)

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50) in both sensitive and resistant cell lines, with and without a P-gp inhibitor.

Materials:

  • P-gp negative (parental) and P-gp overexpressing (resistant) cancer cell lines

  • Complete cell culture medium

  • This compound

  • P-gp inhibitor (e.g., Verapamil)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • For reversal experiments, prepare serial dilutions of this compound in a medium containing a fixed, non-toxic concentration of the P-gp inhibitor.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium and vehicle (e.g., DMSO) as negative controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 values using non-linear regression analysis.

Rhodamine 123 Efflux Assay

This assay measures the function of P-gp by quantifying the efflux of the fluorescent P-gp substrate, Rhodamine 123. Inhibition of P-gp will result in increased intracellular accumulation of Rhodamine 123.

Materials:

  • Sensitive and resistant cell lines

  • Rhodamine 123

  • P-gp inhibitor (e.g., Verapamil)

  • Phenol red-free culture medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: Aliquot the cell suspension into tubes. To the test samples, add the P-gp inhibitor at the desired concentration and incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all tubes to a final concentration of approximately 1 µM. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux: Resuspend the cell pellet in 1 mL of pre-warmed, phenol red-free medium (with or without the P-gp inhibitor for the respective samples) and incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Analysis: After the efflux period, place the tubes on ice to stop the process. Analyze the intracellular fluorescence of the cells using a flow cytometer (typically in the FL1 channel) or a fluorescence plate reader.

  • Data Interpretation: A lower fluorescence signal in the resistant cells compared to the sensitive cells indicates P-gp activity. An increase in fluorescence in the resistant cells treated with the inhibitor demonstrates the reversal of P-gp-mediated efflux.

Signaling Pathways and Experimental Workflows

P-gp Expression Regulation via PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates TranscriptionFactors Transcription Factors (e.g., HIF-1α) mTOR->TranscriptionFactors Activates Pgp_mRNA P-gp (ABCB1) mRNA TranscriptionFactors->Pgp_mRNA Increases Transcription Pgp_Protein P-glycoprotein (Efflux Pump) Pgp_mRNA->Pgp_Protein Translation

Caption: PI3K/Akt/mTOR pathway leading to increased P-gp expression.

P-gp Expression Regulation via NF-κB Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Cytokines (e.g., TNF-α) Receptor Receptor Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB/IκB (Inactive) Pgp_mRNA P-gp (ABCB1) mRNA Nucleus->Pgp_mRNA Increases Transcription Pgp_Protein P-glycoprotein (Efflux Pump) Pgp_mRNA->Pgp_Protein Translation

Caption: NF-κB signaling pathway leading to increased P-gp expression.

Experimental Workflow for Assessing P-gp Reversal

Experimental_Workflow Start Start: P-gp- & P-gp+ Cells Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Efflux Efflux Assay (e.g., Rhodamine 123) Start->Efflux IC50 Determine IC50 of This compound Cytotoxicity->IC50 MeasureEfflux Measure Substrate Efflux +/- Inhibitor Efflux->MeasureEfflux Reversal IC50 with this compound + P-gp Inhibitor IC50->Reversal Analyze Analyze Data: Calculate Fold Reversal Reversal->Analyze MeasureEfflux->Analyze Conclusion Conclusion: Confirm P-gp Mediated Resistance & Reversal Analyze->Conclusion

References

Technical Support Center: Optimizing Linker Chemistry for Dolastatin 15-ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker chemistry for Dolastatin 15-based Antibody-Drug Conjugates (ADCs).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the development and optimization of this compound-ADCs.

Question: We are observing low conjugation efficiency and inconsistent Drug-to-Antibody Ratios (DAR) in our this compound-ADC batches. What are the potential causes and how can we troubleshoot this?

Answer:

Low and inconsistent conjugation efficiency is a common challenge in ADC development.[] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, pH, reaction time, and the molar ratio of linker-payload to antibody.[] Perform small-scale experiments to establish the ideal conditions before scaling up.
Poor Quality of Antibody or Drug-Linker Ensure the purity and activity of both the monoclonal antibody (mAb) and the this compound-linker derivative.[] Characterize each component thoroughly before conjugation.
Inappropriate Conjugation Method The choice of conjugation chemistry is critical. For instance, if using cysteine-based conjugation, ensure complete reduction of interchain disulfide bonds. If using lysine-based conjugation, be aware that it can lead to a heterogeneous mixture of ADC species.[2] Consider site-specific conjugation technologies for more homogeneous products.
Linker Instability during Conjugation The linker itself might be unstable under the chosen reaction conditions, leading to degradation before it can attach to the antibody. Analyze the reaction mixture for signs of linker degradation.

Experimental Workflow for Optimizing Conjugation:

G cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis cluster_decision Decision mAb Characterize mAb Purity & Concentration conjugation Perform Small-Scale Conjugation Reactions mAb->conjugation drug_linker Synthesize & Characterize this compound-Linker drug_linker->conjugation reaction_conditions Screen Reaction Conditions (pH, Temp, Time, Molar Ratio) reaction_conditions->conjugation dar_analysis Determine DAR (HIC, LC-MS) conjugation->dar_analysis stability_assay Assess ADC Stability conjugation->stability_assay cytotoxicity_assay Evaluate In Vitro Cytotoxicity conjugation->cytotoxicity_assay evaluation Evaluate Results: - DAR Homogeneity - Stability - Potency dar_analysis->evaluation stability_assay->evaluation cytotoxicity_assay->evaluation evaluation->reaction_conditions Suboptimal scale_up Scale-up & Further Characterization evaluation->scale_up Optimal

Caption: Workflow for optimizing this compound-ADC conjugation.

Question: Our this compound-ADC shows good initial potency but has a narrow therapeutic window due to off-target toxicity. How can we improve its stability and reduce systemic toxicity?

Answer:

A narrow therapeutic window is often linked to the premature release of the cytotoxic payload in systemic circulation.[3] Enhancing the stability of the linker is a key strategy to mitigate this issue.

Strategies to Enhance Linker Stability:

Strategy Description
Select a More Stable Linker Chemistry Chemically labile linkers like hydrazones may have limited plasma stability.[4] Consider using more stable options such as peptide-based linkers (e.g., valine-citrulline) that are cleaved by lysosomal enzymes, or non-cleavable linkers (e.g., thioether).[4]
Optimize Linker Length and Steric Hindrance The length and steric bulk of the linker can influence its accessibility to cleaving enzymes or chemicals.[5] Modifying the linker structure can enhance its stability in circulation.
Site-Specific Conjugation Conjugating the drug-linker to specific sites on the antibody can lead to a more homogeneous ADC with improved pharmacokinetic properties and stability.[6]
Introduce Hydrophilic Moieties Incorporating hydrophilic spacers, such as polyethylene glycol (PEG), into the linker can improve the ADC's solubility, reduce aggregation, and potentially improve its pharmacokinetic profile.[7][8]

Comparative Stability of Different Linker Types:

Linker TypeCleavage MechanismPlasma StabilityKey Advantage
Hydrazone pH-sensitive (acid-labile)Low to ModerateRelease in acidic endosomal environment.
Disulfide Redox-sensitiveModerateCleaved in the reducing intracellular environment.
Peptide (e.g., Val-Cit) Enzymatic (Cathepsin B)HighHigh stability in circulation, efficient release in lysosomes.[4]
β-glucuronide Enzymatic (β-glucuronidase)HighStable, with enzyme overexpressed in some tumors.[9]
Thioether (non-cleavable) Proteolytic degradation of the antibodyVery HighReleases the drug-linker-amino acid adduct after antibody catabolism.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of this compound-ADC linker chemistry.

Question: What is the ideal Drug-to-Antibody Ratio (DAR) for a this compound-ADC and how does it impact performance?

Answer:

The optimal DAR for a this compound-ADC typically falls between 2 and 4.[] This ratio is a critical quality attribute that significantly influences the ADC's efficacy, toxicity, and pharmacokinetic properties.[10]

  • Low DAR (<2): May result in insufficient potency and reduced anti-tumor efficacy.[]

  • High DAR (>4): Can lead to issues such as reduced solubility, increased aggregation, faster clearance from circulation, and increased off-target toxicity.[][2]

It is crucial to maintain the DAR within the optimal range to achieve the desired therapeutic index.

Question: What are the key differences between cleavable and non-cleavable linkers for this compound-ADCs?

Answer:

The choice between a cleavable and non-cleavable linker depends on the desired mechanism of action and the properties of the target antigen and payload.[4]

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Drug Release Cleaved by specific enzymes (e.g., cathepsins) or chemical conditions (e.g., acidic pH) within the target cell.[4][11]The antibody portion of the ADC is degraded in the lysosome, releasing the drug with the linker and a residual amino acid attached.[4]
Payload State upon Release Releases the unmodified or minimally modified potent this compound.Releases a this compound-linker-amino acid adduct, which must retain cytotoxic activity.
Bystander Effect Can induce a "bystander effect" where the released, cell-permeable drug can kill adjacent antigen-negative tumor cells.[12]Generally, less prone to a bystander effect as the released payload is often less membrane-permeable.
Plasma Stability Varies depending on the linker chemistry; some can be susceptible to premature cleavage.Typically exhibit higher plasma stability.

A study on this compound derivatives conjugated to trastuzumab found that a non-cleavable linker was effective, while both cleavable and non-cleavable linkers tethered at the N-terminus of the drug were ineffective, highlighting the importance of both linker type and attachment site.[13]

Question: How does the mechanism of action of this compound influence linker design?

Answer:

This compound is a potent antimitotic agent that inhibits tubulin polymerization.[14] For the ADC to be effective, the this compound payload must be released inside the cancer cell to reach its intracellular target. This process is illustrated below.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound-ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released this compound Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Tubulin Tubulin Payload->Tubulin 5. Binds to Tubulin Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis 6. Disruption of Microtubules

Caption: Mechanism of action for a this compound-ADC.

The linker must be stable in circulation but efficiently cleaved upon internalization into the target tumor cell to release the this compound payload.[15] The design of the linker's release mechanism (e.g., enzymatic cleavage, pH sensitivity) is therefore critical to the ADC's overall efficacy.

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-loaded species in a this compound-ADC sample. HIC is a widely used method for this purpose, especially for cysteine-linked ADCs.[16]

Materials:

  • This compound-ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject 10-50 µg of the ADC sample onto the column.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to the unconjugated antibody and the ADC species with different numbers of conjugated drugs (DAR 2, 4, 6, 8, etc.). The retention time increases with the hydrophobicity conferred by the drug-linker, thus later eluting peaks correspond to higher DAR species.

  • Calculate the average DAR by integrating the peak areas for each species, using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker and the extent of premature drug release of a this compound-ADC in plasma.

Materials:

  • This compound-ADC sample

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or other affinity capture beads

  • LC-MS/MS system

Procedure:

  • Incubate the this compound-ADC at a final concentration of ~100 µg/mL in plasma at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 96 hours), take an aliquot of the plasma-ADC mixture.

  • Capture the intact ADC from the plasma using Protein A magnetic beads.[17]

  • Wash the beads to remove unbound plasma proteins.

  • Analyze the captured ADC using LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates linker instability and premature drug release.

  • (Optional) Analyze the plasma supernatant to quantify the amount of released free this compound-linker payload.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency (e.g., IC50 value) of the this compound-ADC against antigen-positive and antigen-negative cancer cell lines. This assay is crucial for evaluating the ADC's specific cell-killing activity.[12]

Materials:

  • Antigen-positive cancer cell line (e.g., a cell line overexpressing the target antigen)

  • Antigen-negative cancer cell line (control)

  • Complete cell culture medium

  • This compound-ADC

  • Unconjugated antibody (isotype control)

  • Free this compound-linker (control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • 96-well plates

Procedure:

  • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound-ADC, unconjugated antibody, and free drug-linker in complete cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) for each compound using a non-linear regression analysis. A potent and specific ADC will show a significantly lower IC50 value in the antigen-positive cell line compared to the antigen-negative cell line and the unconjugated antibody control.

References

Technical Support Center: Advancing Dolastatin 15 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the therapeutic index of Dolastatin 15 derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives?

This compound and its analogs are potent antimitotic agents.[1][2] Their primary mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics.[3][4] This interference with the cellular cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2][5] Some derivatives have also been shown to exert their cytotoxic effects through a Hypoxia-Inducible Factor 1-alpha (HIF-1α) dependent pathway and can have anti-angiogenic effects.[4][6]

Q2: My novel this compound derivative shows lower than expected in vitro potency. What are the potential causes and troubleshooting steps?

Several factors can contribute to low in vitro potency. Consider the following:

  • Compound Stability: Ensure the compound is stable in your cell culture medium for the duration of the experiment. Degradation can lead to a lower effective concentration.

  • Cell Line Sensitivity: The sensitivity to microtubule-targeting agents can vary significantly between different cancer cell lines. It is advisable to test your derivatives on a panel of cell lines with known sensitivities to agents like Paclitaxel or Vincristine.

  • Structure-Activity Relationship (SAR): Certain structural modifications can negatively impact the binding affinity to tubulin. For instance, introducing a tertiary amide at the C-terminal fragment has been reported not to increase anti-proliferative activity.[7][8] Review the SAR data for existing this compound analogs to guide your design.

  • Cellular Uptake: The lipophilicity and other physicochemical properties of your derivative can affect its ability to cross the cell membrane.[3]

Q3: How can I assess the metabolic stability of my this compound derivative?

A significant challenge with this compound derivatives is their susceptibility to metabolic inactivation, primarily through proteolytic cleavage.[3][8] To assess the metabolic stability of your novel compounds, consider the following experimental approaches:

  • Incubation with Liver Microsomes: This is a standard in vitro method to assess Phase I metabolic stability. Incubate your compound with liver microsomes (from human, rat, or mouse) and monitor its degradation over time using LC-MS/MS.

  • Plasma Stability Assay: To evaluate stability in a more physiologically relevant matrix, incubate your derivative in plasma from different species and analyze its concentration at various time points.

  • Lysosomal Stability Assay: Given that this compound and its analogs can be degraded in lysosomes, assessing stability in the presence of lysosomal enzymes can provide valuable insights.[3]

Q4: What are the common mechanisms of resistance to this compound and its derivatives?

While specific resistance mechanisms to this compound are not as extensively studied as for other microtubule inhibitors, potential mechanisms could include:

  • Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to increased efflux of the drug from the cancer cell, reducing its intracellular concentration.

  • Alterations in Tubulin Isotypes: Mutations in the tubulin protein or changes in the expression of different tubulin isotypes can reduce the binding affinity of the drug.

  • Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins, such as Bcl-2, can make cancer cells more resistant to apoptosis induced by this compound derivatives.[5]

Troubleshooting Guides

Guide 1: Optimizing In Vitro Cytotoxicity Assays

Problem: High variability or inconsistent results in cell viability assays (e.g., MTT, Resazurin).

Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the wells after adding the compound. If precipitation is observed, consider using a lower concentration range or a different solvent system.
Cell Seeding Density Optimize the cell seeding density to ensure cells are in the exponential growth phase during the treatment period.
Assay Incubation Time The optimal incubation time for the assay reagent can vary between cell lines. Perform a time-course experiment to determine the optimal endpoint.
Interference with Assay Reagent Some compounds can directly react with the assay reagent. Run a control with the compound in cell-free medium to check for any direct interaction.
Guide 2: Investigating Off-Target Effects

Problem: Observing unexpected cellular phenotypes or toxicity at concentrations below the IC50 for microtubule disruption.

Potential Cause Troubleshooting Step
Mitochondrial Toxicity Assess mitochondrial membrane potential using dyes like TMRE or JC-1. Measure ATP levels to evaluate the impact on cellular energy production.
Induction of Oxidative Stress Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA.
Interaction with Other Cellular Targets Consider performing a broader kinase panel screening or other target-based assays to identify potential off-target interactions.

Quantitative Data

Table 1: In Vitro Potency of this compound and its Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
This compoundL1210Murine Leukemia3[9]
This compoundHuman Burkitt lymphomaLymphoma3[9]
This compoundCHOChinese Hamster Ovary5[9]
This compoundNCI-H69Small Cell Lung Cancer0.039 - 28.8[1][5]
This compoundNCI-H82Small Cell Lung Cancer0.039 - 28.8[1][5]
This compoundNCI-H345Small Cell Lung Cancer0.039 - 28.8[1][5]
This compoundNCI-H446Small Cell Lung Cancer0.039 - 28.8[1][5]
This compoundHCT116 (parental)Colorectal Cancer2.2[4]
This compoundHCT116 (HIF-1α/HIF-2α DKO)Colorectal Cancer>10[4]
Tasidotin---[3]
Cemadotin---[3]

Note: IC50 values can vary depending on the experimental conditions and assay used.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Resazurin Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Add the diluted compounds to the respective wells and incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Resazurin Addition: Prepare a stock solution of Resazurin (e.g., 0.15 mg/mL in PBS) and add it to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Microtubule Disruption Analysis
  • Cell Culture: Grow cells on glass coverslips in a petri dish.

  • Compound Treatment: Treat the cells with the this compound derivative at various concentrations (e.g., IC50 and 10x IC50) for a specified duration (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with a DNA dye such as DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Compare the microtubule structure in treated cells to that in control cells.

Visualizations

Signaling_Pathway D15 This compound Derivative Tubulin Tubulin Dimers D15->Tubulin Binds to Vinca Domain HIF1a HIF-1α Suppression D15->HIF1a Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Bcl2 Bcl-2 Phosphorylation G2M->Bcl2 Mitochondrial Mitochondrial Pathway Apoptosis->Mitochondrial Fas Fas/Fas-L Pathway Apoptosis->Fas Angiogenesis Reduced Angiogenesis HIF1a->Angiogenesis Bcl2->Apoptosis

Caption: Signaling pathway of this compound derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_stability Stability & Metabolism cluster_invivo In Vivo Evaluation Start Novel this compound Derivative Cytotoxicity Cytotoxicity Assay (e.g., Resazurin) Start->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Microtubule Microtubule Disruption Assay IC50->Microtubule CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assay IC50->Apoptosis Microsomes Liver Microsome Stability Assay IC50->Microsomes Plasma Plasma Stability Assay IC50->Plasma Xenograft Xenograft Tumor Models Microsomes->Xenograft Plasma->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Experimental workflow for evaluating this compound derivatives.

References

Technical Support Center: Synthesis and Troubleshooting for Dolastatin 15 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of more potent and stable Dolastatin 15 analogues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing potent and stable this compound analogues?

A1: The primary challenges include:

  • Metabolic Instability: this compound and its analogues are susceptible to enzymatic degradation, particularly cleavage of the ester bond in the parent compound or terminal amide bonds in analogues like cemadotin and tasidotin. This cleavage often occurs in the lysosomes of target cells.[1]

  • Insufficient Efficacy at Tolerable Doses: Despite high potency, some analogues have failed in clinical trials due to a narrow therapeutic window, where the doses required for efficacy are too close to those causing significant toxicity.[1][2]

  • Poor Water Solubility: Some analogues, including the parent this compound, exhibit poor water solubility, which can hinder formulation and clinical development.[2]

  • Structure-Activity Relationship Complexity: The relationship between structural modifications and biological activity is not always straightforward. Modifications intended to improve stability can sometimes lead to a significant drop in cytotoxic potency.[1]

Q2: What is the primary mechanism of action for this compound and its analogues?

A2: this compound and its analogues are potent antimitotic agents that primarily function by inhibiting tubulin polymerization.[3][4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4][5] Some studies suggest that dolastatins may bind to the "vinca domain" of tubulin.[5]

Q3: How do modifications at the C-terminus of this compound affect its activity and stability?

A3: Modifications at the C-terminus have been a major focus of analogue development. Replacing the C-terminal (S)-dolapyrrolidinone unit with various amides has been shown to produce analogues with comparable cancer cell growth inhibition.[3] For example, cemadotin and tasidotin replace the ester moiety with a benzylamide and a tert-butylamide, respectively, while maintaining potent antimitotic activity.[1] However, these amide bonds are still susceptible to cleavage by proteases.[1] Introducing tertiary amides at the C-terminus has been explored, but this has not generally led to an increase in anti-proliferative activity.[1][6][7]

Q4: Can internal modifications of the peptide backbone improve the properties of this compound analogues?

A4: Internal modifications, such as replacing a proline residue with a functionalized tertiary amide, have been investigated. However, this strategy has not resulted in improved anticancer activity and, in some cases, can significantly decrease cytotoxicity.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield during solid-phase peptide synthesis (SPPS) - Incomplete coupling reactions. - Steric hindrance from bulky amino acids. - Aggregation of the peptide chain on the resin.- Increase coupling time and/or temperature. - Use a higher excess of amino acid and coupling reagents. - Employ pseudoproline dipeptides or other protecting groups to minimize aggregation. - Consider using a more suitable resin with a lower loading capacity.
Analogue shows poor stability in in vitro assays. - Cleavage of labile ester or amide bonds by cellular enzymes (esterases, proteases).[1]- Replace the susceptible bond with a more stable moiety, such as a tertiary amide, though this may impact potency.[1] - Introduce sterically hindering groups near the cleavage site to reduce enzyme access. - Explore N-methylation of amide bonds to increase proteolytic resistance.
Synthesized analogue has significantly lower cytotoxicity than expected. - The modification negatively impacted the binding to tubulin. - The analogue has poor cell permeability. - The modification altered the compound's conformation, rendering it inactive.- Re-evaluate the structure-activity relationship. Minor modifications can have a large impact. - Consider incorporating lipophilic moieties to potentially enhance cell membrane penetration.[1] - Perform molecular modeling or docking studies to predict the binding of the new analogue to tubulin.
Difficulty in purifying the final product. - Presence of closely related impurities or diastereomers. - Poor solubility of the crude product.- Optimize the HPLC purification method (e.g., gradient, column type, mobile phase). - Employ orthogonal purification techniques (e.g., flash chromatography followed by preparative HPLC). - For solubility issues, try different solvent systems for dissolution and purification.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound and Selected Analogues

CompoundCell LineIC50Reference
This compoundL1210 murine leukemia3 nM[5]
This compoundHuman Burkitt lymphoma (CA46)3 nM[5][8]
This compoundChinese hamster ovary (CHO)5 nM[5]
This compoundMCF-7 breast carcinoma0.19 ± 0.06 nM[8]
Dolastatin 10L1210 murine leukemia0.4 nM[5]
Dolastatin 10Chinese hamster ovary (CHO)0.5 nM[5]
Dolastatin 10MCF-7 breast carcinoma0.03 nM[8]
TasidotinMCF-7 breast carcinoma150 ± 70 nM[8]
TasidotinCA46 Burkitt lymphoma100 ± 5 nM[8]
CemadotinMCF-7 breast carcinoma0.44 ± 0.05 nM[8]
Analogue 5h (with thiazole moiety)PC-3 prostate adenocarcinomaNanomolar range[1]
Analogue 5h (with thiazole moiety)HCT-116 colorectal carcinomaNanomolar range[1]
Analogue 5h (with thiazole moiety)MDA-MB-468 breast cancerNanomolar range[1]

Table 2: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)Reference
This compound23[5]
Dolastatin 101.2[5]
Tasidotin10 ± 0.4[8]
Cemadotin3.9 ± 0.2[8]
Vinblastine1.5[5]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol for Dolastatin Analogues

This protocol is a generalized procedure based on standard Fmoc chemistry.[9]

  • Resin Selection and Loading:

    • Start with a suitable resin, such as 2-chlorotrityl chloride (Cl-Trt) resin.

    • Load the first Fmoc-protected amino acid onto the resin according to the manufacturer's instructions.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 15-20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (2.5 equivalents), a coupling reagent like HATU (2.5 equivalents), and a base such as diisopropylethylamine (DIEA) (5 equivalents) in DMF.

    • Add the solution to the deprotected resin and agitate for 1.5-2 hours at room temperature.

    • Monitor the reaction for completion using a Kaiser test.

  • Washing:

    • After coupling, wash the resin extensively with DMF and DCM to remove excess reagents.

  • Repeat Cycles:

    • Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage from Resin and Deprotection:

    • Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

    • The exact composition of the cleavage cocktail will depend on the amino acids used.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

In Vitro Cell Viability (Resazurin) Assay

This assay is used to determine the IC50 values of the synthesized analogues.[1]

  • Cell Seeding:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogues in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Resazurin Addition:

    • Add resazurin solution to each well and incubate for an additional 2-4 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start Design Analogue spps Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage from Resin spps->cleavage crude Crude Peptide cleavage->crude hplc RP-HPLC Purification crude->hplc analysis LC-MS & NMR Analysis hplc->analysis pure Pure Analogue analysis->pure cytotoxicity In Vitro Cytotoxicity Assays (e.g., Resazurin) pure->cytotoxicity tubulin Tubulin Polymerization Assay pure->tubulin stability In Vitro Stability Assay pure->stability data Data Analysis (IC50, Stability) cytotoxicity->data tubulin->data stability->data

Caption: Experimental workflow for the synthesis and evaluation of this compound analogues.

signaling_pathway dolastatin This compound Analogue tubulin Tubulin Dimers dolastatin->tubulin Inhibits Polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle Forms g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Mechanism of action of this compound analogues leading to apoptosis.

stability_logic cluster_modification Structural Modification Strategies start This compound Analogue (e.g., Cemadotin) cleavage Enzymatic Cleavage (Proteases/Esterases) start->cleavage mod1 Replace labile amide/ester bond start->mod1 Modify mod2 Introduce steric hindrance start->mod2 Modify mod3 N-methylation start->mod3 Modify inactive Inactive Metabolites cleavage->inactive Results in potent Potent Analogue stable Stable Analogue stable->potent Goal mod1->stable mod2->stable mod3->stable

References

Troubleshooting Dolastatin 15 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dolastatin 15, focusing on the common issue of its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent antimitotic agent, a depsipeptide originally isolated from the sea hare Dolabella auricularia.[1] It functions by disrupting microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] Additionally, this compound has been shown to suppress the HIF-1α (Hypoxia-Inducible Factor 1-alpha) signaling pathway, which is crucial for tumor angiogenesis and survival.[2][4]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for preparing a stock solution of this compound for cell culture experiments is dimethyl sulfoxide (DMSO).[2] Methanol is also a suitable solvent.[5][6]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: this compound stock solutions should be stored at -20°C or -80°C.[5][6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6] For short-term storage (up to one month), -20°C is acceptable, while for longer-term storage (up to six months), -80°C is recommended.[6]

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.[7] Many studies using this compound have successfully used final DMSO concentrations of 0.25% to 0.5%.[2] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments.[8]

Q5: Can I sonicate or warm this compound to aid dissolution?

A5: Yes, to aid in the dissolution of this compound, it is acceptable to gently warm the solution to 37°C and use an ultrasonic bath.[6]

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

This guide addresses the common issue of this compound precipitating out of solution when added to cell culture media.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to media. Poor Solubility/Supersaturation: The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous media.- Perform Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform one or more intermediate dilution steps in media.[8] - Increase Final Volume: Prepare a larger volume of the final working solution to lower the effective concentration of the DMSO stock being added at once. - Pre-warm Media: Add the this compound stock solution to media that has been pre-warmed to 37°C.
Precipitate appears over time in the incubator. Temperature Shift: Changes in temperature between room temperature preparation and incubation at 37°C can affect solubility. Media Component Interaction: Components in the serum or media supplements may interact with this compound, reducing its solubility.- Prepare Fresh Working Solutions: Prepare the this compound-containing media immediately before treating the cells. - Reduce Serum Concentration: If experimentally feasible, consider reducing the serum percentage in the media during the treatment period. - Filter Sterilize: After preparing the final working solution, filter it through a 0.22 µm syringe filter to remove any initial micro-precipitates before adding to the cells.
Cloudiness or fine particles observed in the stock solution. Incomplete Dissolution or Stock Precipitation: The initial this compound powder may not have fully dissolved in DMSO, or it may have precipitated out of the stock solution during storage.- Ensure Complete Initial Dissolution: When preparing the stock solution, vortex thoroughly. Gentle warming to 37°C and sonication can also be used to ensure complete dissolution.[6] - Check Storage Conditions: Ensure the stock solution is stored properly at -20°C or -80°C and that repeated freeze-thaw cycles are avoided.[6] If the stock has been stored for an extended period, visually inspect for precipitate before use. If present, try to redissolve by warming and vortexing.
Variability in experimental results. Inconsistent Dosing Due to Precipitation: Undetected micro-precipitation can lead to inconsistent concentrations of soluble this compound across different wells or experiments.- Visual Inspection: Before adding the treatment media to your cells, hold the flask or tube up to a light source to check for any visible precipitate. - Consistent Preparation Method: Use a standardized and consistent protocol for preparing your this compound working solutions for all experiments.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, high-purity DMSO

    • Sterile, microcentrifuge tubes

  • Procedure:

    • Bring the vial of this compound powder and the DMSO to room temperature.

    • Aseptically add the required volume of DMSO to the this compound vial to achieve the desired stock concentration (e.g., 1 mM or 10 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a few minutes to aid dissolution.[6]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[6]

Protocol for Preparing this compound Working Solution in Cell Culture Media
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed (37°C) cell culture medium (with serum and other supplements as required)

    • Sterile conical tubes

  • Procedure (Example for a 10 nM final concentration from a 10 µM stock):

    • Intermediate Dilution (Recommended):

      • In a sterile conical tube, prepare an intermediate dilution by adding 10 µL of the 10 µM this compound stock solution to 990 µL of pre-warmed cell culture media. This results in a 100 nM intermediate solution. Mix gently by pipetting.

    • Final Dilution:

      • Add the required volume of the 100 nM intermediate solution to your final volume of pre-warmed cell culture media. For example, to prepare 10 mL of 10 nM working solution, add 1 mL of the 100 nM intermediate solution to 9 mL of media.

    • Direct Dilution (Use with caution for higher concentrations):

      • If preparing a low final concentration directly, add the stock solution to the media while gently vortexing or swirling the media to ensure rapid dispersal.

    • Mix the final working solution thoroughly but gently.

    • Visually inspect the solution for any signs of precipitation before adding it to your cells.

    • Use the prepared working solution immediately.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

Dolastatin15_MoA This compound Mechanism of Action Dolastatin15 This compound Tubulin α/β-Tubulin Dimers Dolastatin15->Tubulin Inhibits Polymerization Microtubules Microtubules Dolastatin15->Microtubules Destabilization HIF1a_Pathway HIF-1α Pathway Dolastatin15->HIF1a_Pathway Inhibition Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Angiogenesis Angiogenesis HIF1a_Pathway->Angiogenesis Promotes

Caption: this compound's dual mechanism of action.

Troubleshooting Workflow for this compound Precipitation

Precipitation_Troubleshooting Troubleshooting this compound Precipitation Start Precipitation Observed Check_Stock Check Stock Solution: - Completely dissolved? - Stored correctly? Start->Check_Stock Stock_Issue Stock Solution Issue Check_Stock->Stock_Issue Check_Dilution Review Dilution Protocol Check_Stock->Check_Dilution Stock OK Redissolve Warm to 37°C and Sonicate Stock_Issue->Redissolve Yes Prepare_New_Stock Prepare Fresh Stock Stock_Issue->Prepare_New_Stock No Redissolve->Check_Dilution Prepare_New_Stock->Check_Dilution Dilution_Issue Dilution Method Issue Check_Dilution->Dilution_Issue Serial_Dilute Implement Serial Dilutions Dilution_Issue->Serial_Dilute Direct Dilution Used Prewarm_Media Use Pre-warmed Media Dilution_Issue->Prewarm_Media Room Temp Media Used Check_Media Consider Media Interactions Dilution_Issue->Check_Media Dilution Protocol OK Success Problem Resolved Serial_Dilute->Success Prewarm_Media->Success Media_Issue Possible Media Interaction Check_Media->Media_Issue Reduce_Serum Reduce Serum Concentration (if possible) Media_Issue->Reduce_Serum High Serum % Filter_Solution Filter Final Solution Media_Issue->Filter_Solution Persistent Issue Reduce_Serum->Success Filter_Solution->Success

References

Technical Support Center: Enhancing Dolastatin 15 Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the delivery of Dolastatin 15 to solid tumors. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

I. Antibody-Drug Conjugate (ADC) Delivery of this compound

Antibody-drug conjugates are a primary strategy for targeted delivery of this compound. This approach utilizes a monoclonal antibody to selectively target tumor-associated antigens, thereby delivering the potent cytotoxic payload directly to the cancer cells.

Frequently Asked Questions (FAQs) - this compound ADCs

Q1: What are the critical factors to consider when designing a this compound ADC?

A1: The key components of a successful this compound ADC are the antibody, the linker, and the conjugation strategy. The antibody should target a tumor-specific antigen with high expression on cancer cells and limited expression on healthy tissues. The linker's stability is crucial; it must remain stable in circulation to prevent premature drug release but effectively release the this compound payload once inside the target cell.[1] The conjugation site on both the antibody and this compound, as well as the drug-to-antibody ratio (DAR), significantly impact the ADC's stability and efficacy.[2]

Q2: Which type of linker is most effective for this compound ADCs?

A2: The choice between a cleavable and a non-cleavable linker depends on the specific therapeutic strategy. Studies have shown that a non-cleavable linker can be effective for this compound ADCs, particularly when conjugated to the C-terminus of the drug.[2] This configuration has demonstrated target-dependent growth inhibition in HER2-positive cancer cells.[2] Cleavable linkers, which are designed to be cleaved by specific enzymes within the tumor microenvironment or inside the cancer cell, are also a viable option and are commonly used in ADC development.

Q3: What is the optimal drug-to-antibody ratio (DAR) for a this compound ADC?

A3: The optimal DAR is a balance between efficacy and safety. A low DAR may result in insufficient potency, while a high DAR can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation, which can negatively impact safety and efficacy. The ideal DAR must be determined empirically for each specific ADC construct.

Troubleshooting Guide: this compound ADC Preparation and Characterization
Problem Possible Causes Recommended Solutions
Low Conjugation Efficiency / Low DAR - Low antibody concentration.- Concentrate the antibody to at least 0.5 mg/mL before conjugation.
- Impure antibody (presence of other proteins like BSA).- Purify the antibody to >95% purity. Use an appropriate antibody clean-up kit to remove interfering proteins and buffer additives.
- Interfering substances in the antibody buffer (e.g., Tris, glycine, sodium azide).- Perform a buffer exchange to a suitable conjugation buffer (e.g., phosphate buffer).
- Inactivated or insufficient linker-payload.- Ensure the linker-payload is stored correctly and use a sufficient molar excess in the conjugation reaction.
ADC Aggregation - Increased hydrophobicity due to the payload.- Optimize the DAR to the lowest effective level.
- Unfavorable buffer conditions (pH, salt concentration).- Screen different buffer conditions to find the optimal formulation for stability.
- Exposure to physical stress (e.g., temperature changes, agitation).- Handle the ADC with care, avoid repeated freeze-thaw cycles, and store at the recommended temperature.
ADC Instability / Premature Drug Release - Unstable linker chemistry.- Evaluate different linker technologies (e.g., cleavable vs. non-cleavable) to identify the most stable option for your ADC.
- Inappropriate conjugation site.- Studies on this compound suggest that conjugation at the C-terminus results in a more effective ADC compared to N-terminus conjugation.[2]

II. Nanoparticle-Based Delivery of this compound

Encapsulating this compound into nanoparticles is an alternative strategy to enhance its delivery to solid tumors. Nanoparticles can improve the drug's solubility, prolong its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Frequently Asked Questions (FAQs) - this compound Nanoparticles

Q1: What type of nanoparticles are suitable for this compound delivery?

A1: Due to the hydrophobic nature of this compound, biodegradable polymeric nanoparticles are a suitable choice. Polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used due to their biocompatibility and ability to encapsulate hydrophobic drugs.[3][4]

Q2: How can the release of this compound from nanoparticles be controlled?

A2: The drug release profile can be modulated by altering the physicochemical properties of the nanoparticles, such as the polymer composition, molecular weight, and particle size.[5] For instance, using a more crystalline polymer can lead to a slower release of the encapsulated drug.[3]

Q3: How can I assess the in vivo biodistribution of this compound-loaded nanoparticles?

A3: To track the nanoparticles in vivo, they can be labeled with a fluorescent dye or a radionuclide.[6] The biodistribution can then be monitored using imaging techniques or by measuring the signal in harvested organs at different time points. This allows for the determination of tumor accumulation and off-target organ distribution.[6]

Troubleshooting Guide: this compound Nanoparticle Formulation and Characterization
Problem Possible Causes Recommended Solutions
Low Encapsulation Efficiency - Poor solubility of this compound in the chosen organic solvent.- Screen different organic solvents to find one that effectively dissolves both the polymer and this compound.
- Rapid drug diffusion into the aqueous phase during formulation.- Optimize the nanoprecipitation process by adjusting parameters such as the solvent-to-antisolvent ratio and the mixing speed.[3]
Large or Polydisperse Nanoparticle Size - Suboptimal polymer concentration.- Vary the concentration of the polymer in the organic phase.
- Inefficient mixing during nanoprecipitation.- Ensure rapid and uniform mixing of the organic and aqueous phases.
Rapid Drug Release - Amorphous nature of the polymer matrix.- Consider using a more crystalline polymer or a blend of polymers to slow down drug diffusion.[3]
- High surface-to-volume ratio of small nanoparticles.- Optimize the formulation to achieve a slightly larger particle size, if permissible for the intended application.

III. Experimental Protocols & Data

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound and its Derivatives

CompoundCell LineIC50 (nM)Reference
This compoundL1210 murine leukemia3[7]
This compoundHuman Burkitt lymphoma3[7]
This compoundChinese hamster ovary (CHO)5[7]
This compoundHCT116 (parental)~10[8]
This compoundHCT116 (HIF-1α knockout)~25[8]
Trastuzumab-amide-C-term-Dol15SK-BR-3 (HER2-positive)~10[2]
Trastuzumab-amide-C-term-Dol15SK-OV-3 (HER2-positive)~10[2]

Table 2: Pharmacokinetic Parameters of a this compound Analogue (Tasidotin)

ParameterValueReference
Administration ScheduleIntravenously on Days 1, 3, and 5 every 3 weeks[9]
Maximum Tolerated Dose (MTD)34.4 mg/m²[9]
Dose-Limiting Toxicity (DLT)Neutropenia[9]
Plasma Half-life≤ 55 minutes[9]
Urinary Excretion (unchanged)~11%[9]

Table 3: In Vivo Efficacy of Trastuzumab-Dolastatin 15 ADC

ADC ConstructXenograft ModelDoseOutcomeReference
Trastuzumab-amide-C-term-Dol15SK-OV-3 human ovarian cancer10 and 20 mg/kgEffective tumor growth inhibition[2]
Detailed Methodologies

1. Protocol for Lysine Conjugation of this compound to an Antibody

This protocol provides a general method for conjugating a this compound derivative (with an amine-reactive linker) to the lysine residues of an antibody.[10][11]

  • Materials:

    • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

    • This compound with an activated ester linker (e.g., NHS-ester)

    • Dimethyl sulfoxide (DMSO)

    • Quenching solution (e.g., Tris or glycine)

    • Purification system (e.g., Size Exclusion Chromatography)

  • Procedure:

    • Antibody Preparation: Ensure the antibody is at a concentration of at least 2 mg/mL and is in an amine-free buffer.

    • Linker-Payload Preparation: Dissolve the this compound-linker in a small amount of DMSO to create a concentrated stock solution.

    • Conjugation Reaction: Add the desired molar excess of the this compound-linker solution to the antibody solution. The final concentration of DMSO in the reaction mixture should typically be below 10% to avoid antibody denaturation.

    • Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 1-2 hours.

    • Quenching: Add a quenching solution to stop the reaction by consuming any unreacted linker-payload.

    • Purification: Purify the ADC from unconjugated linker-payload and other reaction components using Size Exclusion Chromatography (SEC).

    • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

2. Protocol for In Vitro Cytotoxicity (MTT) Assay

This protocol outlines the steps for assessing the cytotoxicity of a this compound ADC against cancer cells.[12][13][14][15][16]

  • Materials:

    • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

    • Complete cell culture medium

    • 96-well plates

    • This compound ADC

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Compound Treatment: Prepare serial dilutions of the this compound ADC in cell culture medium and add them to the wells. Include untreated cells as a control.

    • Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 72-120 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.

3. Protocol for In Vivo Xenograft Efficacy Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a this compound ADC in a subcutaneous xenograft mouse model.[17][18][19][20]

  • Materials:

    • Immunocompromised mice (e.g., NOD-SCID)

    • Tumor cells (e.g., OV-90)

    • Matrigel (optional)

    • This compound ADC

    • Vehicle control (e.g., PBS)

    • Calipers for tumor measurement

  • Procedure:

    • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (resuspended in PBS or a mixture with Matrigel) into the flank of the mice.

    • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.

    • Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Treatment Administration: Administer the this compound ADC and vehicle control to the respective groups via the desired route (e.g., intravenous injection) at the specified dose and schedule.

    • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length x Width²)/2.

    • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

    • Endpoint: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

    • Data Analysis: Plot the average tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effect.

IV. Diagrams

Signaling Pathway and Experimental Workflows

HIF_1a_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Tumor Cell Solid_Tumor Solid Tumor Growth Hypoxia Hypoxia (Low Oxygen) Solid_Tumor->Hypoxia leads to HIF_1a_Stabilization HIF-1α Stabilization Hypoxia->HIF_1a_Stabilization induces HIF_1a_HIF_1b_Dimer HIF-1α/HIF-1β Dimerization HIF_1a_Stabilization->HIF_1a_HIF_1b_Dimer Nuclear_Translocation Nuclear Translocation HIF_1a_HIF_1b_Dimer->Nuclear_Translocation HRE_Binding Binding to Hypoxia Response Elements (HREs) Nuclear_Translocation->HRE_Binding Gene_Transcription Target Gene Transcription HRE_Binding->Gene_Transcription Angiogenesis Angiogenesis (VEGF) Gene_Transcription->Angiogenesis Metabolism Glycolytic Metabolism Gene_Transcription->Metabolism Cell_Survival Cell Survival & Proliferation Gene_Transcription->Cell_Survival Invasion_Metastasis Invasion & Metastasis Gene_Transcription->Invasion_Metastasis Dolastatin_15 This compound Microtubule_Disruption Microtubule Disruption Dolastatin_15->Microtubule_Disruption causes Microtubule_Disruption->HIF_1a_Stabilization inhibits

Caption: HIF-1α signaling pathway in cancer and the inhibitory effect of this compound.

ADC_Workflow Start Start Antibody_Prep Antibody Preparation Start->Antibody_Prep Linker_Payload_Prep Linker-Payload Preparation Start->Linker_Payload_Prep Conjugation Conjugation Reaction Antibody_Prep->Conjugation Linker_Payload_Prep->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization In_Vitro_Testing In Vitro Cytotoxicity (MTT Assay) Characterization->In_Vitro_Testing In_Vivo_Testing In Vivo Efficacy (Xenograft Model) In_Vitro_Testing->In_Vivo_Testing End End In_Vivo_Testing->End

Caption: Experimental workflow for this compound ADC development and evaluation.

Nanoparticle_Workflow Start Start Polymer_Drug_Solution Prepare Polymer & This compound Solution Start->Polymer_Drug_Solution Nanoprecipitation Nanoprecipitation/ Formulation Polymer_Drug_Solution->Nanoprecipitation Purification Purification/ Solvent Removal Nanoprecipitation->Purification Characterization Characterization (Size, Zeta, Drug Load) Purification->Characterization In_Vitro_Release In Vitro Drug Release Characterization->In_Vitro_Release In_Vivo_Studies In Vivo Biodistribution & Efficacy In_Vitro_Release->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: General workflow for this compound nanoparticle formulation and testing.

References

Validation & Comparative

Dolastatin 15 versus Dolastatin 10: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two potent antimitotic agents, Dolastatin 10 and Dolastatin 15, this guide offers a comparative overview of their performance, supported by experimental data. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, cytotoxicity, and in vivo efficacy, providing a foundation for informed research and development decisions.

Dolastatin 10 and this compound are natural peptides originally isolated from the sea hare Dolabella auricularia. Both compounds are highly potent antimitotic agents that have garnered significant interest in the field of oncology.[1][2] They exert their anticancer effects by interfering with tubulin dynamics, a critical component of the cytoskeleton involved in cell division. This guide provides a side-by-side comparison of these two molecules, summarizing key experimental findings to aid in their evaluation for research and therapeutic development.

Performance Comparison: A Data-Driven Overview

Experimental data consistently demonstrates that while both dolastatins are potent cytotoxic agents, Dolastatin 10 generally exhibits greater potency than this compound across various cancer cell lines and in preclinical models.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of anticancer drugs, a lower IC50 value indicates a more potent compound.

Cell LineDolastatin 10 (IC50)This compound (IC50)Reference
Human Ovarian and Colon Carcinoma (Mean) 0.23 nM2.1 nM[2]
L1210 Murine Leukemia 0.4 nM3 nM[3]
Chinese Hamster Ovary (CHO) 0.5 nM5 nM[3]
Human Burkitt Lymphoma Not Reported3 nM[3]
Small Cell Lung Cancer (SCLC) Lines (Range) 2.7-9.2 fold more potent than this compound0.039 - 28.8 nM[4]
Inhibition of Tubulin Polymerization

Both Dolastatin 10 and this compound inhibit the polymerization of tubulin, a key mechanism of their antimitotic activity. However, in vitro assays show that Dolastatin 10 is a significantly more potent inhibitor of this process.

AssayDolastatin 10 (IC50)This compound (IC50)Reference
Glutamate-Induced Tubulin Polymerization 1.2 µM23 µM[3]
In Vivo Antitumor Activity

Preclinical studies in animal models further support the superior potency of Dolastatin 10.

Xenograft ModelDolastatin 10 (Activity)This compound (Activity)Reference
Human Ovarian Carcinoma Xenograft 6.1-day growth delay0.4-day growth delay[2][5]
Pharmacokinetic Properties

Pharmacokinetic studies in mice reveal differences in the elimination and exposure of the two compounds.

ParameterDolastatin 10This compoundReference
Second-Phase Half-Life (t1/2 β) 3 times longer than this compoundShorter, detectable up to 4h post-administration[2]
Area Under the Curve (AUC) 1.6-fold higher (333 ng ml-1 h)208 ng ml-1 h[2]

Mechanism of Action: A Shared Pathway with Potency Differences

The primary mechanism of action for both Dolastatin 10 and this compound is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[6][7] Several studies have indicated that this apoptotic induction involves the phosphorylation of the anti-apoptotic protein Bcl-2.[4][8][9]

G cluster_drug Dolastatin 10 / this compound cluster_cell Cancer Cell D10 Dolastatin 10 Tubulin Tubulin D10->Tubulin Inhibition of Polymerization D15 This compound D15->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Microtubules->G2M Disruption Bcl2 Bcl-2 G2M->Bcl2 Induces Phosphorylation Apoptosis Apoptosis G2M->Apoptosis Bcl2->Apoptosis Inhibition

Caption: Signaling pathway of Dolastatin 10 and 15.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of Dolastatin 10 and this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Dolastatin 10 and this compound in culture medium. Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the dolastatins. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare a GTP solution.

  • Reaction Mixture: In a pre-chilled 96-well plate, add the tubulin solution, GTP to a final concentration of 1 mM, and the desired concentrations of Dolastatin 10, this compound, or a control compound (e.g., paclitaxel as a polymerization promoter, vinblastine as an inhibitor).

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Turbidity Measurement: Measure the increase in absorbance at 340 nm every minute for a set period (e.g., 60 minutes). The increase in absorbance corresponds to the increase in microtubule polymer mass.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The IC50 for inhibition of polymerization can be calculated from the dose-response curves of the extent of polymerization at a fixed time point.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with Dolastatin 10 or this compound at specified concentrations for a designated time. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the extent of apoptosis induced by the treatments.

Experimental Workflow

A typical workflow for the comparative evaluation of Dolastatin 10 and this compound is outlined below.

G cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) TubulinAssay Tubulin Polymerization Assay Cytotoxicity->TubulinAssay CellCycle Cell Cycle Analysis (Flow Cytometry) TubulinAssay->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellCycle->ApoptosisAssay WesternBlot Western Blotting (e.g., Bcl-2 Phosphorylation) ApoptosisAssay->WesternBlot Xenograft Xenograft Models WesternBlot->Xenograft Pharmacokinetics Pharmacokinetic Studies Xenograft->Pharmacokinetics Toxicity Toxicity Assessment Pharmacokinetics->Toxicity

Caption: Experimental workflow for comparing Dolastatin 10 and 15.

Conclusion

Both Dolastatin 10 and this compound are highly potent antimitotic agents with a shared mechanism of action targeting tubulin polymerization. However, the available experimental data consistently indicates that Dolastatin 10 is the more potent of the two, exhibiting lower IC50 values in cytotoxicity and tubulin polymerization assays, and demonstrating superior antitumor activity in preclinical models. While both induce apoptosis, the signaling pathways, particularly concerning Bcl-2 phosphorylation, may present subtle differences that warrant further investigation. This comparative guide provides a foundational resource for researchers to design and interpret studies involving these important natural products.

References

A Comparative Guide to the In Vitro Potency of Dolastatin 15 and Dolastatin 10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro potency of two closely related natural peptides, Dolastatin 10 and Dolastatin 15. Both agents, originally isolated from the sea hare Dolabella auricularia, are potent antimitotic compounds that have garnered significant interest in the field of oncology. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action to aid in research and development decisions.

In Vitro Potency: A Head-to-Head Comparison

Dolastatin 10 consistently demonstrates higher in vitro potency compared to this compound across a range of human cancer cell lines.[1] The mean 50% inhibitory concentrations (IC50) show Dolastatin 10 to be, on average, 9.1-fold more potent than this compound.[1][2] The following table summarizes the IC50 values for both compounds in various cancer cell lines.

Cell LineCancer TypeDolastatin 10 IC50 (nM)This compound IC50 (nM)Reference
L1210Murine Leukemia0.033[3][4]
CHOChinese Hamster Ovary0.55
NCI-H69Small Cell Lung Cancer0.0590.039 - 28.8[3][5]
NCI-H82Small Cell Lung Cancer0.032 - 0.1840.039 - 28.8[5]
NCI-H345Small Cell Lung Cancer-0.039 - 28.8[5]
NCI-H446Small Cell Lung Cancer0.032 - 0.1840.039 - 28.8[5]
DU-145Prostate Cancer0.5-[3]
HT-29Colon Cancer0.06-[3][4]
MCF7Breast Cancer0.03-[3][4]
RPMI8226Multiple Myeloma-0.5 - 1[6]
U266Multiple Myeloma-0.5 - 1[6]
IM9Multiple Myeloma-0.5 - 1[6]
HCT116Colorectal Cancer-2.2[2]
A549Lung Cancer-0.74[7]

Mechanism of Action: Targeting Microtubule Dynamics

Both Dolastatin 10 and this compound exert their cytotoxic effects by interfering with microtubule assembly.[8][9] By binding to tubulin, they inhibit its polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[5][10]

While sharing a primary mechanism, there are nuances in their molecular interactions. Dolastatin 10 is a potent inhibitor of tubulin polymerization.[11] this compound also inhibits tubulin polymerization, though it is suggested that other mechanisms may contribute significantly to its overall effects.[3]

Signaling Pathways

The induction of apoptosis by these compounds involves key signaling molecules. Dolastatin 10 has been shown to induce apoptosis through a mechanism involving the oncoprotein Bcl-2.[10] Furthermore, this compound-induced apoptosis in myeloma cells is mediated by both the mitochondrial and the Fas (CD95)/Fas-L (CD95-L) pathways.[5][6] Recent studies have also indicated that the cytotoxicity of this compound is partially dependent on Hypoxia-Inducible Factor-1α (HIF-1α).[2]

G cluster_dolastatin Dolastatin 10 / 15 cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction Dolastatin Dolastatin 10 / 15 Tubulin Tubulin Dolastatin->Tubulin Inhibition Microtubule Microtubule Assembly Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Disruption Apoptosis Apoptosis G2M->Apoptosis Bcl2 Bcl-2 Modulation Apoptosis->Bcl2 Fas Fas/Fas-L Pathway Apoptosis->Fas HIF1a HIF-1α Pathway Apoptosis->HIF1a (this compound)

Figure 1: Simplified signaling pathway of Dolastatins.

Experimental Protocols

The in vitro potency of Dolastatin 10 and this compound is typically determined using a cytotoxicity assay, such as the MTT or XTT assay. These assays measure the metabolic activity of cells as an indicator of cell viability.

MTT Assay Protocol for In Vitro Cytotoxicity

This protocol provides a general framework for assessing the cytotoxic effects of Dolastatin 10 and this compound on adherent cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells in appropriate media and conditions.

  • Trypsinize and resuspend cells to a concentration of 5 x 104 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of Dolastatin 10 and this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

G Start Start Cell_Seeding Cell Seeding (96-well plate) Start->Cell_Seeding Incubation_24h 24h Incubation (37°C, 5% CO2) Cell_Seeding->Incubation_24h Compound_Addition Add Dolastatin 10/15 (Serial Dilutions) Incubation_24h->Compound_Addition Incubation_48_72h 48-72h Incubation Compound_Addition->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h 4h Incubation MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis IC50 Calculation Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the MTT assay.

References

A Comparative Analysis of Tubulin Binding Affinity: Dolastatin 10 vs. Dolastatin 15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tubulin binding affinities and cellular effects of two potent antimitotic agents, Dolastatin 10 and Dolastatin 15. While structurally related, these marine-derived peptides exhibit significant differences in their interaction with tubulin, the primary component of microtubules. This analysis is supported by experimental data to inform further research and drug development efforts in oncology.

Quantitative Comparison of Tubulin Interaction and Cytotoxicity

The following table summarizes the key quantitative differences in the tubulin binding and cytotoxic activities of Dolastatin 10 and this compound.

ParameterDolastatin 10This compoundReference(s)
Inhibition of Tubulin Polymerization (IC50) 1.2 µM - 2.2 µM23 µM[1][2]
Inhibition of Cell Growth (IC50) L1210 Murine Leukemia: 0.4 nMCHO Cells: 0.5 nMHT-29 Colon Carcinoma: 0.06 nMMCF7 Breast Cancer: 0.03 nML1210 Murine Leukemia: 3 nMHuman Burkitt Lymphoma: 3 nMCHO Cells: 5 nM[1][2]
Binding Affinity (Inhibition/Dissociation Constant) Ki (noncompetitive inhibitor of vincristine binding): 1.4 µMKd (apparent): ~30 µM[3][4]
Effect on Vincristine Binding Noncompetitive inhibitorWeak to no inhibition[3][5]
Effect on Tubulin-Dependent GTP Hydrolysis Strong inhibitorInhibitor[5]

Deciphering the Differences in Tubulin Interaction

Dolastatin 10 is a highly potent inhibitor of tubulin polymerization, directly binding to the β-tubulin subunit at a distinct "peptide site" located near the vinca alkaloid and exchangeable GTP sites.[4][6] This interaction is characterized by a low micromolar inhibition constant (Ki) and results in the noncompetitive inhibition of vinca alkaloid binding.[4] The binding of Dolastatin 10 to tubulin is strong and leads to the formation of tubulin aggregates, effectively disrupting microtubule dynamics.

In stark contrast, this compound demonstrates a significantly weaker interaction with tubulin in in vitro assays.[5] Its ability to inhibit tubulin polymerization is approximately 19-fold less potent than that of Dolastatin 10.[5] The binding affinity of this compound is characterized by a much higher apparent dissociation constant (Kd) of about 30 µM, indicating a weaker and more transient interaction.[3] This weak binding is further evidenced by its inability to significantly inhibit the binding of other tubulin ligands, such as vinca alkaloids.[3]

Despite its feeble interaction with purified tubulin, this compound remains a potent cytotoxic agent, with IC50 values for cell growth inhibition in the low nanomolar range, only about 7 to 10 times less potent than Dolastatin 10.[1][2] This suggests that the cellular mechanism of action for this compound may not be solely dependent on direct, high-affinity binding to tubulin and potent inhibition of polymerization, hinting at the involvement of other cellular factors or pathways.

Experimental Methodologies

Inhibition of Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the GTP-induced polymerization of purified tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Purified tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Reaction Mixture: The reaction mixture contains purified tubulin (typically 1-2 mg/mL), GTP (1 mM), and varying concentrations of the test compound (Dolastatin 10 or this compound) or vehicle control.

  • Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

  • Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

  • Data Analysis: The initial rate of polymerization or the extent of polymerization at a fixed time point is plotted against the compound concentration to determine the IC50 value.

Competitive Vinca Alkaloid Binding Assay

This assay determines if a test compound binds to the vinca alkaloid binding site on tubulin by measuring its ability to compete with the binding of a radiolabeled vinca alkaloid, such as [3H]vincristine.

Protocol:

  • Reaction Mixture: Purified tubulin is incubated with a fixed concentration of [3H]vincristine and varying concentrations of the unlabeled competitor (e.g., vinblastine as a positive control, Dolastatin 10, or this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The tubulin-ligand complexes are separated from the unbound radioligand using methods like gel filtration or a filter-binding assay.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition of [3H]vincristine binding is plotted against the competitor concentration to determine the Ki or IC50 value.

Hummel-Dreyer Chromatography for Weak Binding Interactions

This equilibrium gel filtration method is particularly useful for characterizing weak and reversible ligand-macromolecule interactions, such as that of this compound with tubulin.

Protocol:

  • Column Equilibration: A size-exclusion chromatography column (e.g., Sephadex G-50) is equilibrated with a buffer containing a known concentration of the ligand ([3H]this compound).

  • Sample Application: A sample of the macromolecule (tubulin) dissolved in the equilibration buffer (without the ligand) is applied to the column.

  • Elution: The column is eluted with the ligand-containing buffer.

  • Detection: The elution profile is monitored for both the macromolecule (e.g., by UV absorbance at 280 nm) and the radiolabeled ligand (by scintillation counting of fractions).

  • Data Analysis: As the tubulin-ligand complex moves through the column, it binds additional free ligand from the mobile phase, resulting in a positive peak of radioactivity corresponding to the tubulin peak. A corresponding negative peak (trough) of radioactivity appears at the elution volume of the free ligand. The amount of bound ligand is quantified from the area of the trough, and this information is used to calculate the dissociation constant (Kd).

Signaling Pathways and Cellular Fate

The differential tubulin binding affinities of Dolastatin 10 and this compound translate into distinct downstream signaling consequences, ultimately leading to cell cycle arrest and apoptosis, albeit through potentially different primary triggers.

Dolastatin 10: A Direct Path to Apoptosis

The potent disruption of microtubule dynamics by Dolastatin 10 leads to a robust G2/M phase cell cycle arrest.[7][8] This mitotic arrest is a strong trigger for the intrinsic apoptotic pathway. Key events in Dolastatin 10-induced apoptosis include the downregulation of the anti-apoptotic protein Bcl-2 and the promotion of pro-apoptotic proteins like c-myc and p53.[7] The phosphorylation of Bcl-2 is another critical event that inactivates its anti-apoptotic function.[8][9]

Dolastatin10_Pathway D10 Dolastatin 10 Tubulin β-Tubulin (Vinca Domain) D10->Tubulin High Affinity Binding (Ki ~1.4 µM) MT_Disruption Microtubule Disruption Tubulin->MT_Disruption G2M_Arrest G2/M Phase Arrest MT_Disruption->G2M_Arrest Bcl2_p Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_p Apoptosis Apoptosis Bcl2_p->Apoptosis

Caption: Dolastatin 10 signaling pathway.

This compound: A Link to Hypoxia-Inducible Factor 1α (HIF-1α)

While this compound also induces G2/M arrest and apoptosis, its weaker effect on tubulin polymerization suggests that other mechanisms may contribute significantly to its cytotoxicity.[10] Research has shown that the cytotoxic effects of this compound are, in part, dependent on the presence of Hypoxia-Inducible Factor 1α (HIF-1α).[3][11] HIF-1α is a key transcription factor in cellular responses to hypoxia and is often overexpressed in tumors, promoting angiogenesis and tumor progression. This compound has been shown to suppress HIF-1α mediated cancer cell viability and vascularization.[3][11] This suggests that, in addition to its effects on microtubules, this compound may exert its anticancer activity by interfering with the HIF-1α signaling pathway, a mechanism that appears more prominent for this analog compared to Dolastatin 10.

Dolastatin15_Pathway D15 This compound Tubulin β-Tubulin D15->Tubulin Low Affinity Binding (Kd ~30 µM) HIF1a HIF-1α Suppression D15->HIF1a MT_Disruption Microtubule Disruption (Weak) Tubulin->MT_Disruption G2M_Arrest G2/M Phase Arrest MT_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis HIF1a->Apoptosis

Caption: this compound signaling pathway.

Experimental Workflow for Determining Tubulin Binding Affinity

The following diagram illustrates a general workflow for comparing the tubulin binding affinities of Dolastatin 10 and this compound.

Tubulin_Binding_Workflow cluster_assays Binding Affinity Assays cluster_functional Functional Assays Comp_Bind Competitive Binding Assay ([3H]vincristine) Data_Analysis Data Analysis: Determine Ki, Kd, IC50 Comp_Bind->Data_Analysis HD_Chrom Hummel-Dreyer Chromatography ([3H]this compound) HD_Chrom->Data_Analysis Poly_Assay Tubulin Polymerization Assay (Turbidity) Poly_Assay->Data_Analysis Cell_Via Cell Viability Assay (e.g., MTT) Cell_Via->Data_Analysis Start Start: Purified Tubulin Dolastatin 10 & 15 Start->Comp_Bind Start->HD_Chrom Start->Poly_Assay Start->Cell_Via Conclusion Conclusion: Compare Binding Affinities and Cellular Effects Data_Analysis->Conclusion

Caption: Experimental workflow for tubulin binding.

References

A Comparative Analysis of Dolastatin 15 and Dolastatin 10 Pharmacokinetics in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two potent antimitotic agents, Dolastatin 15 and Dolastatin 10, in mice. The information presented herein is compiled from preclinical studies and is intended to support further research and development of these marine-derived compounds.

Executive Summary

Dolastatin 10 and this compound, isolated from the sea hare Dolabella auricularia, are highly potent inhibitors of tubulin polymerization.[1] Despite their structural similarities, preclinical studies in mice have revealed significant differences in their pharmacokinetic behaviors. Notably, Dolastatin 10 exhibits a longer plasma half-life and greater overall exposure compared to this compound following intravenous administration.[1] This guide summarizes the key pharmacokinetic parameters, details the experimental methodologies used in these studies, and provides visualizations of the experimental workflow.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and Dolastatin 10 in mice following a single intravenous (i.v.) administration of 1 mg/kg.

Pharmacokinetic ParameterThis compoundDolastatin 10Reference
Second-Phase Half-Life (t½β) Shorter (Detectable up to 4h)3 times longer than this compound[1]
Area Under the Curve (AUC) 208 ng·h/mL333 ng·h/mL (1.6-fold higher)[1]
Plasma Protein Binding Not Reported> 90%[1]

Additional pharmacokinetic data for Dolastatin 10 from other murine studies are presented below:

Administration RouteDoseElimination Half-Life (t½)Key FindingsReference
Intravenous (i.v.)0.24 mg/kg5.6 hRapid plasma clearance[2]
Subcutaneous (s.c.)0.32 mg/kg3.7 hSlow rise to maximum concentration (11 ng/mL)[2]
Intravenous (i.v.)0.32 mg/kg2.4 h (t½β)<10% of plasma radioactivity is parent drug by 8h[3]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the following methodologies:

Animal Models
  • Species: Mice (specific strains, e.g., CD2F1, are cited in the original publications).[2]

  • Health Status: Healthy, tumor-free mice were used for the pharmacokinetic studies.

Drug Administration
  • Route of Administration: Intravenous (i.v.) injection, typically via the lateral tail vein, was the primary route for comparative studies.[1] Other routes such as subcutaneous (s.c.) and intraperitoneal (i.p.) have also been investigated for Dolastatin 10.[2][3]

  • Dosage: For the direct comparative study, a dose of 1 mg/kg was administered for both Dolastatin 10 and this compound.[1] Other studies have used doses ranging from 0.24 mg/kg to 0.32 mg/kg for Dolastatin 10.[2][3]

  • Formulation: The dolastatins were typically dissolved in a sterile, physiologically compatible vehicle for injection.

Sample Collection and Analysis
  • Sample Matrix: Blood samples were collected at various time points post-administration. Plasma was separated for subsequent analysis.

  • Analytical Method: A competitive radioimmunoassay (RIA) was developed for the quantification of Dolastatin 10 in mouse plasma, with a limit of detection of 5 ng/mL.[1] This assay showed 65% cross-reactivity with this compound, allowing for its measurement as well.[1] Other studies have utilized [3H]-labeled dolastatin 10 to trace its distribution and metabolism.[2][3]

Visualized Experimental Workflow

The following diagrams illustrate the typical workflow for the comparative pharmacokinetic studies.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis drug_prep Drug Formulation (1 mg/mL in vehicle) iv_injection Intravenous Injection (1 mg/kg) drug_prep->iv_injection animal_prep Animal Acclimatization (Mice) animal_prep->iv_injection blood_collection Serial Blood Collection iv_injection->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation ria Radioimmunoassay (RIA) plasma_separation->ria data_analysis Pharmacokinetic Modeling ria->data_analysis

Caption: General experimental workflow for comparative pharmacokinetic analysis.

Signaling Pathway Interaction (Hypothesized)

While the primary mechanism of action for both dolastatins is the inhibition of tubulin polymerization, their differing pharmacokinetic profiles may influence their downstream effects. The following diagram illustrates a simplified, hypothetical signaling pathway.

signaling_pathway cluster_drug Drug in Circulation cluster_cellular Cellular Interaction D10 Dolastatin 10 (Longer Half-Life) Tubulin Tubulin Polymerization D10->Tubulin Inhibition D15 This compound (Shorter Half-Life) D15->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Hypothesized impact of pharmacokinetics on tubulin inhibition.

Conclusion

The available preclinical data in mice clearly indicate that Dolastatin 10 has a more favorable pharmacokinetic profile than this compound, characterized by a longer half-life and greater systemic exposure.[1] These differences are critical considerations for drug development, potentially influencing dosing schedules, therapeutic efficacy, and toxicity profiles. Further research is warranted to fully elucidate the metabolic pathways and clearance mechanisms of both compounds to optimize their potential as anticancer agents.

References

Dolastatin 15 and Paclitaxel: A Comparative Analysis of Efficacy in Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer agents Dolastatin 15 and paclitaxel, with a focus on their efficacy in preclinical ovarian cancer models. This analysis is based on available experimental data and aims to elucidate their respective mechanisms and therapeutic potential.

Executive Summary

This compound, a natural peptide isolated from the sea hare Dolabella auricularia, and paclitaxel, a well-established chemotherapeutic agent, both exhibit potent cytotoxic effects against ovarian cancer cells by targeting microtubules. While direct head-to-head comparative studies are limited, available data suggests that both agents are active in the low nanomolar range. Paclitaxel is a cornerstone of current ovarian cancer therapy, functioning by stabilizing microtubules. This compound, conversely, inhibits tubulin polymerization, leading to microtubule destabilization. A notable feature of this compound is its mechanism of action that also involves the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, suggesting a potential advantage in the hypoxic tumor microenvironment characteristic of solid tumors like ovarian cancer.

In Vitro Efficacy

The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and paclitaxel in various ovarian cancer cell lines as reported in the literature. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Table 1: IC50 Values of this compound in Ovarian Cancer Cell Lines

Cell LineIC50 (nM)Reference
Human Ovarian Carcinoma Panels2.1 (mean)[1]
Ovarian Tumor Cells0.0013 - 10

Table 2: IC50 Values of Paclitaxel in Ovarian Cancer Cell Lines

Cell LineIC50 (nM)Reference
7 Ovarian Carcinoma Cell Lines0.4 - 3.4[2]
8 Human Tumor Cell Lines (including ovarian)2.5 - 7.5[3]

One study that compared Dolastatin 10 and 15 noted that Dolastatin 10 was, on average, 9.1-fold more potent than this compound and also more potent than paclitaxel[1].

In Vivo Efficacy

In vivo studies in animal models provide crucial insights into the systemic efficacy of these compounds. The available data, while not directly comparative, demonstrates the anti-tumor activity of both agents in ovarian cancer xenografts.

Table 3: In Vivo Efficacy of this compound and Paclitaxel in Ovarian Cancer Xenograft Models

CompoundAnimal ModelTreatment RegimenOutcomeReference
This compoundHuman Ovarian Carcinoma XenograftEquitoxic doses0.4-day tumor growth delay[1]
PaclitaxelOvarian Cancer Murine XenograftsIntraperitoneal administrationSignificant decrease in tumor weight[4][5]
PaclitaxelOvarian Carcinoma Xenografts in RatsIntraperitoneal administrationSignificantly reduced tumor weight and ascites volume[6]

Mechanisms of Action and Signaling Pathways

Both this compound and paclitaxel exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division. However, they do so through opposing mechanisms.

Paclitaxel acts as a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly. This leads to the formation of abnormally stable and nonfunctional microtubules, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.

This compound is a microtubule-destabilizing agent. It inhibits the polymerization of tubulin, leading to a disruption of the microtubule network, mitotic spindle collapse, G2/M phase cell cycle arrest, and ultimately, apoptosis. Furthermore, the cytotoxicity of this compound has been shown to be mediated in part through the HIF-1α pathway, a key regulator of cellular response to hypoxia[1]. This suggests that this compound may be particularly effective in the hypoxic cores of solid tumors.

Signaling Pathway Diagrams

paclitaxel_pathway paclitaxel Paclitaxel beta_tubulin β-tubulin on Microtubules paclitaxel->beta_tubulin binds to mt_stabilization Microtubule Stabilization beta_tubulin->mt_stabilization promotes mitotic_arrest Mitotic Arrest (G2/M) mt_stabilization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Figure 1. Paclitaxel's microtubule stabilization pathway.

dolastatin15_pathway dolastatin15 This compound tubulin_poly Tubulin Polymerization dolastatin15->tubulin_poly inhibits hif1a HIF-1α Pathway dolastatin15->hif1a modulates mt_destabilization Microtubule Destabilization mitotic_arrest Mitotic Arrest (G2/M) mt_destabilization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis hif1a->apoptosis

Figure 2. this compound's dual mechanism of action.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of this compound and paclitaxel. Specific parameters may vary between individual studies.

In Vitro Cytotoxicity Assay (Clonogenic Assay)

A clonogenic assay is utilized to determine the ability of a single cell to grow into a colony.

  • Cell Culture: Human ovarian cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or paclitaxel. A vehicle-treated control group is also included.

  • Incubation: Cells are incubated with the drugs for a specified period (e.g., 24, 48, or 72 hours).

  • Colony Formation: After the treatment period, the drug-containing medium is removed, and the cells are washed, trypsinized, counted, and re-seeded at a low density in fresh medium in new plates. These plates are incubated for 1-3 weeks to allow for colony formation.

  • Staining and Counting: The colonies are fixed with a solution like methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The plating efficiency and surviving fraction are calculated for each treatment group relative to the control. The IC50 value is determined from the dose-response curve.

In Vivo Ovarian Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human ovarian cancer cells are harvested, and a specific number of cells (e.g., 1 x 10^6 to 10 x 10^6) are injected subcutaneously or intraperitoneally into the mice.

  • Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.

  • Drug Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound, paclitaxel, or a vehicle control is administered according to a specific dose and schedule (e.g., intravenous or intraperitoneal injection daily, weekly, or on a specific cycle).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, which is assessed by comparing the tumor volumes in the treated groups to the control group. Other endpoints may include survival analysis and measurement of tumor weight at the end of the study.

  • Data Analysis: Statistical analysis is performed to determine the significance of the anti-tumor effects.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Ovarian Cancer Cell Culture drug_treatment_vitro Drug Treatment (this compound or Paclitaxel) cell_culture->drug_treatment_vitro clonogenic_assay Clonogenic Assay drug_treatment_vitro->clonogenic_assay ic50 IC50 Determination clonogenic_assay->ic50 xenograft Xenograft Model Establishment drug_treatment_vivo Drug Administration xenograft->drug_treatment_vivo monitoring Tumor Growth Monitoring drug_treatment_vivo->monitoring efficacy Efficacy Assessment monitoring->efficacy

Figure 3. General experimental workflow for efficacy testing.

Conclusion

Both this compound and paclitaxel are potent inhibitors of ovarian cancer cell growth, primarily acting through the disruption of microtubule dynamics. Paclitaxel is a clinically established microtubule stabilizer, while this compound is a potent microtubule destabilizer. The available preclinical data, although not from direct comparative studies, indicates that both compounds are effective in the low nanomolar range in vitro and demonstrate anti-tumor activity in vivo. The unique involvement of the HIF-1α pathway in the mechanism of this compound may offer a therapeutic advantage in the hypoxic environment of ovarian tumors and warrants further investigation. More direct, head-to-head comparative studies are needed to definitively establish the relative efficacy of this compound and paclitaxel in ovarian cancer models.

References

Validating HIF-1α as a Downstream Target of Dolastatin 15: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating Hypoxia-Inducible Factor-1α (HIF-1α) as a downstream target of the potent antimitotic agent, Dolastatin 15. The presented data, derived from studies on human colorectal carcinoma HCT116 cells, demonstrates the preferential targeting of the HIF-1α pathway by this compound, highlighting its potential as a therapeutic agent for vascularized tumors.

Comparative Efficacy of this compound in Isogenic HCT116 Cell Lines

The cytotoxic activity of this compound was evaluated across a panel of isogenic HCT116 cell lines, each with specific genetic knockouts. This approach allows for a direct comparison of the compound's efficacy when key components of the HIF-1α signaling pathway are absent. The half-maximal inhibitory concentration (IC50) values clearly indicate a dependency on the presence of HIF-1α for the full cytotoxic effect of this compound.

Cell LineGenotypeThis compound IC50 (nM)Efficacy (%)
Parental HCT116KRAS G13D2.2100
HCT116 HIF-1α-/-HIF-1α Knockout5.564
HCT116 HIF-2α-/-HIF-2α Knockout2.3100
HCT116 HIF-1α-/-/HIF-2α-/-HIF-1α/HIF-2α Double Knockout9.250
HCT116 VEGF-/-VEGF Knockout5.479
HCT116 WT KRASKRAS Wild-Type2.165

Data Interpretation: The potency of this compound is significantly reduced in cell lines lacking HIF-1α (HCT116 HIF-1α-/- and HCT116 HIF-1α-/-/HIF-2α-/-), as evidenced by the ~2.5-fold and ~4.2-fold increase in IC50 values, respectively, compared to the parental cell line[1]. In contrast, the absence of HIF-2α alone does not impact the drug's potency. This demonstrates a preferential targeting of the HIF-1α pathway. The reduced efficacy in VEGF knockout cells further supports that the cytotoxic activity of this compound is linked to the downstream effects of HIF-1α, a key regulator of Vascular Endothelial Growth Factor (VEGF)[1].

Experimental Protocols

Detailed methodologies for the key experiments that validate HIF-1α as a downstream target of this compound are provided below.

Cell Viability Assay
  • Cell Lines: Parental HCT116 and isogenic knockout cell lines (HIF-1α-/-, HIF-2α-/-, HIF-1α-/-/HIF-2α-/-, VEGF-/-, WT KRAS).

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours.

  • Detection: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.

  • Analysis: IC50 values were calculated from dose-response curves.

Western Blot Analysis for HIF-1α Protein Levels
  • Cell Culture and Treatment: HCT116 cells were pre-incubated with 100 µM Cobalt Chloride (CoCl2) for 4 hours to mimic hypoxic conditions and induce HIF-1α expression. Subsequently, cells were treated with increasing concentrations of this compound for 16 hours.

  • Protein Extraction: Whole-cell lysates were prepared using RIPA buffer.

  • Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were probed with primary antibodies against HIF-1α and HIF-1β (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Gene Expression Analysis of HIF-1α Target Genes
  • Cell Treatment: Parental HCT116 cells were exposed to this compound for 24 hours.

  • RNA Extraction and cDNA Synthesis: Total RNA was isolated, and cDNA was synthesized using a reverse transcription kit.

  • Quantitative PCR (qPCR): The expression levels of HIF-1α target genes, VEGF and EGLN3, were quantified by qPCR.

  • Analysis: Gene expression levels were normalized to a housekeeping gene, and the fold change in expression upon this compound treatment was calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's effect on HIF-1α and the general experimental workflow used for its validation.

Dolastatin15_HIF1a_Pathway cluster_Cell Cancer Cell cluster_Nucleus Dolastatin15 This compound Microtubules Microtubule Destabilization Dolastatin15->Microtubules HIF1a_degradation HIF-1α Degradation Dolastatin15->HIF1a_degradation Inhibits HIF-1α levels Microtubules->HIF1a_degradation Promotes Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Nucleus Nucleus HIF1a_stabilization->Nucleus Translocation HIF1a_active Active HIF-1α TargetGenes Target Gene Transcription (e.g., VEGF, EGLN3) HIF1a_active->TargetGenes Angiogenesis Angiogenesis & Vascularization TargetGenes->Angiogenesis

Caption: Proposed mechanism of this compound action on the HIF-1α pathway.

Experimental_Workflow cluster_Workflow Experimental Validation Workflow start Start: Select Isogenic Cell Lines viability Cell Viability Assay (MTT) start->viability western Western Blot (HIF-1α Protein) start->western qpcr qPCR (Target Gene Expression) start->qpcr data_analysis Data Analysis (IC50, Expression Fold Change) viability->data_analysis western->data_analysis qpcr->data_analysis conclusion Conclusion: HIF-1α is a downstream target of this compound data_analysis->conclusion

Caption: General workflow for validating HIF-1α as a target of this compound.

Alternative and Complementary Approaches

While the presented data strongly supports the role of HIF-1α in the mechanism of action of this compound, other microtubule-targeting agents have also been shown to suppress HIF-1α activity[1]. This suggests that HIF-1α inhibition may be a common feature of drugs that disrupt microtubule dynamics.

For a more comprehensive understanding, future studies could include:

  • Direct binding assays: To determine if this compound directly interacts with HIF-1α or components of its degradation machinery.

  • In vivo studies: Utilizing tumor xenograft models with the same isogenic cell lines to confirm the in vitro findings and assess the impact on tumor growth and angiogenesis in a physiological context. A study in zebrafish has already shown that this compound can reduce excessive vascularization in mutants with activated Hif1α[1][2][3].

  • Proteomics and transcriptomics analysis: To identify other potential downstream targets and pathways affected by this compound, as global transcriptome analysis has suggested that it may affect other major cancer pathways not directly involving tubulin or HIF[1][2].

References

Navigating Multi-Drug Resistance: A Comparative Analysis of Dolastatin 15's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of multi-drug resistance (MDR) is paramount in the quest for effective cancer therapeutics. This guide provides an objective comparison of the cross-resistance profile of Dolastatin 15, a potent antimitotic agent, in cancer cell lines exhibiting multi-drug resistance, primarily mediated by P-glycoprotein (P-gp). Supported by experimental data, this analysis aims to shed light on the performance of this compound relative to other established anticancer agents.

This compound, a synthetic analog of a natural marine depsipeptide, exerts its cytotoxic effects by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in various cancer cell lines.[1] Its efficacy, however, can be compromised by the overexpression of efflux pumps like P-glycoprotein, a common mechanism of multi-drug resistance. This guide delves into the extent of this challenge for this compound and compares it with other chemotherapeutic agents.

Comparative Cytotoxicity in Multi-Drug Resistant Cells

The following table summarizes the in vitro cytotoxicity of this compound and comparator drugs in both drug-sensitive parental cell lines and their multi-drug resistant counterparts that overexpress P-glycoprotein. The resistance factor (RF) indicates the fold-increase in the half-maximal inhibitory concentration (IC50) in the resistant cell line compared to the parental line. A higher RF suggests greater susceptibility to the resistance mechanism.

Cell LineDrugParental IC50 (nM)Resistant IC50 (nM)Resistance Factor (RF)
CH1 (Human Ovarian Carcinoma) This compound--12.7
Dolastatin 10--3.2
NIH-3T3 (Mouse Fibroblast) Doxorubicin--12.3
Idarubicin--1.8
L1210 (Murine Leukemia) This compound3--
Dolastatin 100.4--
CA46 (Burkitt Lymphoma) This compound3--
CHO (Chinese Hamster Ovary) This compound5--
Dolastatin 100.5--
RPMI8226 (Multiple Myeloma) This compound~0.5-1--
U266 (Multiple Myeloma) This compound~0.5-1--
IM9 (Multiple Myeloma) This compound~0.5-1--
NCI-H69 (SCLC) This compound0.039-28.8--
NCI-H82 (SCLC) This compound0.039-28.8--
NCI-H345 (SCLC) This compound0.039-28.8--
NCI-H446 (SCLC) This compound0.039-28.8--

Note: A dash (-) indicates that the specific data point was not available in the reviewed literature.

The data indicates that in the P-glycoprotein-overexpressing doxorubicin-resistant CH1doxR cell line, this compound exhibits a significant 12.7-fold increase in resistance. This is notably higher than the 3.2-fold resistance observed for Dolastatin 10 in the same cell line, suggesting that this compound is a more susceptible substrate for P-gp-mediated efflux than its counterpart. This resistance was reported to be reversible by the P-gp inhibitor verapamil, further substantiating the role of this transporter.

In NIH-3T3 cells transfected with the human MDR1 gene, which encodes P-glycoprotein, doxorubicin showed a 12.3-fold resistance, while idarubicin was significantly less affected with only a 1.8-fold increase in resistance.[2] This highlights the variable impact of P-gp on different anticancer agents. While direct comparative data for this compound in this specific cell line was not found, the existing data suggests that its susceptibility to P-gp-mediated resistance is a critical factor to consider in its clinical development.

Experimental Protocols

The determination of cytotoxic activity and resistance profiles relies on robust in vitro assays. Below are detailed methodologies for two commonly employed assays.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a range of concentrations of the test compounds (e.g., this compound, doxorubicin) for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves. The resistance factor is determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Plating and Drug Treatment: Follow steps 1 and 2 as described for the SRB assay.

  • MTT Incubation: After the drug incubation period, add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plates to ensure complete dissolution of the formazan and measure the absorbance at a wavelength between 540 and 590 nm.

  • Data Analysis: Similar to the SRB assay, IC50 values and resistance factors are calculated from the resulting dose-response data.

Visualizing the Experimental Workflow and Resistance Pathways

To better illustrate the processes involved, the following diagrams were created using the Graphviz DOT language.

experimental_workflow cluster_setup 1. Cell Culture & Plating cluster_treatment 2. Drug Exposure cluster_assay 3. Cytotoxicity Assay cluster_analysis 4. Data Analysis parental Parental Cells dolastatin This compound parental->dolastatin comparator Comparator Drugs parental->comparator resistant MDR Cells resistant->dolastatin resistant->comparator assay SRB or MTT Assay dolastatin->assay comparator->assay ic50 IC50 Determination assay->ic50 rf Resistance Factor (RF) Calculation ic50->rf

Experimental workflow for assessing cross-resistance.

mdr_pathway cluster_upstream Upstream Signaling cluster_pathways Key Signaling Pathways cluster_downstream Downstream Effects chemo Chemotherapeutic Stress pi3k_akt PI3K/AKT Pathway chemo->pi3k_akt mapk_erk MAPK/ERK Pathway chemo->mapk_erk growth_factors Growth Factors growth_factors->pi3k_akt growth_factors->mapk_erk nfkb NF-κB Pathway pi3k_akt->nfkb mapk_erk->nfkb transcription_factors Activation of Transcription Factors nfkb->transcription_factors mdr1_expression Increased MDR1 (P-gp) Gene Expression transcription_factors->mdr1_expression pgp_protein P-glycoprotein (Efflux Pump) mdr1_expression->pgp_protein drug_efflux Increased Drug Efflux pgp_protein->drug_efflux resistance Multi-Drug Resistance drug_efflux->resistance

Signaling pathways in P-gp mediated multi-drug resistance.

The Underlying Mechanisms of Resistance

The development of resistance to this compound in P-gp overexpressing cells is a multifaceted process driven by complex intracellular signaling networks.[3][4] Chemotherapeutic stress can activate several key pathways, including the PI3K/AKT and MAPK/ERK pathways.[3][4] These pathways, in turn, can lead to the activation of transcription factors such as NF-κB, which promote the expression of the ABCB1 gene that encodes for P-glycoprotein.[3] The resulting increase in P-gp at the cell membrane leads to enhanced efflux of this compound and other substrate drugs, thereby reducing their intracellular concentration and cytotoxic effect.[4]

Conclusion

The available data indicates that this compound is a substrate for the P-glycoprotein efflux pump, leading to a notable level of cross-resistance in multi-drug resistant cell lines. Its resistance factor appears to be higher than that of Dolastatin 10, suggesting a greater susceptibility to this resistance mechanism. This underscores the importance of evaluating P-glycoprotein expression in tumors as a potential biomarker for predicting the efficacy of this compound. For drug development professionals, these findings highlight the potential utility of co-administering this compound with a P-gp inhibitor to overcome resistance and enhance its therapeutic window. Further comprehensive studies directly comparing the cross-resistance profiles of this compound with a broader range of standard chemotherapeutics in various P-gp-overexpressing cell lines are warranted to provide a more complete understanding of its clinical potential in the context of multi-drug resistance.

References

Unveiling the Cytotoxic Landscape of Dolastatin 15 Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide offers a comparative analysis of the cytotoxic properties of synthetic analogues of Dolastatin 15, a potent antimitotic agent derived from the sea hare Dolabella auricularia. This document provides a synthesis of preclinical data, focusing on the cytotoxic activity, mechanisms of action, and experimental methodologies used to evaluate these promising anticancer compounds.

This compound and its synthetic derivatives have garnered significant interest in oncology for their profound ability to inhibit cell proliferation at nanomolar concentrations. These compounds exert their cytotoxic effects primarily by disrupting microtubule dynamics, a critical process for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This guide focuses on a comparative analysis of this compound and its key synthetic analogues, cemadotin and tasidotin, to provide a clearer understanding of their relative potencies and mechanisms.

Comparative Cytotoxicity: A Quantitative Overview

The in vitro cytotoxic activity of this compound and its synthetic analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological function, are summarized in the tables below. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: Comparative in vitro Cytotoxicity (IC50, nM) of this compound and its Analogue Cemadotin

Cell LineCancer TypeThis compoundCemadotin
PC-3Prostate Adenocarcinoma1.32.5
HCT-116Colorectal Carcinoma2.14.2
MDA-MB-468Triple-Negative Breast Cancer0.81.9

Data sourced from a comparative study on this compound analogues.

Table 2: In vitro Cytotoxicity (IC50, nM) of this compound against Small Cell Lung Cancer (SCLC) Cell Lines

Cell LineIC50 (nM)
NCI-H690.039
NCI-H8228.8
NCI-H3451.5
NCI-H4460.2

Data from a study on the effects of this compound in SCLC cells.

Table 3: In vitro Cytotoxicity (IC50) of Tasidotin

Cell LineCancer TypeIC50
MCF7/GFPBreast Cancer63 nM

Studies have shown that tasidotin is generally less potent than this compound and cemadotin. This difference in cytotoxicity is attributed to its intracellular conversion to a pentapeptide metabolite (P5), which is a more potent inhibitor of tubulin polymerization but a less effective cytotoxic agent.

Mechanism of Action: Inducing Apoptosis through Microtubule Disruption

The primary mechanism of action for this compound and its analogues is the inhibition of tubulin polymerization. By binding to tubulin, these compounds prevent the formation of microtubules, which are essential components of the mitotic spindle. The disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

The apoptotic signaling cascade initiated by these compounds involves multiple pathways. A key event is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function. This, in turn, can lead to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, culminating in the activation of caspases, the executioner enzymes of apoptosis.

Dolastatin_Signaling_Pathway cluster_drug Drug Action cluster_cell Cellular Processes cluster_pathway Apoptotic Signaling This compound Analogue This compound Analogue Tubulin Tubulin This compound Analogue->Tubulin Inhibition Microtubule Polymerization Microtubule Polymerization This compound Analogue->Microtubule Polymerization Inhibits Tubulin->Microtubule Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Bcl-2 Bcl-2 G2/M Arrest->Bcl-2 Leads to Phosphorylation Fas-L Pathway Fas-L Pathway G2/M Arrest->Fas-L Pathway May Activate Phosphorylated Bcl-2 (Inactive) Phosphorylated Bcl-2 (Inactive) Bcl-2->Phosphorylated Bcl-2 (Inactive) Mitochondrial Pathway Mitochondrial Pathway Phosphorylated Bcl-2 (Inactive)->Mitochondrial Pathway Activates Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Fas-L Pathway->Caspase Activation Caspase Activation->Apoptosis

Caption: Signaling pathway of this compound analogues.

Experimental Protocols: Assessing Cytotoxicity

The following is a representative methodology for determining the in vitro cytotoxicity of this compound analogues using a colorimetric assay such as the MTT or resazurin assay.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., PC-3, HCT-116, MDA-MB-468) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Preparation: this compound and its analogues are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.

  • Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

Cytotoxicity Assay (MTT Assay Example)
  • Reagent Addition: Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cell Culture->Cell Seeding (96-well plate) Cell Treatment Cell Treatment Cell Seeding (96-well plate)->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Incubation (48-72h) Incubation (48-72h) Cell Treatment->Incubation (48-72h) Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Incubation (48-72h)->Cytotoxicity Assay (e.g., MTT) Data Analysis Data Analysis Cytotoxicity Assay (e.g., MTT)->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination End End IC50 Determination->End

Caption: General workflow for in vitro cytotoxicity testing.

This guide provides a snapshot of the comparative cytotoxicity of this compound and its synthetic analogues. The potent antimitotic activity of these compounds continues to make them valuable leads in the development of novel cancer therapeutics. Further research, including in vivo studies and the exploration of new analogues, will be crucial in fully elucidating their therapeutic potential.

A Head-to-Head Preclinical Showdown: Dolastatin 15 Versus its Synthetic Analogue, Cemadotin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of microtubule-targeting agents for cancer therapy, the natural product Dolastatin 15 and its synthetic analogue, cemadotin, have emerged as potent antimitotic compounds. Both molecules exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. This comparison guide provides a detailed head-to-head analysis of their preclinical performance, drawing upon available experimental data to offer researchers, scientists, and drug development professionals a clear perspective on their similarities and differences.

This compound, originally isolated from the sea hare Dolabella auricularia, and its synthetic counterpart, cemadotin, share a common mechanism of action. They disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] While structurally related, their preclinical profiles exhibit nuances that are critical for developmental consideration.

In Vitro Efficacy: A Tale of Similar Potency

Comparative in vitro studies have demonstrated that this compound and cemadotin possess remarkably similar cytotoxic and tubulin-inhibiting activities.

CompoundCell LineIC50 (nM)Reference
This compound MCF-7 (Breast Carcinoma)0.8 ± 0.1[3]
CA46 (Burkitt Lymphoma)0.3 ± 0.05[3]
L1210 (Murine Leukemia)3[4]
Burkitt Lymphoma3[4]
CHO (Chinese Hamster Ovary)5[4]
HCT116 (Colorectal Carcinoma)2.2[5]
NCI-H69 (Small Cell Lung Cancer)0.039 - 28.8[6]
NCI-H82 (Small Cell Lung Cancer)0.039 - 28.8[6]
NCI-H345 (Small Cell Lung Cancer)0.039 - 28.8[6]
NCI-H446 (Small Cell Lung Cancer)0.039 - 28.8[6]
Cemadotin MCF-7 (Breast Carcinoma)0.7 ± 0.1[3]
CA46 (Burkitt Lymphoma)0.4 ± 0.06[3]

Table 1: Comparative Cytotoxicity (IC50) of this compound and Cemadotin in Various Cancer Cell Lines.

Furthermore, their direct impact on tubulin polymerization is also comparable. A study evaluating the inhibition of glutamate- and GTP-induced assembly of purified tubulin showed that cemadotin and this compound had similar inhibitory effects, with a close analog, tasidotin, being 2- to 3-fold less active.[3]

CompoundTubulin Polymerization Inhibition (IC50, µM)Reference
This compound ~10-15[3]
Cemadotin ~10-15[3]
Tasidotin (analog) ~30[3]

Table 2: Inhibition of Tubulin Polymerization.

In Vivo Antitumor Activity: An Area for Further Head-to-Head Investigation

Mechanism of Action: A Shared Pathway

Both this compound and cemadotin function as microtubule-destabilizing agents. Their primary mechanism involves binding to tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the microtubule network is critical during mitosis, as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest and ultimately, apoptosis.

G cluster_drug Antimitotic Agents This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers binds to Cemadotin Cemadotin Cemadotin->Tubulin Dimers binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation disrupts G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis induces

Figure 1: Mechanism of Action of this compound and Cemadotin.

Experimental Protocols

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of this compound and cemadotin, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of this compound or cemadotin for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

G Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Add Solubilizer Add Solubilizer Add MTT->Add Solubilizer Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Figure 2: Workflow of a typical MTT Cell Viability Assay.

Tubulin Polymerization Assay

The inhibitory effect on tubulin polymerization is a key measure of the direct activity of these compounds.

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a polymerization buffer (e.g., G-PEM buffer with GTP), and either this compound, cemadotin, or a vehicle control is prepared on ice.

  • Initiation of Polymerization: The reaction is initiated by transferring the mixture to a pre-warmed 37°C spectrophotometer.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

  • Data Analysis: The rate and extent of polymerization are compared between the treated and control samples to determine the inhibitory activity of the compounds. The IC50 for tubulin polymerization inhibition is the concentration of the compound that reduces the rate of polymerization by 50%.

Conclusion

In preclinical in vitro models, this compound and its synthetic analogue cemadotin exhibit very similar and potent anticancer activities. Their shared mechanism of action as inhibitors of tubulin polymerization translates to comparable cytotoxicity across various cancer cell lines. While both have shown promise in in vivo studies, a lack of direct head-to-head comparative data in the same animal models makes it challenging to definitively declare a superior candidate in terms of in vivo efficacy. Future preclinical studies should focus on such direct comparisons to better inform clinical development strategies for this class of potent antimitotic agents.

References

Validating the Anti-Angiogenic Effects of Dolastatin 15 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-angiogenic effects of Dolastatin 15 with other established anti-angiogenic agents. This compound, a potent microtubule-destabilizing agent, has demonstrated significant anti-vascularization effects, primarily through the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α). This document summarizes key experimental data, provides detailed methodologies for relevant in vivo assays, and visualizes the underlying signaling pathways to aid in the evaluation of this compound as a potential therapeutic candidate.

Performance Comparison: this compound vs. Alternatives

While direct head-to-head in vivo comparative studies are limited, this section compiles quantitative data from various studies to facilitate an informed assessment of this compound's anti-angiogenic potential against Combretastatin A-4, another tubulin-binding agent, and Bevacizumab, a VEGF inhibitor.

Table 1: In Vitro Anti-Angiogenic Activity

CompoundTargetAssayKey FindingsReference
This compound Tubulin, HIF-1αHUVEC Tube FormationSignificant inhibition of tube formation at concentrations as low as 1 nM.
Cabozantinib RTKs (including VEGFR)HUVEC Tube FormationCompared in parallel with this compound, showing similar inhibition of tube formation.
Combretastatin A-4 TubulinHUVEC Tube FormationSignificantly decreased tubule length and branch point formation at 10 nM.

Table 2: In Vivo Anti-Angiogenic Efficacy

CompoundModelKey MetricResultReference
This compound Zebrafish (vhl mutants)VascularizationInhibition of vascularization, demonstrating HIF-dependent anti-angiogenic effect.
Combretastatin A-4P Murine Tumor XenograftFunctional Vascular Volume93% reduction at 6 hours post-administration.
Combretastatin A-4P + anti-VE-cadherin Murine Tumor XenograftMicrovessel DensityMarked reduction from 28.75 to 5 positive cells per field.
Bevacizumab Human Tumor Xenograft (FaDu)Microvessel Density (MVD)Significant dose-dependent reduction in MVD.
Bevacizumab Pancreatic Cancer Xenograft (MiaPaCa-2)Microvessel Density (MVD)Significant reduction from 65.1 to 27.6 vessels per field.

Mechanism of Action: The HIF-1α Signaling Pathway

This compound exerts its anti-angiogenic effects in part by disrupting microtubule dynamics, which leads to the downstream inhibition of the HIF-1α signaling pathway. Under hypoxic conditions, typically found in solid tumors, HIF-1α promotes the transcription of numerous genes essential for angiogenesis, including Vascular Endothelial Growth Factor (VEGF). By inhibiting HIF-1α, this compound effectively cuts off this critical pro-angiogenic signaling cascade.

HIF-1a_Signaling_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Induces Dolastatin15 This compound Microtubules Microtubule Dynamics Dolastatin15->Microtubules Disrupts Microtubules->HIF1a_stabilization Inhibits HIF1a_translocation Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HIF1_complex HIF-1 Complex HIF1a_translocation->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Elements (HREs) in target gene promoters HIF1_complex->HRE Binds to Gene_transcription Target Gene Transcription HRE->Gene_transcription Activates VEGF VEGF Gene_transcription->VEGF Upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Caption: this compound disrupts microtubule dynamics, leading to the inhibition of HIF-1α stabilization and its downstream pro-angiogenic signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo assays used to assess anti-angiogenic effects.

Matrigel Plug Assay

This assay is a widely used in vivo model to quantify angiogenesis.

Objective: To evaluate the formation of new blood vessels into a subcutaneous plug of Matrigel containing pro-angiogenic factors and the test compound.

Materials:

  • Matrigel Matrix (growth factor reduced)

  • Pro-angiogenic factor (e.g., bFGF, VEGF)

  • Test compound (this compound) and vehicle control

  • 8-10 week old immunodeficient mice (e.g., C57BL/6 or nude mice)

  • Insulin syringes with 25-27 gauge needles

  • Hemoglobin quantification kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

  • Thaw Matrigel on ice overnight at 4°C. All subsequent steps should be performed on ice to prevent premature gelation.

  • Prepare the Matrigel mixture by adding the pro-angiogenic factor and the test compound (or vehicle) to the liquid Matrigel. Mix gently to avoid air bubbles.

  • Anesthetize the mice according to approved institutional protocols.

  • Inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of each mouse using a pre-chilled syringe.

  • Allow the Matrigel to solidify in vivo for a predetermined period (typically 7-14 days).

  • At the end of the experiment, euthanize the mice and carefully excise the Matrigel plugs.

  • Quantify angiogenesis by either:

    • Hemoglobin content: Homogenize the plugs and measure hemoglobin concentration using a colorimetric assay. This provides an indirect measure of blood vessel formation.

    • Immunohistochemistry: Fix, embed, and section the plugs. Stain with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.

Matrigel_Plug_Assay_Workflow Start Start Prep Prepare Matrigel Mixture (Matrigel + Pro-angiogenic factor + this compound/Vehicle) Start->Prep Inject Subcutaneous Injection into Mice Prep->Inject Incubate In Vivo Incubation (7-14 days) Inject->Incubate Excise Excise Matrigel Plugs Incubate->Excise Quantify Quantify Angiogenesis Excise->Quantify Hemo Hemoglobin Assay Quantify->Hemo Method 1 IHC Immunohistochemistry (CD31 Staining) Quantify->IHC Method 2 End End Hemo->End IHC->End

Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.

Tumor Xenograft Model

This model assesses the effect of a test compound on the growth and vascularization of human tumors implanted in immunodeficient mice.

Objective: To determine the in vivo efficacy of this compound in inhibiting tumor growth and angiogenesis in a human tumor xenograft model.

Materials:

  • Human tumor cell line (e.g., HCT116, A549)

  • 8-10 week old immunodeficient mice (e.g., nude or SCID mice)

  • Test compound (this compound) and vehicle control

  • Calipers for tumor measurement

  • Antibodies for immunohistochemistry (e.g., anti-CD31, anti-Ki-67)

Procedure:

  • Culture the chosen human tumor cell line under standard conditions.

  • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

  • Subcutaneously inject the tumor cell suspension into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (or vehicle) to the respective groups according to the desired dosing schedule and route of administration.

  • Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors.

  • Process the tumors for immunohistochemical analysis to determine microvessel density (CD31 staining) and cell proliferation (Ki-67 staining).

Tumor_Xenograft_Workflow Start Start Implant Implant Human Tumor Cells into Mice Start->Implant TumorGrowth Allow Tumor Growth to Palpable Size Implant->TumorGrowth Randomize Randomize Mice into Treatment & Control Groups TumorGrowth->Randomize Treat Administer this compound or Vehicle Randomize->Treat Monitor Monitor Tumor Volume Treat->Monitor Monitor->Treat Repeated Dosing Excise Excise Tumors at End of Study Monitor->Excise Analyze Immunohistochemical Analysis (MVD, Proliferation) Excise->Analyze End End Analyze->End

Caption: Workflow for the in vivo tumor xenograft angiogenesis assay.

Conclusion

The available data strongly suggest that this compound is a potent inhibitor of angiogenesis in vivo, with a mechanism of action that involves the disruption of microtubule dynamics and subsequent inhibition of the HIF-1α signaling pathway. While direct comparative in vivo data with other anti-angiogenic agents is still emerging, the quantitative effects observed for established drugs like Combretastatin A-4 and Bevacizumab provide a valuable benchmark for assessing the potential of this compound. The detailed experimental protocols provided herein offer a framework for conducting further in vivo studies to robustly validate and quantify the anti-angiogenic efficacy of this compound in mammalian models, which will be crucial for its future clinical development.

Safety Operating Guide

Proper Disposal Procedures for Dolastatin 15: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Dolastatin 15 was located. The following guidance is based on the known cytotoxic and antimitotic properties of this compound, safety protocols for structurally related compounds, and general best practices for the handling and disposal of highly potent active pharmaceutical ingredients (HPAPIs).[1][2][3][4] It is imperative to consult your institution's environmental health and safety (EHS) department for specific disposal requirements.

This compound is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6][7][8] Due to its high cytotoxicity, extreme caution must be exercised during its handling and disposal to prevent personnel exposure and environmental contamination.[1][2][3]

Essential Safety and Handling Precautions

All operations involving this compound should be performed in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure risk.[3][9] Personnel must be trained in handling potent compounds and utilize appropriate personal protective equipment (PPE).[3][4][10]

Precaution CategorySpecific Recommendations
Engineering Controls Use a certified chemical fume hood, biological safety cabinet, or glove box. Ensure negative pressure in the handling area. Use single-pass air systems where possible.[9]
Personal Protective Equipment (PPE) Wear two pairs of chemotherapy-tested gloves, a disposable gown, safety goggles or a face shield, and respiratory protection as determined by a risk assessment.[10][11][12]
Hygiene Practices Wash hands thoroughly before and after handling. Do not eat, drink, or smoke in the laboratory.[10]
Spill Management Have a spill kit readily available. In case of a spill, evacuate the area, post a warning sign, and follow established institutional procedures for cytotoxic spill cleanup.

Step-by-Step Disposal Procedures

The primary goal for the disposal of this compound and associated waste is to ensure it is handled in a manner that renders it non-hazardous or directs it to a specialized waste stream for high-temperature incineration.[13]

Decontamination of Surfaces and Equipment
  • Initial Decontamination: At the end of each procedure, decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Cleaning Solution: Use a detergent solution to clean the surfaces first, followed by a suitable deactivating agent.[14][15] Studies have shown that oxidizing agents like sodium hypochlorite (bleach) or hydrogen peroxide can be effective in degrading some cytotoxic drugs.[14][16] However, the efficacy for this compound is not specifically known. Consult your EHS for approved deactivating solutions.

  • Wiping Technique: Use disposable, absorbent pads. Wipe in one direction, from areas of lesser contamination to areas of greater contamination.[12]

  • Final Rinse: After decontamination, rinse surfaces with 70% ethanol or another appropriate solvent to remove any residues of the decontaminating agent.

  • Disposal of Cleaning Materials: All used wipes, pads, and disposable PPE should be disposed of as cytotoxic waste.[11][13]

Disposal of Different Waste Streams

1. Unused or Expired this compound (Pure Compound):

  • Do not dispose of down the drain or in regular trash.

  • The compound must be disposed of as hazardous chemical waste, specifically as cytotoxic waste.

  • It should be placed in a clearly labeled, sealed container and collected by a certified hazardous waste management company for high-temperature incineration.[13]

2. Contaminated Solid Waste:

  • This includes items such as gloves, gowns, bench paper, and plasticware.

  • Place all solid waste into a designated, leak-proof, and puncture-resistant container that is clearly labeled with a cytotoxic waste symbol.[10][13][17]

  • These containers are typically color-coded (e.g., yellow with a purple lid or red) depending on local regulations.[13][17]

  • Arrange for pickup and disposal by a licensed medical or hazardous waste contractor.

3. Contaminated Liquid Waste:

  • This includes cell culture media, buffer solutions, and solvent waste containing this compound.

  • Do not pour liquid waste down the drain.

  • Collect all liquid waste in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Liquid Waste" and includes the name "this compound."

4. Contaminated Sharps:

  • This includes needles, syringes, and glass vials.

  • Immediately place all contaminated sharps into a puncture-resistant sharps container specifically designated for cytotoxic waste.[11][13][17]

  • The container must be clearly labeled as "Cytotoxic Sharps."[10][13]

  • When the container is full, seal it and arrange for disposal through your institution's hazardous waste program.

Visual Guides

Below are diagrams illustrating the key processes for the safe handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Decontamination & Disposal cluster_waste Waste Streams cluster_final Final Disposition prep Receive & Log this compound ppe Don Appropriate PPE (2x Gloves, Gown, Eye Protection) prep->ppe handling Handle in Certified Containment Device (e.g., Fume Hood) ppe->handling decon Decontaminate Surfaces & Equipment handling->decon Post-Experiment segregate Segregate Waste Streams decon->segregate solid Solid Waste (PPE, plasticware) segregate->solid liquid Liquid Waste (media, buffers) segregate->liquid sharps Sharps (needles, vials) segregate->sharps waste_collection Store in Labeled, Sealed Cytotoxic Waste Containers solid->waste_collection liquid->waste_collection sharps->waste_collection incineration High-Temperature Incineration via Certified Vendor waste_collection->incineration

Caption: Workflow for Safe Handling and Disposal of this compound.

G dolastatin This compound tubulin Tubulin Subunits dolastatin->tubulin Binds to microtubule Microtubule Polymerization dolastatin->microtubule Inhibits tubulin->microtubule Assemble into mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Forms g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest Disruption Leads to apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis Induces

References

Safeguarding Researchers: A Comprehensive Guide to Handling Dolastatin 15

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Dolastatin 15 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. This compound, a potent antimitotic agent, requires stringent handling protocols due to its cytotoxic nature.[1][2][3] Adherence to these guidelines is critical to minimize exposure risk.

Hazard Identification and Toxicity

This compound is a highly potent cytotoxic compound that functions as an antimitotic agent by inhibiting tubulin polymerization.[2][4][5] Exposure, even in minute quantities, can pose significant health risks. While a specific Occupational Exposure Limit (OEL) has not been established by regulatory bodies, the high potency necessitates handling it as an extremely hazardous substance.[6][7] The available non-clinical toxicity data underscores the need for stringent containment and personal protection.

ParameterValueCell LinesReference
IC50 (Cell Growth Inhibition) 3 nML1210 murine leukemia cells[2]
3 nMHuman Burkitt lymphoma cells[2]
5 nMChinese hamster ovary (CHO) cells[2]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound. The following equipment must be worn at all times within the designated handling area.

1. Gowns:

  • A disposable, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[8][9][10]

  • Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[8][10]

  • Change gowns every 2-3 hours or immediately if contaminated.[10]

2. Gloves:

  • Double gloving is mandatory.

  • The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[10]

  • Use powder-free nitrile gloves tested for use with chemotherapy agents (ASTM D6978).[8][10]

  • Change the outer gloves every 30-60 minutes or immediately upon known or suspected contact with the compound.

3. Eye and Face Protection:

  • A full-face shield worn over safety goggles is required to protect against splashes.[10][11]

  • Safety glasses alone are insufficient.[11]

4. Respiratory Protection:

  • A NIOSH-certified N95 or higher-level respirator is required when handling the powdered form of this compound or when there is a risk of aerosolization.[8][10]

  • All respiratory protection requires proper fit-testing.

5. Additional Protective Wear:

  • Disposable shoe covers and head/hair coverings are required in the designated handling area.[10]

Operational Plan for Handling this compound

All handling of this compound, from receipt to disposal, must be meticulously planned and executed within a controlled environment.

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage in a designated area.[12]

  • Personnel unpacking the shipment should wear appropriate PPE.[12]

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials. The storage area should be under negative pressure if possible.

2. Preparation and Handling:

  • All manipulations of this compound (e.g., weighing, reconstitution) must be performed in a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) that is externally vented.

  • Use a dedicated set of non-porous, easily decontaminated equipment (e.g., spatulas, weighing boats).

  • Employ wet chemistry techniques whenever possible to reduce the risk of aerosolization.

  • After handling, decontaminate all surfaces and equipment with an appropriate inactivating agent, followed by a thorough cleaning with a detergent and water.

3. Spill Management:

  • A spill kit specifically for cytotoxic agents must be readily available.

  • In the event of a spill, evacuate the area and alert others.

  • Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE including respiratory protection.

  • Contain the spill using absorbent materials from the spill kit and decontaminate the area as per established protocols.

Disposal Plan for this compound Waste

All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.

1. Waste Segregation:

  • All disposable PPE (gowns, gloves, etc.), cleaning materials, and any items that have come into contact with this compound must be segregated into clearly labeled, sealed, and puncture-proof hazardous waste containers.[13]

2. Disposal Procedure:

  • Liquid waste should be decontaminated with a chemical inactivating agent if possible, before being collected in a designated hazardous waste container. Do not dispose of it down the drain.[13][14]

  • Solid waste containers should be sealed and stored in a secure, designated hazardous waste accumulation area.

  • Arrange for disposal through a licensed hazardous waste management company that is experienced in handling cytotoxic compounds.[12][14]

Workflow for Safe Handling and Disposal of this compound

Dolastatin15_Workflow start Start: Receive this compound Shipment inspect Inspect Package for Damage (Wear Full PPE) start->inspect store Store in Secure, Designated, Ventilated Area inspect->store prepare Prepare for Handling store->prepare don_ppe Don Full PPE: - Double Gloves - Gown - Goggles & Face Shield - Respirator (if powder) prepare->don_ppe handling Handle in Containment: (BSC or CVE) don_ppe->handling weigh Weighing handling->weigh reconstitute Reconstitution handling->reconstitute experiment Experimental Use handling->experiment decontaminate Decontaminate Surfaces & Equipment weigh->decontaminate reconstitute->decontaminate experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_disposal Waste Disposal doff_ppe->waste_disposal sharps Sharps Waste waste_disposal->sharps solid Solid Waste (PPE, etc.) waste_disposal->solid liquid Liquid Waste waste_disposal->liquid package_waste Package in Labeled, Sealed Hazardous Waste Containers sharps->package_waste solid->package_waste liquid->package_waste store_waste Store in Secure Hazardous Waste Area package_waste->store_waste licensed_disposal Dispose via Licensed Hazardous Waste Contractor store_waste->licensed_disposal end End of Process licensed_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.